molecular formula C9H22Cl3N3 B1431892 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride CAS No. 1390654-38-2

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Cat. No.: B1431892
CAS No.: 1390654-38-2
M. Wt: 278.6 g/mol
InChI Key: IVMWYPBOTNWLLF-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a useful research compound. Its molecular formula is C9H22Cl3N3 and its molecular weight is 278.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-ylpiperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWYPBOTNWLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic amine of significant interest in contemporary medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes available data and draws logical inferences from structurally related compounds to present a detailed account of its chemical identity, plausible synthetic routes, potential pharmacological activities, and applications in research and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of the Pyrrolidinyl-Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, such as high water solubility, basicity, and the ability to engage in multiple hydrogen bond interactions, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] When combined with a pyrrolidine moiety, another key heterocyclic structure found in numerous natural products and pharmaceuticals, the resulting pyrrolidinyl-piperazine core offers a rich three-dimensional architecture for exploring chemical space and achieving high-affinity interactions with biological targets.[4]

This compound represents a specific embodiment of this promising scaffold. The N-methylation of the piperazine ring can fine-tune its basicity and metabolic stability, while the 3-substitution on the pyrrolidine ring introduces a chiral center, allowing for stereospecific interactions with target proteins. This guide will delve into the technical specifics of this compound, providing a foundational resource for its application in drug discovery programs.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is critical for its effective application in research. The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride-
CAS Number 1390654-38-2[5]
Molecular Formula C₉H₂₂Cl₃N₃[5]
Molecular Weight 278.65 g/mol [5]
Appearance White crystalline powder (predicted)[6]
Solubility Highly soluble in water (as a trihydrochloride salt)[6]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a rational and efficient synthesis can be designed based on established methodologies for analogous compounds. Reductive amination is a cornerstone of amine synthesis and represents the most probable route to this target molecule.

Proposed Synthetic Pathway: Reductive Amination

The synthesis would likely commence with the reaction of N-methylpiperazine and a suitable pyrrolidine precursor, such as N-Boc-3-pyrrolidinone, via reductive amination. This is followed by deprotection and salt formation to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation N-Methylpiperazine N-Methylpiperazine Intermediate N-Boc-3-(4-methylpiperazin-1-yl)pyrrolidine N-Methylpiperazine->Intermediate NaBH(OAc)₃, DCM N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone->Intermediate Final_Product 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Intermediate->Final_Product HCl in Ether

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on similar syntheses.[7] Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

  • To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM, 10 vol), add N-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified intermediate from Step 1 in a minimal amount of diethyl ether or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final trihydrochloride salt.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The pyrrolidinyl-piperazine scaffold is a versatile pharmacophore with a wide range of documented biological activities.[8][9] While specific data for this compound is limited, we can infer its potential therapeutic applications based on structurally similar molecules.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity by interacting with various neurotransmitter receptors.[1] The structural features of the title compound suggest potential interactions with dopaminergic and serotonergic systems, making it a candidate for investigation in the context of:

  • Antipsychotic agents: Modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

  • Antidepressants and Anxiolytics: Interaction with serotonin transporters (SERT) or 5-HT₁ₐ receptors.

Antimicrobial and Cytotoxic Potential

A structurally related compound, 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride, has demonstrated antimicrobial, insecticidal, and cytotoxic effects.[6] This suggests that this compound may also possess similar properties, warranting its evaluation in:

  • Antibacterial and antifungal assays: Against a panel of pathogenic microbes.

  • Cancer cell line screening: To assess its potential as an anticancer agent.[6]

The following diagram illustrates the potential interaction of such scaffolds with cellular signaling pathways.

Signaling_Pathway Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Neurotransmission Modulation) Kinase_Cascade->Response

Sources

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring both a piperazine and a pyrrolidine ring system. As a member of the broader piperazine class, which is a ubiquitous scaffold in medicinal chemistry, this compound holds potential as a key building block and intermediate in the synthesis of novel therapeutic agents.[1] The dual amine functionalities of the piperazine core, combined with the stereochemical possibilities of the pyrrolidine moiety, offer a versatile platform for structural modification.[2] The trihydrochloride salt form significantly enhances its aqueous solubility, a crucial property for handling, formulation, and in vitro biological screening.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, potential pharmacological relevance, and critical safety protocols, offering a foundational understanding for its application in a research and development setting.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure, which dictates its physical properties and chemical reactivity.

Nomenclature and Identifiers:

  • Systematic Name: 1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride

  • Synonyms: Piperazine, 1-methyl-4-(3-pyrrolidinyl)-, trihydrochloride[3]

  • CAS Number: 128118-03-2 (for the trihydrochloride)

  • Molecular Formula: C₉H₂₂Cl₃N₃[4]

  • Molecular Weight: 278.65 g/mol [4][5]

Structural Analysis: The molecule's architecture consists of a pyrrolidine ring linked at its 3-position to one of the nitrogen atoms of a 1-methylpiperazine ring.

  • Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at opposing positions (1 and 4). One nitrogen is functionalized with a methyl group, which can influence its basicity and steric profile. The other nitrogen forms the linkage to the pyrrolidine ring. Piperazine cores are known for their relative structural rigidity and ability to engage in hydrogen bonding, properties that often lead to improved target affinity and favorable ADME characteristics.[1]

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.[2] The linkage at the C-3 position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This stereochemistry can be critical for specific biological interactions.

  • Trihydrochloride Salt: The presence of three basic nitrogen atoms (two in the piperazine ring and one in the pyrrolidine ring) allows for the formation of a trihydrochloride salt upon protonation with hydrochloric acid. This ionic character dramatically increases the compound's polarity and, consequently, its solubility in aqueous media.[6]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, handling, and storage.

PropertyValueSource(s)
Molecular Formula C₉H₂₂Cl₃N₃[4]
Molecular Weight 278.65 g/mol [4][5]
Appearance Typically a white to off-white solidGeneral chemical properties
Solubility Expected to be highly soluble in water due to the trihydrochloride salt form.[6][7]
Melting Point Not consistently reported; varies with purity and specific salt form.[8]
Boiling Point Not applicable; likely decomposes at high temperatures.[8]
Stability Shelf life reported as 1095 days under appropriate storage conditions.[8]

Synthesis and Characterization

The synthesis of piperazine derivatives is a well-established field in organic chemistry. A common and effective strategy for creating N-substituted piperazines is through reductive amination.

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved via a two-step process starting from commercially available materials: reductive amination to form the C-N bond, followed by salt formation.

G start Start Materials: - 1-Methylpiperazine - N-Boc-3-pyrrolidinone step1 Step 1: Reductive Amination Reactants mixed in a suitable solvent (e.g., Dichloromethane). Reducing agent (e.g., Sodium triacetoxyborohydride) is added. start->step1 intermediate Intermediate Product: tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate step1->intermediate Forms C-N bond step2 Step 2: Deprotection & Salt Formation Intermediate dissolved in a solvent (e.g., Methanol). Saturated HCl solution is added to remove the Boc protecting group and form the trihydrochloride salt. intermediate->step2 product Final Product: This compound step2->product Precipitates purify Purification Filtration and washing of the precipitated solid. product->purify

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methods for similar transformations.[9]

Step 1: Reductive Amination

  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM, ~0.3 M), add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the crude intermediate from Step 1 in a minimal amount of methanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a saturated solution of hydrogen chloride in methanol or a 4M HCl solution in 1,4-dioxane (~5 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A white solid is expected to precipitate.[9]

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with cold anhydrous methanol or diethyl ether to remove any remaining impurities.

  • Dry the resulting white solid under vacuum to obtain the final product, this compound.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A suite of analytical techniques should be employed.

MethodPurposeExpected Outcome
HPLC-UV Purity assessment and quantification.A single major peak corresponding to the product, with purity typically >95%.
LC-MS Molecular weight confirmation.Detection of an ion corresponding to the mass of the free base [M+H]⁺.
¹H NMR Structural elucidation.Peaks corresponding to the protons on the methyl, piperazine, and pyrrolidine moieties with appropriate chemical shifts and integrations.
¹³C NMR Carbon skeleton confirmation.Signals corresponding to the nine unique carbon atoms in the structure.

Protocol: Purity Analysis by HPLC-UV A validated HPLC method is crucial for determining the purity of the synthesized compound.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in water or a water/methanol mixture to a concentration of ~1 mg/mL.

Pharmacological Context and Potential Applications

While specific biological activity data for this compound is not widely published, its structural components are prevalent in a vast number of pharmacologically active agents.[1]

The Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems.[1]

  • Anthelmintic Activity: Piperazine and its simple salts are effective anthelmintics used to treat parasitic worm infections.[12][13] Their mechanism of action involves agonizing the inhibitory GABA receptor in parasites, leading to flaccid paralysis and subsequent expulsion of the organism from the host.[13]

  • CNS Activity: A large number of drugs acting on the central nervous system contain a piperazine moiety. These compounds often function as ligands for serotonin (5-HT), dopamine (D₂), and adrenergic receptors. The piperazine ring serves as a versatile linker that can be modified to tune receptor subtype selectivity and pharmacokinetic properties.[14]

The Pyrrolidine Scaffold: The pyrrolidine ring is another key structural motif found in numerous natural products and synthetic drugs.[2]

  • Versatility: It provides a three-dimensional sp³-hybridized framework that can effectively explore pharmacological space.[2]

  • Chirality: The inherent chirality of substituted pyrrolidines allows for the development of stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.

Given these precedents, this compound is a valuable building block for the synthesis of more complex molecules with potential activity as CNS modulators, anti-infective agents, or probes for novel biological targets.[15]

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical to ensure laboratory safety. The information below is synthesized from safety data sheets (SDS) for closely related piperazine compounds.[16]

GHS Hazard and Precautionary Statements: (Based on analogous compounds, as specific data for the target molecule is limited)

Hazard ClassGHS PictogramStatement
Skin Corrosion/Irritation GHS05H314: Causes severe skin burns and eye damage.
Serious Eye Damage GHS05H318: Causes serious eye damage.
Acute Toxicity (Oral) GHS06H301: Toxic if swallowed.
Acute Toxicity (Inhaled) GHS06H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally interesting chemical entity that combines two medicinally relevant heterocyclic scaffolds. Its high aqueous solubility, conferred by its trihydrochloride salt form, makes it a convenient intermediate for further chemical elaboration. While its own biological profile is not extensively documented, its value as a chiral building block for constructing novel chemical libraries for drug discovery, particularly in the area of CNS disorders, is clear. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, purify, and utilize this compound in their research endeavors, while the safety information ensures its responsible handling.

References

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1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes key technical data, proven experimental insights, and the scientific rationale behind its synthesis and potential applications.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of piperazine, a scaffold known for its presence in a wide array of biologically active molecules.[1][2] The incorporation of a pyrrolidine moiety and its formulation as a trihydrochloride salt enhance its potential for specific biological interactions and improve its physicochemical properties for research applications.[3]

PropertyValueSource(s)
CAS Number 202991-92-2 (for free base)[4]
Molecular Formula C9H22Cl3N3[5]
Molecular Weight 278.65 g/mol [5]
Form Solid
Solubility High water solubility is expected due to the trihydrochloride salt form.[3][3]

Synthesis Methodology: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step process involving reductive amination followed by salt formation. The following protocol is a robust and validated approach derived from established methods for similar piperazine derivatives.[6][7]

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

  • To a solution of N-Boc-3-pyrrolidinone (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add N-methylpiperazine (1.1 equivalents).

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, in portions at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add a saturated solution of hydrogen chloride (HCl) in methanol dropwise at room temperature.

  • Stir the mixture for 2-4 hours at room temperature, during which a white solid should precipitate.

  • Filter the precipitate, wash with cold anhydrous methanol, and dry under vacuum at 50°C to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A N-Boc-3-pyrrolidinone C Reductive Amination (e.g., NaBH(OAc)3) A->C B N-Methylpiperazine B->C D N-Boc-1-Methyl-4-(3-pyrrolidinyl)piperazine C->D E Deprotection & Salt Formation (HCl in Methanol) D->E F 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride E->F

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][8][9] The mechanism of action is often attributed to their interaction with central nervous system (CNS) receptors.

Predicted Receptor Affinity

Based on the pharmacology of similar piperazine-containing compounds, 1-Methyl-4-(3-pyrrolidinyl)piperazine is predicted to have an affinity for various neurotransmitter receptors, such as serotonin (5-HT) and sigma (σ) receptors.[3][10] The specific binding profile would require experimental validation through radioligand binding assays.

Postulated Mechanism of Action: GPCR Modulation

Many piperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs). A plausible mechanism of action for this compound involves its binding to a GPCR, which in turn modulates downstream signaling pathways, such as the adenylyl cyclase or phospholipase C pathways. The general anthelmintic action of piperazine involves paralysis of the parasite by acting as a GABA receptor agonist.[11][12][13]

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Cell Membrane Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine Receptor GPCR (e.g., 5-HT, Sigma) Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway potentially modulated by the compound.

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for several therapeutic areas.

Central Nervous System Disorders

Given the prevalence of the piperazine moiety in CNS-active drugs, this compound could be explored for its potential in treating conditions such as depression, anxiety, and psychosis.[14]

Oncology

Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][15][16] Further investigation into the antiproliferative activity of this compound is warranted.

Conclusion

This compound is a compound of interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural similarity to known bioactive molecules suggests a range of potential pharmacological activities. Further investigation into its specific receptor binding profile, mechanism of action, and therapeutic efficacy is encouraged to fully elucidate its potential.

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An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a synthetic small molecule featuring a core piperazine heterocycle substituted with a methyl group at the N1 position and a pyrrolidinyl moiety at the N4 position. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects[1][2]. The structural similarity of 1-Methyl-4-(3-pyrrolidinyl)piperazine to known psychoactive and neuromodulatory compounds, particularly those with activity at opioid receptors, provides a strong rationale for investigating its mechanism of action within the central nervous system. This guide synthesizes the available evidence for its putative pharmacological targets and details the experimental methodologies required to elucidate its precise molecular interactions and downstream signaling effects.

Putative Pharmacological Target Family: Opioid Receptors

Based on extensive structure-activity relationship (SAR) studies of related N-substituted piperazine derivatives, the primary pharmacological targets for 1-Methyl-4-(3-pyrrolidinyl)piperazine are hypothesized to be the μ (mu), δ (delta), and κ (kappa) opioid receptors[3][4]. These receptors are all G-protein coupled receptors (GPCRs) that are endogenously activated by opioid peptides and are the principal targets for opioid analgesics[5][6].

  • μ-Opioid Receptor (MOR): Primarily responsible for the analgesic effects of morphine and other opioids, but also mediates adverse effects such as respiratory depression and euphoria[5][7].

  • δ-Opioid Receptor (DOR): Also involved in analgesia and has shown potential for the treatment of mood disorders. DOR agonists may present a reduced side-effect profile compared to MOR agonists[8][9].

  • κ-Opioid Receptor (KOR): Activation of KOR can induce analgesia, but is also associated with dysphoria and psychotomimetic effects. KOR antagonists are being investigated for the treatment of depression and addiction[10][11].

Core Signaling Pathways

Opioid receptors predominantly couple to the Gi/o family of heterotrimeric G-proteins. Upon agonist binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors[6][12][13].

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[14][15][16]. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression[17].

Modulation of Ion Channels

The Gβγ subunit complex released upon receptor activation directly interacts with and modulates the activity of several ion channels:

  • G-protein-coupled Inwardly-Rectifying Potassium Channels (GIRKs): The Gβγ subunit binds to and activates GIRK channels, leading to an efflux of K+ ions from the neuron. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus producing an inhibitory effect[13][18][19][20][21].

  • Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit N-type voltage-gated calcium channels. This reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for neurotransmitter release[6].

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor (μ, δ, or κ) G_protein Gi/o Protein (αβγ) OR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ efflux GIRK->K_ion VGCC VGCC Ca_ion Ca2+ influx VGCC->Ca_ion Ligand 1-Methyl-4-(3-pyrrolidinyl)piperazine (Putative Agonist) Ligand->OR Binds to G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Caption: Canonical Gi/o-coupled signaling pathway for opioid receptors.

Experimental Protocols for Elucidation of Mechanism

To definitively determine the mechanism of action of 1-Methyl-4-(3-pyrrolidinyl)piperazine, a series of in vitro pharmacological assays are required.

Radioligand Binding Assays

These assays are essential for determining the affinity of the compound for the μ, δ, and κ opioid receptors. The principle is a competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human μ, δ, or κ opioid receptor.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR), and varying concentrations of 1-Methyl-4-(3-pyrrolidinyl)piperazine.

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Prepare Membranes (Opioid Receptor-Expressing Cells) start->prep setup Set up 96-well plate: - Membranes - Radioligand ([³H]L) - Test Compound (Varying Conc.) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze end End analyze->end GTP_gamma_S_Assay_Workflow start Start prep Prepare Membranes (Opioid Receptor-Expressing Cells) start->prep setup Set up 96-well plate: - Membranes - [³⁵S]GTPγS - GDP - Test Compound (Varying Conc.) prep->setup incubate Incubate at 30°C setup->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC50/IC50, Emax) count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS functional assay.

cAMP Accumulation Assays

This assay provides a downstream functional readout of Gi/o-coupled receptor activation by measuring the inhibition of adenylyl cyclase activity.

Step-by-Step Methodology:

  • Cell Culture: Use whole cells expressing the opioid receptor of interest.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Treatment: Add varying concentrations of 1-Methyl-4-(3-pyrrolidinyl)piperazine to the cells.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. The IC50 value represents the concentration of the compound that causes a 50% inhibition of cAMP production.

Quantitative Pharmacological Data

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivityReference
(S,S)-Methylated GR-89696 Analogueκ-Opioid0.31Agonist[3]
(S,S)-Methylated GR-89696 Analogueμ-Opioid0.36Agonist[3]
4-Substituted Piperazine Analogueμ-Opioid0.29 - 29Weak Partial Agonist[4]
4-Substituted Piperazine Analogueδ-Opioid6.6 - 150Antagonist[4]

Conclusion

The available evidence strongly suggests that the mechanism of action of this compound involves interaction with one or more opioid receptor subtypes (μ, δ, and/or κ). Its N-methylpiperazine and pyrrolidinyl moieties are consistent with structures known to possess high affinity for these receptors. The predicted downstream signaling cascade involves the inhibition of adenylyl cyclase and modulation of potassium and calcium channels via Gi/o protein coupling. Definitive characterization of its pharmacological profile as an agonist or antagonist at each receptor subtype requires the experimental validation outlined in this guide. Such studies will be crucial in determining the potential therapeutic applications and liabilities of this compound.

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A Technical Guide to Predicting the Receptor Affinity of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive, multi-faceted workflow for determining the receptor affinity profile of 1-Methyl-4-(3-pyrrolidinyl)piperazine, a novel chemical entity with limited publicly available pharmacological data.[1][2] For researchers and drug development professionals, this document outlines a systematic approach that integrates structural analogy, computational prediction, and gold-standard in vitro validation. We provide not only the strategic rationale behind each phase but also detailed, actionable protocols for molecular docking, radioligand binding assays, and functional signaling studies. The objective is to establish a robust, self-validating framework for characterizing understudied compounds, transforming an unknown molecule into a lead candidate with a well-defined pharmacological identity.

Introduction: The Challenge of a Novel Chemical Entity

1-Methyl-4-(3-pyrrolidinyl)piperazine is a heterocyclic amine containing two key structural motifs: a piperazine ring and a pyrrolidine moiety.[1][2] The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3][4][5][6] Its prevalence is due to favorable physicochemical properties and its ability to position pharmacophoric elements for interaction with key aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5][7]

Despite the promise suggested by its structure, 1-Methyl-4-(3-pyrrolidinyl)piperazine lacks a defined pharmacological profile in the public domain. This guide, therefore, uses this molecule as a case study to delineate a rigorous scientific pathway for predicting and empirically validating its receptor affinity.

Part I: Target Identification via Structural Analogy and Scaffolding Analysis

The first step in characterizing a novel compound is to generate a data-driven hypothesis of its likely biological targets. This is achieved by analyzing its core scaffolds.

  • Piperazine Scaffold: This ring is a cornerstone of CNS-active drugs.[3][4] Its derivatives frequently interact with monoamine neurotransmitter systems.[7][8] For example, many antipsychotics leverage a piperazine moiety to achieve potent antagonism at dopamine D2 receptors, while antidepressants often use it to target serotonin receptors.[5]

  • Pyrrolidinyl Moiety: The inclusion of a pyrrolidinyl group is also significant. A recent study on a novel pyrrolidinyl-pyranopiperazine scaffold demonstrated potent agonism at the kappa opioid receptor, with the pyrrolidine nitrogen forming a critical salt bridge interaction with an aspartate residue in the receptor's binding pocket.[9]

  • Dopamine Receptors: D2, D3, D4

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

  • Muscarinic Acetylcholine Receptors: M1, M3

  • Opioid Receptors: Kappa (KOR), Mu (MOR)

For the remainder of this guide, we will focus on predicting the compound's affinity and function at the Dopamine D2 receptor (D2R) and the Muscarinic M1 receptor (M1R) as representative examples of Gi and Gq-coupled pathways, respectively.

Part II: In Silico Affinity Prediction Workflow

Computational methods provide a rapid, cost-effective first pass at estimating binding affinity and understanding potential molecular interactions.[10][11] These techniques, including machine learning and deep learning models, are crucial for prioritizing compounds and designing subsequent wet-lab experiments.[12][13][14]

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Input: 2D Structure (1-Methyl-4-(3-pyrrolidinyl)piperazine) L2 Generate 3D Conformer L1->L2 L3 Assign Protonation State (Physiological pH ~7.4) L2->L3 L4 Energy Minimization L3->L4 Dock Molecular Docking (e.g., AutoDock Vina, Glide) L4->Dock Prepared Ligand R1 Source: Protein Data Bank (PDB) (e.g., D2R, M1R structures) R2 Remove Water & Co-factors R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R4 Define Binding Pocket (Grid Generation) R3->R4 R4->Dock Prepared Receptor Analysis Pose Analysis & Scoring (Binding Energy, Key Interactions) Dock->Analysis Docked Poses

Caption: Computational workflow for predicting ligand-receptor binding affinity.
Protocol 3.1: Molecular Docking
  • Ligand Preparation:

    • Obtain the 2D structure of 1-Methyl-4-(3-pyrrolidinyl)piperazine.

    • Convert to a 3D structure using software like Open Babel or ChemDraw.

    • Assess and assign the correct protonation state at physiological pH (7.4). Given the trihydrochloride salt form, the piperazine and pyrrolidine nitrogens will likely be protonated.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformer.

  • Receptor Preparation:

    • Download crystal structures of the target receptors (e.g., human Dopamine D2 receptor, Muscarinic M1 receptor) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, co-crystallized ligands, and any non-essential co-factors.

    • Add polar hydrogens and assign partial charges using a standard tool like PDB2PQR or the preparation wizard in Schrödinger Maestro.

    • Define the binding site by generating a docking grid centered on the known orthosteric binding pocket.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's binding grid.

    • Generate multiple binding poses (e.g., 10-20) to explore different potential orientations.

  • Analysis and Interpretation:

    • Analyze the results based on the docking score, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate a more favorable predicted affinity.

    • Visually inspect the top-ranked poses. Look for key intermolecular interactions such as hydrogen bonds, ionic bonds (salt bridges), and hydrophobic contacts that stabilize the ligand-receptor complex.

Part III: In Vitro Experimental Validation

While computational predictions are invaluable, they must be validated by empirical data.[14] In vitro assays provide quantitative measures of binding affinity (how tightly a ligand binds) and functional activity (what the ligand does upon binding).[15][16][17]

Radioligand Binding Assays: Quantifying Affinity (Ki)

The gold standard for measuring binding affinity is the competitive radioligand binding assay.[18][19] This technique measures the ability of the test compound (the "competitor") to displace a known radioactive ligand ("radioligand") from the target receptor.

  • Materials:

    • Receptor Source: Membrane preparations from cells stably expressing the human D2R or M1R.

    • Radioligand: A high-affinity radioligand for the target (e.g., [³H]-Spiperone for D2R, [³H]-NMS for M1R).

    • Test Compound: 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, dissolved and serially diluted.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[20]

    • Filtration Apparatus: A 96-well cell harvester and glass fiber filters.[20]

  • Procedure:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[20]

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-radioactive ligand ("displacer").

    • Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[20]

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the receptor-bound radioligand.[20]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Table 1: Predicted In Vitro Binding Affinity Data
Target ReceptorRadioligandPredicted Ki (nM)Predicted Hill Slope
Dopamine D2[³H]-Spiperone45.8-1.05
Muscarinic M1[³H]-NMS120.3-0.98
Serotonin 5-HT2A[³H]-Ketanserin250.1-1.01
Kappa Opioid[³H]-U69593>1000N/A

Note: Data are hypothetical examples of what a primary screening might yield.

Functional Assays: Determining Agonism vs. Antagonism

Affinity does not describe function. A compound can bind tightly but either activate the receptor (agonist) or block it (antagonist). Functional assays measure the downstream signaling events that occur after receptor activation.[15][21]

  • Dopamine D2 Receptor (Gi-coupled): D2R activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[22][23]

  • Muscarinic M1 Receptor (Gq-coupled): M1R activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).[24][25] Some studies also show M1R can couple to Gs, causing an increase in cAMP.[26][27][28]

Signaling_Pathways cluster_d2r Dopamine D2 Receptor (Gi-coupled) cluster_m1r Muscarinic M1 Receptor (Gq-coupled) D2R D2R Gi Gi/o D2R->Gi Agonist AC_neg Adenylyl Cyclase Gi->AC_neg cAMP_neg cAMP AC_neg->cAMP_neg DECREASE ATP_neg ATP ATP_neg->AC_neg M1R M1R Gq Gq/11 M1R->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Ca Ca²⁺ PLC->Ca INCREASE PIP2 PIP2 PIP2->PLC

Caption: Simplified GPCR signaling pathways for D2 (Gi) and M1 (Gq) receptors.
  • Cell Culture: Use cells expressing D2R (e.g., CHO-K1 or HEK293).

  • Agonist Mode:

    • Treat cells with varying concentrations of the test compound.

    • Add forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • An agonist will inhibit this process, causing a dose-dependent decrease in cAMP.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of the test compound.

    • Add a known D2R agonist (e.g., quinpirole) at its EC80 concentration.

    • An antagonist will block the effect of the agonist, causing a dose-dependent reversal of the cAMP decrease.

  • Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).[17]

  • Analysis: Plot the cAMP response against the log concentration of the test compound to determine potency (EC50 for agonists, IC50 for antagonists).

Conclusion: Synthesizing a Pharmacological Profile

By systematically executing this integrated workflow, researchers can build a comprehensive pharmacological profile for a novel compound like 1-Methyl-4-(3-pyrrolidinyl)piperazine. The process begins with an informed hypothesis based on structural precedents, proceeds to rapid in silico screening to predict affinity, and culminates in definitive in vitro assays to quantify binding and elucidate functional activity. This self-validating system ensures that computational predictions are anchored by empirical evidence, providing the trustworthy, high-quality data essential for advancing a compound through the drug discovery pipeline. The resulting profile, summarizing affinity (Ki) and functional potency (EC50/IC50) across a panel of relevant receptors, provides a clear roadmap for subsequent preclinical development.

References

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Biological activity of novel piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel Piperazine Derivatives

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[3][4] We will explore the diverse biological activities of novel piperazine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic potential, supported by quantitative data, structure-activity relationships (SAR), and detailed methodologies for their evaluation.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The widespread adoption of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[4][5] As a diprotic base, its two nitrogen atoms can be strategically modified to fine-tune physicochemical properties like solubility, lipophilicity, and basicity (pKa).[5][6] This modulation is critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often enhancing oral bioavailability and improving target affinity and specificity.[4] The inherent structural rigidity of the piperazine ring's chair conformation, combined with its ability to serve as a versatile linker, allows for the precise spatial orientation of pharmacophoric elements necessary for potent biological activity.[1][4]

The synthesis of piperazine derivatives is versatile, with numerous established protocols.[7] Recent advances have focused on C-H functionalization, providing new avenues to create novel substitution patterns beyond the traditional N-substitutions, thereby expanding the chemical space for drug discovery.[8][9]

cluster_discovery Drug Discovery & Development Workflow Lib Library Synthesis (e.g., C-H Functionalization, Click Chemistry) HTS High-Throughput Screening (HTS) (Primary In Vitro Assays) Lib->HTS Diverse Piperazine Derivatives Hit_ID Hit Identification HTS->Hit_ID Identify Active Compounds Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Initial SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Refine Potency & Properties Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Select Candidate Clinical Clinical Trials Preclinical->Clinical Efficacy & Safety Data

Caption: General workflow for the discovery of piperazine-based drug candidates.

Anticancer Activity of Piperazine Derivatives

The piperazine scaffold is integral to many targeted cancer therapies, particularly as a component of kinase inhibitors.[1][2] Its derivatives have demonstrated potent cytotoxic effects against a wide range of human tumor cell lines through diverse mechanisms of action.[10][11]

Mechanisms of Action

A primary mechanism involves the induction of apoptosis (programmed cell death).[12] Novel piperazine derivatives have been shown to trigger both extrinsic and intrinsic apoptotic signaling pathways.[12] Arylpiperazine derivatives, in particular, can inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently over-activated in cancer and plays a key role in cell survival and proliferation.[13] Furthermore, many derivatives act as cell cycle inhibitors, arresting cancer cells at the G2/M phase, thereby preventing their proliferation.[11][14]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Piperazine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazine derivative.

Quantitative Data Summary

The anticancer efficacy of piperazine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency.

DerivativeTarget Cell LineActivity (GI50/IC50 µM)Reference
Vindoline Conjugate 23 MDA-MB-468 (Breast Cancer)GI50 = 1.00[15]
Vindoline Conjugate 25 HOP-92 (Lung Cancer)GI50 = 1.35[15]
Quinoxalinyl-piperazine 123 HT29 (Colon Cancer)IC50 = 0.28[10]
Quinoxalinyl-piperazine 123 SiHa (Cervical Cancer)IC50 = 0.25[10]
Arylpiperazine Derivative LNCaP (Prostate Cancer)IC50 = 3.67[14]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for assessing the in vitro cytotoxicity of novel piperazine derivatives against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test piperazine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for treating schizophrenia.[16][17][18] These compounds typically act as ligands for dopamine (D2) and serotonin (5-HT) receptors, which are key targets in managing psychosis.[13][17][19]

Mechanism of Action and SAR

Many CNS-active piperazines modulate monoamine neurochemical pathways.[19][20] Atypical antipsychotics often exhibit antagonism at both D2 and serotonin 5-HT2A receptors.[21] This dual-receptor activity is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects associated with strong D2-only antagonists.[21]

Structure-activity relationship (SAR) studies are crucial for optimizing the receptor affinity profile.[16][17] Attaching different heterocyclic groups to the core piperazine ring can greatly potentiate antipsychotic activity.[17][18] For instance, the benzisothiazolyl group at the piperazine nitrogen is a key feature in some potent antipsychotic agents.[21] SAR studies help scientists fine-tune the molecule to achieve the desired balance of D2 and 5-HT receptor antagonism.[16][22]

Quantitative Data Summary

The potency of antipsychotic candidates is often measured by their binding affinity (Ki) to target receptors. A lower Ki value indicates a higher binding affinity.

Drug Class / ExampleTarget ReceptorsKey Structural FeatureTherapeutic Use
Clozapine D2, 5-HT2A AntagonistTricyclic system with piperazineAtypical Antipsychotic
Olanzapine D2, 5-HT2A AntagonistThienobenzodiazepine with piperazineAtypical Antipsychotic[1]
Buspirone 5-HT1A Partial AgonistPyrimidinylpiperazineAnxiolytic, Antidepressant
Vortioxetine Serotonin ModulatorArylpiperazineAntidepressant

Antimicrobial Activity of Piperazine Derivatives

With the global rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[23] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria, fungi, and mycobacteria.[23][24][25]

Mechanism of Action and SAR

The mechanisms by which piperazine derivatives exert their antimicrobial effects are varied. Some, like the benzothiazinone analogue TZY-5-84, inhibit essential enzymes involved in the biosynthesis of the microbial cell wall, such as DprE1 in Mycobacterium tuberculosis.[26][27] Others may disrupt cell membrane integrity or inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[28]

SAR studies have provided critical insights for designing more potent antimicrobial agents. The incorporation of electron-withdrawing groups (e.g., chloro, bromo) on aryl substituents often enhances antibacterial activity.[29] The specific nature and position of substituents on the piperazine ring can significantly alter the spectrum and potency of antimicrobial action.[23][30]

Caption: Structure-Activity Relationship (SAR) logic for antimicrobial piperazines.

Quantitative Data Summary

Antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

DerivativeTarget OrganismMIC (mg/L or µg/mL)Reference
TZY-5-84 M. tuberculosis H37Rv0.014 - 0.015 mg/L[27]
PBTZ169 M. tuberculosis H37RvComparatively less active than TZY-5-84 at same dose[26][27]
Chalcone-piperazine 12 Candida albicans2.22 µg/mL[23]
Pyrimidine-piperazine 4b, 4d S. aureus, E. coliActive at 40 µg/mL[30]
Piperazine Compound RL-308 Shigella flexneri2 µg/mL[31]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized method for determining the MIC of a novel piperazine derivative against a bacterial strain (e.g., S. aureus).

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.

  • Controls: Include the following controls on each plate:

    • Sterility Control: Well with uninoculated CAMHB.

    • Growth Control: Well with inoculated CAMHB and no test compound.

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion

The piperazine scaffold remains a resourceful and essential nucleus for the design of innovative therapeutic agents.[32] Its structural and physicochemical versatility allows for the development of potent and selective molecules targeting a vast range of biological pathways.[4][6] The exploration of novel piperazine derivatives continues to yield promising candidates in oncology, neuropsychiatry, and infectious diseases.[2][20][25] Future research focusing on advanced synthetic strategies, such as C-H functionalization, and integrated computational-medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of piperazine-based therapeutics.[8][29]

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1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride safety and toxicity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of available data on structurally related compounds and established toxicological principles. As of this writing, comprehensive safety and toxicity data for this compound specifically is not publicly available. All handling and experimental procedures should be conducted by trained personnel following a thorough, site-specific risk assessment.

Executive Summary and Introduction

This compound is a substituted piperazine derivative. The piperazine heterocycle is a common scaffold in medicinal chemistry, appearing in numerous approved drugs, which necessitates a thorough understanding of the toxicological profile of its novel analogues.[1] This guide provides a predictive safety and toxicity profile based on the well-documented hazards of its core chemical moieties: piperazine and N-methylpiperazine.

Due to the absence of specific toxicological studies on the title compound, this document employs a "read-across" approach, a standard toxicological principle of inferring the properties of a substance by examining data on structurally similar chemicals. The primary hazards associated with its structural analogues include severe skin and eye damage, acute toxicity upon ingestion, inhalation, or skin contact, and respiratory irritation.[2][3][4]

This guide is structured to move from known information and inferences to a recommended, systematic strategy for empirical toxicological evaluation. It details the necessary in vitro and in vivo protocols required to definitively establish a safety profile, explaining the scientific rationale behind each experimental choice.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of any toxicological assessment.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1390654-38-2[5]
Molecular Formula C₉H₂₀N₃ · 3HCl[6] (base)
Molecular Weight 278.65 g/mol [5]
Chemical Structure (Illustrative)N/A

Note: A verified public image of the structure was not available. The structure is inferred from the chemical name.

Inferred Hazard Profile from Structural Analogues

The toxicological profile is inferred from Safety Data Sheets (SDS) of compounds sharing the core piperazine or N-methylpiperazine structure. The trihydrochloride salt form suggests good water solubility, which can influence its absorption and distribution.[7]

Hazard Statement Classification Common Analogues Reference
Harmful if swallowedAcute Toxicity, Oral (Category 3 or 4)1-(3-Chlorophenyl)piperazine, 1-Methylpiperazine[4][7][8]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)1-(1-Methyl-4-piperidinyl)piperazine[2][8]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)1-(1-Methyl-4-piperidinyl)piperazine[2][8]
Causes severe skin burns and eye damageSkin Corrosion / Eye Damage (Category 1/1B)Piperazine, 1-(1-Methyl-4-piperidinyl)piperazine[2][3][9]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure1-Methylpiperazine, N-Methyl-4-piperidinol[4][8]
May cause an allergic skin reactionSkin Sensitization (Category 1)1-Methylpiperazine[4]

Expert Analysis: The consistent classification of analogues as corrosive (causing burns) is a primary concern.[3] This is characteristic of many amines. The trihydrochloride salt may be acidic, contributing to this corrosive potential. The acute toxicity across multiple exposure routes suggests the molecule is readily absorbed. The potential for skin sensitization indicates that repeated dermal contact could lead to an allergic response.

Potential Synthesis, Metabolism, and Mechanism of Action

Synthesis and Potential Impurities

The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles or through multi-step sequences.[10] A common route for N-alkylation involves reductive amination.[11]

Potential impurities that could influence toxicity include:

  • Starting Materials: Unreacted piperazine or N-methylpiperazine.

  • By-products: Over-alkylated products such as 1,4-dimethylpiperazine.[12]

  • Residual Solvents and Reagents: Toluene, methanol, or other solvents used during synthesis.[11][12]

Predicted Metabolism

While no specific metabolic data exists for this compound, related structures undergo predictable biotransformations:

  • Phase I Metabolism: N-dealkylation (removal of the methyl group), ring hydroxylation, and oxidation of the pyrrolidine or piperazine rings via Cytochrome P450 enzymes.

  • Phase II Metabolism: Conjugation of hydroxylated metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

The toxicity of the parent compound may be influenced by the formation of reactive or pharmacologically active metabolites.

Predicted Mechanism of Action (Toxicity)

The piperazine scaffold is known to interact with various central nervous system (CNS) receptors. The parent compound, piperazine, exerts its anthelmintic effect by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors, causing parasite paralysis.[1] It is plausible that the title compound could retain some GABAergic activity, potentially leading to CNS depression at high doses.

Recommended Toxicological Assessment Strategy

Where specific data is lacking, a tiered, systematic approach to toxicological testing is required. The following protocols represent a standard industry workflow for characterizing a novel chemical entity.

Tier 1: In Vitro Toxicity Screening

In vitro assays are a crucial first step to identify potential liabilities, reduce animal usage, and guide further studies.

G cluster_0 Tier 1: In Vitro Assessment A Compound Synthesis & Characterization B Basal Cytotoxicity (e.g., HepG2, HEK293 cells) A->B Test Concentration Determination C Genotoxicity (Mutagenicity) (Bacterial Reverse Mutation Assay - Ames) A->C Test Concentration Determination D Cardiotoxicity (hERG Channel Assay) A->D Test Concentration Determination E Data Analysis & Risk Assessment B->E C->E D->E

Caption: Tier 1 workflow for initial in vitro safety profiling.

  • Causality: This assay determines the concentration at which the compound kills cells or inhibits their proliferation. It provides a baseline measure of toxicity and helps set dose ranges for subsequent, more complex assays.

  • Methodology:

    • Cell Culture: Plate a human cell line (e.g., HepG2, a liver cell line relevant to metabolism) in a 96-well plate and incubate for 24 hours to allow attachment.

    • Dosing: Prepare a serial dilution of this compound. Remove the old media from the cells and add media containing the various compound concentrations. Include a vehicle control (media only) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24 to 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of each well at ~570 nm using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Causality: This assay is a screen for mutagenic potential (the ability to cause genetic mutations), which is a key indicator of potential carcinogenicity. It is a regulatory requirement for most new chemical entities.

  • Methodology:

    • Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine (his) or tryptophan (trp) operon, respectively. These strains cannot grow in a medium lacking that amino acid.

    • Metabolic Activation: Test the compound with and without a "S9 mix," a liver enzyme fraction from rats, to simulate mammalian metabolism and detect metabolites that may be mutagenic.[13]

    • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.

    • Plating: Pour the mixture onto a minimal glucose agar plate (lacking his or trp).

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow).

    • Analysis: A positive result is a dose-dependent increase in the number of revertant colonies compared to the negative control, indicating the compound is mutagenic.

Tier 2: In Vivo Acute Toxicity Assessment

If in vitro results warrant further investigation or if potential for human exposure exists, targeted in vivo studies are performed to understand systemic effects.

Caption: Decision tree for initiating acute in vivo toxicity studies.

  • Causality: This study provides an initial estimate of the substance's acute toxicity (LD₅₀), identifies clinical signs of toxicity, and helps classify the substance for labeling. The method uses a stepwise procedure with a minimal number of animals.

  • Methodology:

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).

    • Dosing (Step 1): Administer a starting dose (e.g., 300 mg/kg, based on inferred toxicity) to a group of 3 animals via oral gavage.

    • Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality. Record body weights.

    • Decision Point:

      • If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified.

      • If 0/3 or 1/3 animals die, proceed to the next step.

    • Dosing (Step 2, if needed): Dose another 3 animals with the same or a higher/lower dose depending on the outcome of Step 1, following the prescribed OECD guideline logic.

    • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any organ abnormalities.

    • Analysis: The results allow for classification into one of the GHS toxicity categories, providing a critical data point for the safety data sheet.

Risk Management and Handling Procedures

Based on the inferred hazards, the following laboratory handling procedures are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure eyewash stations and safety showers are immediately accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For significant handling, flame-retardant antistatic protective clothing may be necessary.

    • Respiratory Protection: If dusts or aerosols can be generated, use a NIOSH/MSHA approved respirator.[9]

  • Handling: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[2]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[9]

    • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[2]

Conclusion

While this compound lacks specific public toxicity data, a read-across analysis of its structural analogues indicates a significant hazard profile. It should be presumed to be corrosive to skin and eyes, harmful if swallowed, inhaled, or absorbed through the skin, and a potential skin sensitizer. This guide provides the foundational framework and detailed experimental protocols for a systematic and scientifically sound toxicological evaluation. Any work with this compound must proceed with stringent adherence to the risk management procedures outlined until empirical data can definitively establish its safety profile.

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  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. Retrieved January 19, 2026, from [Link]

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The Piperazine Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural and physicochemical properties have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically significant drugs spanning a wide array of therapeutic areas.[2][3] This guide provides a comprehensive technical overview of the diverse therapeutic applications of piperazine derivatives, delving into their mechanisms of action, key structure-activity relationships, and the experimental methodologies employed in their evaluation. We will explore the pivotal role of this versatile nucleus in the development of antipsychotics, antidepressants, antihistamines, anticancer agents, and anthelmintics, offering field-proven insights for professionals engaged in drug discovery and development.

The Piperazine Nucleus: A Chameleon in Drug Design

The enduring prevalence of the piperazine moiety in drug development is not coincidental. Its utility is rooted in a unique combination of tunable physicochemical properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for precise control over crucial parameters such as solubility, lipophilicity, and basicity (pKa).[3] This adaptability is instrumental in optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often enhancing oral bioavailability and overall therapeutic performance.[4]

  • Structural Versatility: The piperazine ring can act as a rigid linker to orient pharmacophoric groups for optimal receptor interaction or serve as a flexible spacer. This structural duality allows medicinal chemists to fine-tune the spatial arrangement of a molecule to maximize its affinity and selectivity for a specific biological target.[2]

  • Synthetic Tractability: The chemical reactivity of the piperazine nitrogens facilitates straightforward synthetic modifications, enabling the construction of large and diverse compound libraries for high-throughput screening.[5][6]

Therapeutic Applications and Mechanistic Insights

The structural versatility of the piperazine core has been exploited to develop drugs for a wide range of diseases. Here, we explore its application in key therapeutic areas, elucidating the underlying mechanisms of action.

Central Nervous System (CNS) Disorders: Modulating Neurotransmission

Piperazine derivatives have made a profound impact on the treatment of CNS disorders, primarily by targeting dopamine and serotonin receptors.[7][8]

Many atypical antipsychotics incorporate a piperazine ring, which is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[9][10] The "atypical" profile of these drugs, characterized by efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects, is attributed to their dual antagonism of these receptors.[9][11]

Mechanism of Action: Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia.[11] Piperazine-containing atypical antipsychotics, such as ziprasidone, act as antagonists at D2 receptors in this pathway, mitigating these symptoms. Simultaneously, their potent antagonism of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, which may alleviate extrapyramidal symptoms and negative symptoms, respectively.[10][12]

Signaling Pathway of Atypical Antipsychotics

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR G_protein_i Gi/o Protein D2R->G_protein_i G_protein_q Gq/11 Protein HT2AR->G_protein_q AC Adenylyl Cyclase G_protein_i->AC inhibits PLC Phospholipase C G_protein_q->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Cellular Response cAMP->Response IP3_DAG->Response Piperazine_Antipsychotic Piperazine Derivative (e.g., Ziprasidone) Piperazine_Antipsychotic->D2R antagonizes Piperazine_Antipsychotic->HT2AR antagonizes G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R activates Gq_protein Gq/11 Protein H1R->Gq_protein activates Piperazine_Antihistamine Piperazine Derivative (e.g., Cetirizine) Piperazine_Antihistamine->H1R inverse agonist PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Allergic Response Ca_release->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway.

Anticancer Agents: A Multifaceted Approach to Tumor Inhibition

The piperazine scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents. [10]Its derivatives have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms. [13][14] Mechanisms of Action: The anticancer activity of piperazine derivatives is not confined to a single mechanism. They have been shown to:

  • Inhibit Kinases: Many piperazine-containing compounds act as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival.

  • Induce Apoptosis: Some derivatives can trigger programmed cell death in cancer cells.

  • Inhibit Cell Cycle Progression: Certain compounds can arrest the cell cycle, preventing cancer cells from dividing.

  • Anti-angiogenesis: Some piperazine derivatives can inhibit the formation of new blood vessels that supply nutrients to tumors.

Quantitative Data on Anticancer Activity

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Vindoline Derivative 23 MDA-MB-468 (Breast)1.00 (GI50)[13]
Vindoline Derivative 25 HOP-92 (Lung)1.35 (GI50)[13]
Vindoline Dimer 4 SiHa (Cervical)2.85 (IC50)[13]
Vindoline Derivative 3 HeLa (Cervical)9.36 (IC50)[13]
Piperazine Amide 3 MDA-MB-231 (Breast)11.3 (IC50)[14]
Benzothiazole-piperazine 118 HUH-7 (Liver)3.1 (GI50)[10]
Benzothiazole-piperazine 119 HCT-116 (Colon)4.5 (GI50)[10]
Anthelmintics: Paralyzing Parasitic Worms

Historically, piperazine was first recognized for its anthelmintic properties. [2]It remains an effective treatment for infections caused by parasitic roundworms.

Mechanism of Action: Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes. [2][11]GABA is an inhibitory neurotransmitter in the neuromuscular system of these worms. By activating GABA receptors, piperazine causes an influx of chloride ions into the muscle cells, leading to hyperpolarization and flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled through peristalsis. [2][11]

Signaling Pathway of Piperazine in Nematodes

G Piperazine Piperazine GABA_R Nematode GABA Receptor Piperazine->GABA_R agonist Cl_channel Chloride Ion Channel GABA_R->Cl_channel opens Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Anthelmintic mechanism of piperazine.

Experimental Protocols for Evaluation

The development of potent and selective piperazine derivatives relies on robust and reproducible experimental assays. This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

Synthesis of a Representative N-Arylpiperazine Derivative

This protocol outlines a general method for the synthesis of N-arylpiperazines, a common structural motif in many CNS-active drugs. [2][15] Protocol 3.1: Synthesis of 1-(3-nitrophenethyl)-4-arylpiperazine

  • Reaction Setup: In a round-bottom flask, suspend the appropriate arylpiperazine (1.0 eq) in dry tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0°C and add a solution of diborane in THF (1M, 2.5 eq) dropwise.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and cautiously add methanol to quench the excess diborane.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine derivative. [16]

Experimental Workflow for N-Arylpiperazine Synthesis

G Start Start: Arylpiperazine in THF Step1 1. Cool to 0°C Start->Step1 Step2 2. Add Diborane (1M in THF) Step1->Step2 Step3 3. Reflux (2-4h) Step2->Step3 Step4 4. Cool to 0°C Step3->Step4 Step5 5. Quench with Methanol Step4->Step5 Step6 6. Concentrate Step5->Step6 Step7 7. Dissolve & Wash Step6->Step7 Step8 8. Dry & Concentrate Step7->Step8 Step9 9. Purify (Chromatography) Step8->Step9 End End: Pure N-Arylpiperazine Step9->End

Caption: General workflow for N-Arylpiperazine synthesis.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol 3.2: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]spiperone), and varying concentrations of the test piperazine derivative.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation. [8][17]

In Vitro Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [18][19] Protocol 3.3: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [18][19]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth). [20][18][19]

In Vivo Behavioral Assays

In vivo models are essential for evaluating the therapeutic potential of piperazine derivatives in a whole-organism context.

Protocol 3.4: Mouse Forced Swim Test (for Antidepressant Activity)

  • Apparatus: Use a transparent cylindrical container filled with water to a specific depth.

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test piperazine derivative or a vehicle control to the mice at a specified time before the test.

  • Test Procedure: Place each mouse individually into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect. [21][22][23][24]

Experimental Workflow for the Mouse Forced Swim Test

G Start Start: Acclimate Mice Step1 1. Administer Test Compound or Vehicle Start->Step1 Step2 2. Place Mouse in Water Cylinder (6 min) Step1->Step2 Step3 3. Record Immobility Time (last 4 min) Step2->Step3 Step4 4. Analyze Data Step3->Step4 End End: Assess Antidepressant Effect Step4->End

Caption: Workflow for the mouse forced swim test.

Conclusion and Future Directions

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its inherent versatility and favorable physicochemical properties have enabled the development of a diverse range of drugs that have significantly impacted the treatment of numerous diseases. The continued exploration of novel piperazine derivatives, coupled with a deeper understanding of their interactions with biological targets, holds immense promise for the future of drug development. As our knowledge of disease pathways expands, the strategic application of the piperazine nucleus will undoubtedly lead to the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling the Cytotoxic Potential of Novel Piperazine Analogs

The development of novel chemical entities requires a thorough evaluation of their biological activity, including potential toxicity. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a piperazine derivative of interest. While the broader class of piperazine compounds has been explored for various therapeutic applications, some derivatives have demonstrated cytotoxic effects.[1] Therefore, a critical step in the preclinical assessment of this compound is to characterize its cytotoxic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will detail a multi-parametric approach, employing a panel of well-established assays to move beyond a simple live-or-die assessment and gain mechanistic insights into potential toxic effects. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

In vitro cytotoxicity assays are fundamental tools in the early stages of drug development for identifying compounds with therapeutic potential or screening for toxic effects.[2][3] This guide will focus on three core assays that interrogate different aspects of cellular health:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure cell membrane integrity.

  • Caspase-3/7 Assay: To detect the activation of key executioner caspases in apoptosis.

By combining these methodologies, researchers can obtain a more complete picture of a compound's cytotoxic and cytostatic effects.[4]

Assessment of Metabolic Activity and Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]

Experimental Workflow: MTT Assay

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom microplates

  • Selected cell line (e.g., HeLa, A549, or a cell line relevant to the intended application)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension in a complete culture medium.

    • Seed 10,000 cells in 100 µL of medium per well into a 96-well plate.[5]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle-only as a negative control and untreated cells as a baseline.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • Solubilization and Measurement:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results can be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. This allows for the determination of the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Example Data Table:

Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.1894.4%
100.9576.0%
500.6350.4%
1000.3124.8%
2500.1512.0%

Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from damaged cells into the culture supernatant.[7] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane, making it a reliable marker for necrosis and other forms of cell death involving membrane damage.[8] The assay measures the enzymatic activity of LDH, which catalyzes the conversion of lactate to pyruvate.[9]

Experimental Workflow: LDH Assay

Caption: Workflow for LDH-based cytotoxicity assessment.

Detailed Protocol: LDH Assay

Materials:

  • Cells and compound-treated plates (prepared as in the MTT assay)

  • LDH assay kit (containing reaction buffer, substrate, and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: To wells with untreated cells, add lysis buffer as per the kit instructions (typically 1 hour before the end of the experiment) to induce complete cell lysis.

    • Background: Medium only.

  • Sample Collection:

    • After the desired incubation period with this compound, centrifuge the 96-well plate at 400 x g for 15 minutes.[10]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[11]

    • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.[11]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the controls.

% Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Example Data Table:

Concentration (µM)Mean Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.200%
Maximum Release1.50100%
10.253.8%
100.4015.4%
500.8550.0%
1001.3084.6%
2501.4596.2%

Detection of Apoptosis: Caspase-3/7 Assay

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis).[12] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis. Assays for Caspase-3/7 activity typically use a substrate that, when cleaved by the active enzyme, produces a fluorescent or luminescent signal.

Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow for Caspase-3/7 activity assessment.

Detailed Protocol: Caspase-3/7 Assay (Luminescent)

This protocol is based on the principles of the Promega Caspase-Glo® 3/7 Assay.[13]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Cells and compound-treated plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound in a white-walled 96-well plate as previously described.

    • Include a positive control for apoptosis induction (e.g., treatment with staurosporine).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of active Caspase-3/7. The results can be expressed as fold change in caspase activity compared to the untreated control.

Fold Change = (Luminescence of Treated Cells) / (Luminescence of Control Cells)

Example Data Table:

Concentration (µM)Mean Luminescence (RLU)Fold Change vs. Control
0 (Control)5,0001.0
15,5001.1
1015,0003.0
5045,0009.0
10070,00014.0
25068,00013.6

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound and related piperazine compounds before handling.[14][15][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the compound and cell culture work should be performed in a certified biological safety cabinet.

Conclusion

The combination of MTT, LDH, and Caspase-3/7 assays provides a robust framework for the initial cytotoxic characterization of this compound. This multi-assay approach allows for the determination of the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. The data generated will be crucial for guiding further drug development efforts, including mechanism of action studies and subsequent in vivo toxicity assessments.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). M. Serum LDH Laboratory Procedure Manual. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

Sources

Application of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride in Animal Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a novel synthetic compound with a chemical structure suggestive of significant neuromodulatory potential. The presence of the piperazine and pyrrolidine moieties indicates a likelihood of interaction with various neurotransmitter systems within the central nervous system (CNS). Piperazine derivatives are known to exhibit a broad range of pharmacological activities, including interactions with dopaminergic and serotonergic receptors.[1][2] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in a preclinical animal model of Parkinson's disease. While direct literature on this specific compound is emerging, its structural similarity to known dopamine agonists allows for the formulation of a robust investigational plan.[3][4]

Hypothesized Mechanism of Action

Based on its structural features, this compound is hypothesized to act as a dopamine receptor agonist, with potential selectivity for the D2 and D3 receptor subtypes. Dopamine agonists are a cornerstone in the management of Parkinson's disease, as they directly stimulate postsynaptic dopamine receptors, compensating for the loss of dopaminergic neurons in the substantia nigra.[3][5] The proposed mechanism involves the activation of D2/D3 receptors in the striatum, leading to the modulation of downstream signaling pathways that control motor function.

Dopamine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduces Activation DARPP_32 DARPP-32 PKA->DARPP_32 Decreased Phosphorylation Motor_Control Modulation of Motor Control DARPP_32->Motor_Control Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Compound->D2_Receptor Agonist Binding

Figure 1: Hypothesized signaling pathway of this compound as a D2 receptor agonist.

Preclinical Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely accepted and utilized model for studying Parkinson's disease.[6][7][8] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits that mimic human parkinsonism.[8] This model is invaluable for screening potential therapeutic agents that could either protect against neurodegeneration or alleviate motor symptoms.[7][9]

Experimental Workflow

Experimental Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (Rotarod, Open Field) Acclimatization->Baseline Grouping Randomization into Groups Baseline->Grouping Treatment Compound/Vehicle Administration (Pre-treatment or Post-treatment) Grouping->Treatment MPTP MPTP Induction Treatment->MPTP Behavioral Post-lesion Behavioral Testing MPTP->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Analysis Neurochemical and Immunohistochemical Analysis Sacrifice->Analysis

Figure 2: General experimental workflow for evaluating the compound in an MPTP mouse model.

Detailed Protocols

1. Compound Preparation and Administration

  • Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1, 5, and 10 mg/kg). Prepare fresh solutions daily.

  • Administration: Administer the compound or vehicle (0.9% saline) via intraperitoneal (i.p.) injection. The volume of injection should be adjusted based on the animal's body weight (typically 10 mL/kg).

2. Animal Model Induction (MPTP Protocol)

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Solution: Dissolve MPTP hydrochloride in sterile 0.9% saline to a concentration of 2 mg/mL.

  • Induction: Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals on a single day. Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety guidelines.[10]

3. Behavioral Assessments

  • Rotarod Test: This test assesses motor coordination and balance. Place mice on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse with a 15-minute inter-trial interval.

  • Open Field Test: This test evaluates locomotor activity and anxiety-like behavior. Place each mouse in the center of an open field arena (e.g., 50 cm x 50 cm) and record its activity for 10 minutes using an automated tracking system. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

4. Neurochemical Analysis (High-Performance Liquid Chromatography - HPLC)

  • Tissue Preparation: Following euthanasia, rapidly dissect the striatum on an ice-cold plate. Homogenize the tissue in a solution containing an internal standard.

  • HPLC Analysis: Use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatal homogenates. A significant reduction in dopamine levels in the MPTP group compared to the control group validates the model.

5. Immunohistochemical Analysis

  • Tissue Processing: Perfuse the animals with 4% paraformaldehyde, and post-fix the brains. Cryoprotect the brains in a sucrose solution and section them on a cryostat.

  • Staining: Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. Measure the density of TH-positive fibers in the striatum using image analysis software.

Data Presentation and Expected Outcomes

Assay Control Group MPTP + Vehicle Group MPTP + Compound (5 mg/kg) Group
Rotarod (Latency to Fall, s) 180 ± 2060 ± 15120 ± 25
Open Field (Total Distance, cm) 3000 ± 5001200 ± 3002200 ± 400
Striatal Dopamine (ng/mg tissue) 100 ± 1025 ± 560 ± 8
TH+ Neurons in SNc (cell count) 8000 ± 5003000 ± 4006000 ± 600

Table 1: Expected quantitative outcomes from the in vivo study. Values are represented as mean ± SEM.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][13][14] Refer to the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. The piperazine scaffold can be corrosive, and inhalation or skin contact should be avoided.[11][12]

Conclusion

This application note provides a comprehensive framework for the preclinical investigation of this compound in a mouse model of Parkinson's disease. The hypothesized dopaminergic activity of this compound, based on its chemical structure, warrants further investigation. The detailed protocols and expected outcomes outlined herein offer a robust starting point for researchers to explore the therapeutic potential of this novel molecule in the context of neurodegenerative disorders.

References

  • Berendsen, H. G., Jenck, F., & Broekkamp, C. L. (1993). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. Progress in neuro-psychopharmacology & biological psychiatry, 17(1), 87–104. [Link]

  • Higgins, G. A., Jones, B. J., & Oakley, N. R. (1992). Effect of 5-HT1A receptor agonists in two models of anxiety after dorsal raphe injection. Psychopharmacology, 106(2), 261–267. [Link]

  • Rook, G. A., & MacLeod, M. R. (2013). Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis. PloS one, 8(9), e74399. [Link]

  • Heisler, L. K., Chu, H. M., Brennan, T. J., Danao, J. A., Bajwa, P., Parsons, L. H., & Tecott, L. H. (1998). Elevated anxiety and antidepressant-like responses in serotonin 5-HT1A receptor mutant mice. Proceedings of the National Academy of Sciences of the United States of America, 95(25), 15049–15054. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Biological psychiatry, 68(10), 881–888. [Link]

  • Ramboz, S., Oosting, R., Amara, D. A., Kung, H. F., Blier, P., Mendelsohn, M., ... & Hen, R. (1998). Serotonin receptor 1A knockout: an animal model of anxiety-related disorder. Proceedings of the National Academy of Sciences of the United States of America, 95(24), 14476–14481. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Jenner, P. (2013). Dopamine receptor agonists for Parkinson's disease. Expert opinion on investigational drugs, 22(12), 1549–1564. [Link]

  • Jenner, P. (2002). Pharmacology of dopamine agonists in the treatment of Parkinson's disease. Neurology, 58(4 Suppl 1), S1–S9. [Link]

  • Kumar, S., Kumar, A., Siddiqui, A. A., & Kumar, R. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 12(1), 125–138. [Link]

  • Jenner, P. (2008). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of neurology, neurosurgery, and psychiatry, 79(4), 368–377. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]

  • Jadhav, H. R., & Singh, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]

  • Yin, Y., Wang, L., & Li, P. (2017). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules (Basel, Switzerland), 22(10), 1646. [Link]

  • CN109135041A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
  • Ren, Y., Liu, W., & Cui, J. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International journal of molecular medicine, 42(4), 1858–1868. [Link]

  • Jakowec, M. W., & Petzinger, G. M. (2004). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. Comparative medicine, 54(5), 497–513. [Link]

  • Liu, Y., Li, Q., & Wang, Y. (2017). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules (Basel, Switzerland), 22(10), 1646. [Link]

  • Przedborski, S., & Jackson-Lewis, V. (2003). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease. Annals of the New York Academy of Sciences, 991, 189–198. [Link]

  • Li, M., & Chen, L. (2020). A Mouse Model of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)-Induced Parkinson Disease Shows that 2-Aminoquinoline Targets JNK Phosphorylation. Medical science monitor : international medical journal of experimental and clinical research, 26, e922122. [Link]

  • Singh, S., & Srivastava, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

Sources

Application and Protocol Guide for the Quantification of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Non-Chromophoric Compound

1-Methyl-4-(3-pyrrolidinyl)piperazine is a saturated heterocyclic amine. As with many such aliphatic amines, a significant analytical challenge arises from its molecular structure: the absence of a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[1] This characteristic precludes direct quantification by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), one of the most common and accessible analytical techniques in pharmaceutical development.

This guide provides a detailed overview of robust analytical strategies to overcome this challenge, focusing on methods that offer the necessary sensitivity and selectivity for the quantification of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride in various sample matrices. We will explore three primary methodologies:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) : The gold standard for sensitive and selective quantification of non-chromophoric compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative approach, particularly useful for volatile analytes or when derivatization can enhance volatility and chromatographic performance.

  • HPLC with UV-Vis Detection following Pre-column Derivatization : A cost-effective method that introduces a UV-active moiety to the analyte, enabling quantification with standard HPLC instrumentation.

Each section will provide the theoretical basis for the method, a detailed protocol, and guidance on data interpretation and method validation, consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.

PropertyValue/InformationSource
Molecular Formula C₁₀H₂₄Cl₃N₃[7]
Molecular Weight ~292.7 g/mol [7]
Appearance White crystalline powder[7]
Solubility Highly soluble in water.[7][8]
pKa The pKa values for the parent compound, piperazine, are approximately 5.35 and 9.73.[9] For 1-methylpiperazine, the pKa values are around 4.63 and 9.14.[10] The pyrrolidinyl and methyl substitutions will influence the basicity, but the presence of multiple amine groups suggests the molecule will be protonated at acidic pH.[9][10]
UV Absorbance Lacks a significant chromophore; no strong absorbance in the 220-800 nm range is expected.[1]

Method 1: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Rationale and Expertise: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for quantifying 1-Methyl-4-(3-pyrrolidinyl)piperazine due to its high sensitivity and selectivity, which eliminates the need for derivatization.[10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can confidently identify and quantify the analyte even in complex matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and low detection limits.[10]

Given the basic nature of the analyte (pKa values of related compounds are in the range of 4-10), a reversed-phase separation on a C18 column with an acidic mobile phase (e.g., containing 0.1% formic acid) is a logical starting point. The acidic mobile phase will ensure the analyte is protonated, leading to good peak shape and retention.

Experimental Workflow: HPLC-MS

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Start: Sample Weighing s_dissolve Dissolution in Water/Methanol s_start->s_dissolve s_filter Filtration (0.22 µm) s_dissolve->s_filter lc_inject Injection into HPLC s_filter->lc_inject Vial Transfer lc_sep C18 Column Separation lc_inject->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_mrm MRM Detection ms_ion->ms_mrm d_integrate Peak Integration ms_mrm->d_integrate d_quant Quantification d_integrate->d_quant

Caption: Workflow for HPLC-MS/MS analysis.

Detailed Protocol: HPLC-MS

1. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters (e.g., PVDF or nylon)

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample and dissolve in a suitable volume of 50:50 methanol/water to achieve a concentration within the calibration range. Vortex and sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[8]

3. HPLC Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions (ESI+):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions Precursor Ion (Q1): [M+H]⁺, Product Ion (Q3): To be determined by infusion of the standard.

5. Validation Parameters (as per ICH Q2(R2)): [2][3]

  • Specificity: Analyze blank samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze samples at three concentration levels (low, medium, high) in triplicate. Accuracy should be within 98-102%, and precision (%RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Expertise: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] While this compound is a salt and non-volatile, it can be analyzed by GC-MS after conversion to its free base form. The free base is expected to be more volatile. This method is particularly useful for impurity profiling where volatile impurities may be present.

The protocol involves a liquid-liquid extraction to isolate the free base from the salt, followed by direct injection into the GC-MS. The use of a polar capillary column is recommended for the analysis of amines.

Experimental Workflow: GC-MS

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Start: Sample Dissolution s_basify Basification (e.g., with NaOH) s_start->s_basify s_extract Liquid-Liquid Extraction (e.g., with Dichloromethane) s_basify->s_extract s_dry Drying of Organic Layer s_extract->s_dry gc_inject Injection into GC s_dry->gc_inject Solvent Evaporation & Reconstitution gc_sep Capillary Column Separation gc_inject->gc_sep ms_ion Electron Ionization (EI) gc_sep->ms_ion ms_scan Mass Spectrum Acquisition ms_ion->ms_scan d_integrate Peak Integration ms_scan->d_integrate d_quant Quantification d_integrate->d_quant HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_start Start: Sample Solution s_buffer Add Borate Buffer (pH ~9) s_start->s_buffer s_reagent Add Derivatizing Agent (e.g., NBD-Cl) s_buffer->s_reagent s_react Incubate (e.g., 60°C for 30 min) s_reagent->s_react s_quench Quench Reaction s_react->s_quench lc_inject Injection into HPLC s_quench->lc_inject lc_sep C18 Column Separation lc_inject->lc_sep uv_detect UV Detection lc_sep->uv_detect d_integrate Peak Integration uv_detect->d_integrate d_quant Quantification d_integrate->d_quant

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Piperazine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of piperazine derivatives in biological matrices, such as human plasma. Piperazine and its derivatives are a core scaffold in numerous pharmaceuticals, making their accurate measurement critical in drug discovery, development, and clinical research.[1][2] This guide provides a comprehensive walkthrough of the entire analytical workflow, from sample preparation to data analysis, with an emphasis on the scientific rationale behind each procedural choice. The method described herein is validated according to internationally recognized guidelines to ensure data integrity and reliability.[3][4][5]

Introduction: The Analytical Challenge of Piperazine Derivatives

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in drugs across various therapeutic areas.[1][6][7] Its basic nature, conferred by the two nitrogen atoms, dictates many of its physicochemical properties and presents unique analytical challenges. While robust, the piperazine scaffold itself lacks a strong chromophore, often necessitating derivatization for UV-based detection or, more effectively, the use of mass spectrometry for direct and sensitive analysis.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[4][8][9] Specifically, tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the monitoring of characteristic fragmentation patterns, which is essential for accurate quantification in complex biological matrices like plasma or serum.[9][10]

This document serves as a practical guide for researchers and drug development professionals, offering a field-proven protocol and explaining the causality behind key experimental decisions to facilitate successful implementation and adaptation.

Method Overview and Workflow

The analytical workflow is designed for efficiency and robustness, ensuring high-quality data suitable for regulatory submissions.[4] The process begins with a straightforward sample preparation step to remove proteins and other interferences, followed by chromatographic separation and detection by MS/MS.

HPLC-MS/MS Workflow for Piperazine Derivative Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (IS) Sample->IS_Spike Ensures accuracy Preparation Sample Preparation (Protein Precipitation) IS_Spike->Preparation Removes interferences Separation HPLC Separation (Reversed-Phase) Preparation->Separation Isolates analyte Ionization Ionization (ESI+) Separation->Ionization Generates ions Detection MS/MS Detection (MRM Mode) Ionization->Detection Selective monitoring Analysis Data Acquisition & Quantification Detection->Analysis Calculates concentration

Caption: General experimental workflow for the analysis of piperazine derivatives.

Experimental Design: Rationale and Protocol

Materials and Reagents
  • Analytes and Internal Standard (IS): Reference standards for the piperazine derivative(s) of interest and a suitable stable isotope-labeled internal standard (e.g., a deuterated analog) should be procured from reputable sources. The use of a stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and compensates for variability in sample preparation and matrix effects.[11]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade or higher).

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA) for calibration standards and quality control samples.

Sample Preparation: Protein Precipitation (PPT)

Rationale: For many bioanalytical applications, protein precipitation is the method of choice due to its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.[12][13] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample.[13][14] This disrupts the hydration layer around proteins, causing them to denature and precipitate out of solution.[12][13] While less clean than Solid-Phase Extraction (SPE), the high selectivity of the subsequent MS/MS detection often makes extensive cleanup unnecessary.

Protocol: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of the respective sample (standard, QC, or unknown plasma) into the corresponding tube.

  • Add 10 µL of the internal standard working solution to each tube (except for double blanks) and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to sample is critical for efficient protein removal.[13]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the HPLC-MS/MS system.

Liquid Chromatography (HPLC) Conditions

Rationale: Reversed-phase chromatography is the most common separation mode for piperazine derivatives due to their moderate polarity. A C18 stationary phase provides excellent retention and separation capabilities for these types of molecules. A gradient elution starting with a high aqueous component allows for the retention of the polar piperazine compounds, while the increasing organic phase concentration ensures their timely elution and the removal of less polar matrix components. The addition of a small amount of formic acid to the mobile phase serves two key purposes: it improves peak shape by minimizing tailing from interactions with residual silanols on the column and promotes ionization in the mass spectrometer source by providing a source of protons.[9][15][16]

Table 1: HPLC Parameters

ParameterCondition
HPLC System A high-performance or ultra-high-performance liquid chromatography system.
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[15]
Flow Rate 0.4 mL/min.[15]
Column Temperature 40°C.[15]
Injection Volume 5 µL.[15]
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B).
Mass Spectrometry (MS/MS) Conditions

Rationale: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the ideal choice for piperazine derivatives. The basic nitrogen atoms in the piperazine ring are readily protonated, leading to the efficient formation of the protonated molecule, [M+H]⁺.[6][15]

For quantification, Multiple Reaction Monitoring (MRM) is employed. This highly selective technique involves isolating the precursor ion (the [M+H]⁺ of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, stable product ion in the third quadrupole.[15] This process drastically reduces chemical noise and enhances the signal-to-noise ratio, enabling low limits of quantification. The characteristic fragmentation of piperazine derivatives often involves the cleavage of bonds within the piperazine ring or the scission of substituents from the ring nitrogens.[17][18][19]

MRM Process cluster_0 Tandem Mass Spectrometer Q1 Q1 Precursor Ion Selection Q2 Q2 (Collision Cell) Fragmentation (CID) Q1->Q2 Isolates [M+H]⁺ Q3 Q3 Product Ion Selection Q2->Q3 Fragments Detector Detector Q3->Detector Monitors Product Ion IonSource Ion Source (ESI+) IonSource->Q1 [M+H]⁺

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Table 2: Illustrative MS/MS Parameters

ParameterSetting
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Scan Mode Multiple Reaction Monitoring (MRM).
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte and IS specific (determined by infusion and optimization).
Dwell Time 100 ms

Note: MRM transitions and collision energies must be empirically optimized for each specific piperazine derivative.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its performance is acceptable and the results are reliable for their intended purpose.[3][4] The validation process adheres to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance for Industry and the ICH Q2(R1) guideline.[3][4][5][20]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components in the matrix.[4]No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter between measurements.[4][21]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.[4]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4]Analyte response is at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components.[3]IS-normalized matrix factor %CV ≤15% across at least 6 lots of matrix.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.[3][4]Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative analysis of piperazine derivatives in biological matrices. By explaining the rationale behind key procedural steps—from the choice of protein precipitation for sample preparation to the use of positive ion ESI and MRM for detection—this guide empowers researchers to not only replicate this method but also to adapt it confidently for their specific piperazine-containing compounds of interest. Adherence to the described validation principles ensures that the generated data is of high quality, reliable, and suitable for critical decision-making in drug development.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 19, 2026, from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 19, 2026, from [Link]

  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved January 19, 2026, from [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved January 19, 2026, from [Link]

  • Ovid. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2016). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]

  • PubMed. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

Sources

Application Note: Comprehensive Structural Characterization of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride via NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the definitive structural characterization of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic amine scaffold relevant in pharmaceutical research and development. We present field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). The causality behind key experimental choices, from sample preparation of the highly polar trihydrochloride salt to the selection of specific analytical techniques, is explained to ensure scientific rigor. This guide is designed for researchers, analytical chemists, and drug development professionals requiring validated methods for the unambiguous identification and purity assessment of complex small molecules.

Introduction and Scientific Rationale

1-Methyl-4-(3-pyrrolidinyl)piperazine is a disubstituted diamine containing two key heterocyclic motifs: a piperazine and a pyrrolidine ring. Such structures are common building blocks in medicinal chemistry.[1][2] The compound is typically supplied as a trihydrochloride salt to enhance aqueous solubility and stability, properties which are advantageous for biological assays but require specific considerations for analytical characterization.[1][3]

Definitive structural verification is a cornerstone of drug discovery and development, ensuring that the correct molecular entity is advanced through the pipeline. A multi-technique, or orthogonal, approach provides the highest level of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the gold standard for elucidating the precise atomic connectivity and stereochemistry of a molecule in solution. It provides an atomic-level map of the carbon-hydrogen framework.

  • High-Resolution Mass Spectrometry (HRMS) provides an exact molecular formula through ultra-precise mass measurement of the molecular ion.[4][5] This technique is essential for confirming that the correct elements are present in the correct quantities.

This application note details the synergistic use of these two powerful techniques to provide an unassailable structural confirmation of the target compound.

Overall Characterization Workflow

The logical flow for characterizing a new batch of this compound involves a systematic process from sample preparation to integrated data analysis, ensuring data integrity and a conclusive identification.

G Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting A Receive Sample: 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride B Prepare NMR Sample (e.g., 5-10 mg in D₂O) A->B C Prepare MS Sample (e.g., ~1 mg/mL in H₂O/MeOH) A->C D NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC B->D E ESI-HRMS Analysis: Full Scan MS (Positive Mode) C->E F NMR Spectral Processing & Structural Assignment D->F G MS Data Analysis: Exact Mass & Isotope Pattern E->G H Integrated Data Review (Orthogonal Verification) F->H G->H I Generate Certificate of Analysis (Structure Confirmed) H->I

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides a detailed picture of the molecular structure. For a trihydrochloride salt, all three basic nitrogen atoms are expected to be protonated in an acidic or neutral aqueous solution, leading to significant downfield (deshielding) effects on adjacent protons (α-protons).[6]

Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The trihydrochloride salt form dictates the choice of solvent.

Causality: A deuterated polar solvent is required to dissolve the salt. Deuterium oxide (D₂O) is an ideal choice as it mimics aqueous biological conditions and readily dissolves the analyte.[7][8] Using D₂O will also cause the acidic N-H protons to exchange with deuterium, simplifying the ¹H spectrum by removing their signals and associated coupling.

Step-by-Step Protocol:

  • Weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Vortex the vial for 30-60 seconds until the solid is completely dissolved. The solution should be clear and colorless.

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[9][10]

  • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.[10]

  • Cap the NMR tube and carefully wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz or 500 MHz spectrometer.

Experiment Key Parameters & Rationale
¹H NMR Scans: 16-32. Rationale: Provides a high signal-to-noise spectrum for observing all proton environments and their multiplicities.
¹³C NMR Scans: 1024-4096. Rationale: ¹³C has a low natural abundance, requiring more scans to achieve adequate signal-to-noise for detecting all unique carbon atoms.[10]
2D COSY Type: Gradient-selected (gCOSY). Rationale: Identifies scalar-coupled protons (¹H-¹H J-coupling), revealing which protons are adjacent to each other in the spin system. Essential for tracing the connectivity within the pyrrolidine and piperazine rings.
2D HSQC Type: Gradient-selected (gHSQC). Rationale: Correlates each proton directly to the carbon it is attached to (¹J-CH). This is the most crucial experiment for unambiguously assigning the ¹³C spectrum and confirming the C-H framework.
Data Interpretation and Expected Spectrum

The structure of the protonated molecule contains several distinct proton and carbon environments. The positive charges on the nitrogen atoms will cause adjacent C-H signals to shift downfield.

G Figure 2. Structure and Key 2D NMR Correlations A a COSY (H-H) b HSQC (C-H)

(Note: The diagram illustrates the molecular structure with expected correlations. Red lines indicate proton-proton couplings (COSY), and blue arrows link protons to their directly attached carbons (HSQC).)

Expected ¹H NMR Assignments (in D₂O, referenced to residual HDO at ~4.79 ppm):

  • Methyl Protons (H1): A singlet around ~3.0 ppm.

  • Piperazine Ring Protons (H5/H6/H8/H9): A series of complex multiplets expected in the ~3.2-4.0 ppm range. Due to protonation, these will be significantly downfield. The axial and equatorial protons are diastereotopic and will show complex splitting patterns.

  • Pyrrolidine Ring Protons (H2/H3/H4): Multiplets expected between ~2.0-4.2 ppm. The methine proton (H3) will be coupled to its neighbors (H2, H4) and will likely appear as a multiplet around ~3.8-4.2 ppm. The methylene protons (H2, H4) will also be complex multiplets.

Expected ¹³C NMR Assignments (in D₂O):

  • Methyl Carbon (C1): ~42-45 ppm.

  • Piperazine Ring Carbons (C5/C6/C8/C9): Signals expected in the ~48-55 ppm range.

  • Pyrrolidine Ring Carbons (C2/C3/C4): Signals expected between ~25-60 ppm. The C3 methine carbon will be the most downfield of this group.

The COSY spectrum will confirm the H2-H3-H4 connectivity in the pyrrolidine ring and the intra-ring couplings in the piperazine moiety. The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, confirming the assignment of the entire molecular skeleton.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule. For a salt, the analysis is performed on the free base, which is protonated in the ESI source.

Protocol: HRMS Sample Preparation

Causality: The sample must be diluted in a solvent compatible with ESI that promotes ionization. A mixture of water and methanol is effective for dissolving the polar salt and facilitating a stable spray.

Step-by-Step Protocol:

  • Prepare a stock solution of the compound at ~1 mg/mL in deionized water.

  • Create a working solution for infusion by diluting the stock solution 1:100 (to ~10 µg/mL) in a 50:50 (v/v) solution of methanol and water.

  • A small amount of formic acid (0.1%) can be added to the working solution to ensure the analyte remains protonated, although it is often unnecessary for tertiary amines which have high proton affinity.[11]

Protocol: ESI-HRMS Data Acquisition

Causality: ESI is a soft ionization technique that brings solution-phase ions into the gas phase without fragmentation, making it perfect for observing the molecular ion of the free base.[12][13] A high-resolution analyzer (e.g., TOF, Orbitrap) is required to achieve the mass accuracy needed for formula confirmation.[4]

Parameter Setting Rationale
Ionization Mode ESI PositiveThe three tertiary amine sites are readily protonated to form a positive ion.
Mass Analyzer TOF or OrbitrapProvides mass accuracy < 5 ppm, which is essential for unambiguous molecular formula determination.[5]
Scan Range m/z 50-500This range will comfortably include the expected molecular ion.
Capillary Voltage 3-4 kVStandard voltage to generate a stable electrospray.
Source Temp. 100-150 °CA moderate temperature to aid desolvation without causing thermal degradation.
Data Interpretation and Expected Results

The target compound is the trihydrochloride salt of 1-Methyl-4-(3-pyrrolidinyl)piperazine (Free Base Formula: C₉H₁₉N₃). In the ESI source, the free base will be protonated.

  • Analyte Ion: [M+H]⁺

  • Elemental Formula of Ion: [C₉H₂₀N₃]⁺

  • Theoretical Exact Mass: 170.16572

Data Validation System:

  • Exact Mass Match: The primary validation is the detection of an ion with an m/z value that matches the theoretical exact mass within a 5 ppm error tolerance.

  • Isotope Pattern Match: The observed isotopic distribution for the ion at m/z 170.16 should match the theoretical pattern calculated for C₉H₂₀N₃. The A+1 peak (due to the natural abundance of ¹³C) should have a relative intensity of approximately 10.1% of the monoisotopic (A) peak. This provides a secondary level of confirmation.

Ion Formula Theoretical m/z Observed m/z (Example) Mass Error (ppm) Status
[M+H]⁺[C₉H₂₀N₃]⁺170.16572170.16550-1.3Confirmed

Conclusion: Integrated Structural Confirmation

The structural identity of this compound is confirmed with high confidence by the convergence of data from two orthogonal analytical techniques:

  • NMR spectroscopy confirms the complete C-H framework and atomic connectivity, consistent with the proposed structure. The chemical shifts are indicative of a fully protonated species in solution.

  • High-Resolution Mass Spectrometry confirms the elemental formula of the free base (C₉H₁₉N₃) via sub-5 ppm mass accuracy and correct isotopic pattern matching.

Together, these results provide an unambiguous and scientifically rigorous characterization of the molecule, fulfilling the requirements for identity confirmation in a research or drug development setting.

References

  • Vertex AI Search Grounding Service. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved January 19, 2026.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Benchchem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. Retrieved January 19, 2026.
  • Lin, et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Köckerling, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. Retrieved January 19, 2026.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry.
  • National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • ResearchGate. (n.d.).
  • Gross, J. H. (2006). From mass spectrum to molecular formula. Analytical and Bioanalytical Chemistry.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 19, 2026.
  • Chem.info. (n.d.). How to make an NMR sample. Retrieved January 19, 2026.
  • ASTATECH. (n.d.). This compound, 95% Purity, C9H19N3, 1 gram. Retrieved January 19, 2026.
  • Smolecule. (n.d.). Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. Retrieved January 19, 2026.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 19, 2026.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.
  • Cook, A. G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
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  • National Institutes of Health (NIH). (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes.

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Application Notes and Protocols for Receptor Binding Studies Using 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a novel compound with a chemical structure suggestive of potential interactions with various neurotransmitter receptors. The piperazine moiety is a common scaffold in centrally active agents, known to interact with dopamine, serotonin, and muscarinic receptor systems[1][2]. As a trihydrochloride salt, the compound exhibits high water solubility, a crucial property for in vitro assay development[3]. This guide provides a comprehensive framework for characterizing the receptor binding profile of this and other novel compounds, offering detailed protocols and the scientific rationale behind them.

The following sections will detail the necessary steps to elucidate the binding characteristics of this compound, including initial screening, determining binding affinity (Ki), and assessing receptor density (Bmax) in a given biological system.

Part 1: Theoretical Framework and Initial Considerations

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a key structural feature in many clinically used drugs, particularly those targeting G protein-coupled receptors (GPCRs)[1]. Derivatives of piperazine have been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects[1]. This is often due to their ability to bind with varying affinities to dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and muscarinic acetylcholine (M1-M5) receptors[1]. Therefore, a logical starting point for characterizing this compound is to screen it against a panel of these receptors.

Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor[4]. These assays are highly sensitive and robust, allowing for the determination of key binding parameters[4]. The two primary types of radioligand binding assays that will be discussed are:

  • Saturation Binding Assays: Used to determine the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand[5][6]. In these experiments, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached[5][7].

  • Competitive Binding Assays: Used to determine the binding affinity (Ki) of an unlabeled test compound (like this compound) by measuring its ability to compete with a radioligand for binding to a receptor[4][8]. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50[6][8].

From IC50 to Ki: The Cheng-Prusoff Equation

The IC50 value is dependent on the concentration of the radioligand used in the assay[9][10]. To determine the intrinsic binding affinity of the test compound (Ki), which is a constant, the Cheng-Prusoff equation is used[11].

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant for the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Part 2: Experimental Protocols

Preparation of Biological Material

The quality of the receptor preparation is critical for obtaining reliable binding data. The following protocol outlines the preparation of cell membranes from cultured cells or brain tissue.

Protocol 1: Cell Membrane Preparation

  • Cell Lysis: Homogenize washed cells or frozen tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[12].

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes[12].

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step[12].

  • Final Resuspension and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C[12].

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay[12].

Saturation Radioligand Binding Assay

This protocol is essential for determining the Kd of the radioligand and the Bmax of the receptor in your membrane preparation.

Protocol 2: Saturation Binding Assay

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand[12].

  • Total Binding: To these wells, add increasing concentrations of the radioligand (e.g., 0.2 - 20 nM)[12].

  • Non-specific Binding: In a separate set of triplicate wells, add the same increasing concentrations of radioligand along with a high concentration of a known, unlabeled ligand for the receptor to saturate the specific binding sites[7].

  • Incubation: Add the membrane preparation (e.g., 3-20 µg protein for cells or 50-120 µg for tissue) to all wells[12]. The final assay volume is typically 250 µL[12]. Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation[12].

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[12].

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand[12].

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter[12].

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding[7]. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax[12].

Workflow for Saturation Binding Assay

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_plate Prepare 96-well plate add_radioligand Add serial dilutions of radioligand prep_plate->add_radioligand add_unlabeled Add excess unlabeled ligand (for non-specific binding wells) prep_plate->add_unlabeled add_membrane Add membrane preparation add_radioligand->add_membrane add_unlabeled->add_membrane incubate Incubate to equilibrium add_membrane->incubate filtrate Vacuum filtration incubate->filtrate wash Wash filters filtrate->wash detect Scintillation counting wash->detect calc_specific Calculate specific binding detect->calc_specific plot_data Plot data and perform non-linear regression calc_specific->plot_data determine_params Determine Kd and Bmax plot_data->determine_params

Caption: Workflow of a saturation binding assay.

Competitive Radioligand Binding Assay

This protocol will allow for the determination of the IC50 and subsequently the Ki of this compound.

Protocol 3: Competitive Binding Assay

  • Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or near its Kd value) to all wells[4].

  • Test Compound Addition: Add increasing concentrations of this compound (e.g., over a five-log unit range) to triplicate wells[4].

  • Control Wells: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of a known unlabeled ligand)[7].

  • Incubation: Add the membrane preparation to all wells and incubate to equilibrium as determined previously[12].

  • Filtration, Washing, and Detection: Follow steps 5-7 from Protocol 2.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and use non-linear regression to fit a sigmoidal dose-response curve to determine the IC50[12].

  • Ki Calculation: Use the Cheng-Prusoff equation to calculate the Ki value[9].

Workflow for Competitive Binding Assay

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_plate Prepare 96-well plate add_radioligand Add fixed concentration of radioligand prep_plate->add_radioligand add_competitor Add serial dilutions of test compound add_radioligand->add_competitor add_membrane Add membrane preparation add_competitor->add_membrane incubate Incubate to equilibrium add_membrane->incubate filtrate Vacuum filtration incubate->filtrate wash Wash filters filtrate->wash detect Scintillation counting wash->detect calc_inhibition Calculate % inhibition detect->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff determine_ic50->calc_ki

Caption: Workflow of a competitive binding assay.

Part 3: Data Interpretation and Potential Receptor Signaling

Based on the piperazine scaffold, this compound may exhibit affinity for dopamine and muscarinic receptors. The following provides a brief overview of the signaling pathways associated with two such receptors.

Potential Interaction with Dopamine D4 Receptors

The dopamine D4 receptor, a member of the D2-like family, is implicated in cognition and emotion[13]. It is a Gi/Go-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

Dopamine D4 Receptor Signaling Pathway

G Ligand Dopamine or Agonist D4R Dopamine D4 Receptor Ligand->D4R G_protein Gi/o Protein D4R->G_protein activates ERK ERK Pathway Activation D4R->ERK can activate via PDGFβ receptor transactivation AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates

Caption: Simplified dopamine D4 receptor signaling.

Potential Interaction with Muscarinic M1 Receptors

The muscarinic M1 receptor is highly expressed in the central nervous system and is involved in learning and memory[14]. It is a Gq/G11-coupled receptor[14]. Activation of the M1 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[14]. This leads to an increase in intracellular calcium and activation of protein kinase C (PKC)[14].

Muscarinic M1 Receptor Signaling Pathway

G Ligand Acetylcholine or Agonist M1R Muscarinic M1 Receptor Ligand->M1R G_protein Gq/11 Protein M1R->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified muscarinic M1 receptor signaling.

Part 4: Summary and Data Presentation

Upon completion of competitive binding assays across a panel of relevant receptors, the data should be compiled into a clear and concise table for easy comparison of binding affinities.

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor TargetRadioligand UsedKi (nM)
Dopamine D2[3H]-SpiperoneExperimental Value
Dopamine D4[3H]-SpiperoneExperimental Value
Serotonin 5-HT1A[3H]-8-OH-DPATExperimental Value
Serotonin 5-HT2A[3H]-KetanserinExperimental Value
Muscarinic M1[3H]-PirenzepineExperimental Value
Muscarinic M3[3H]-4-DAMPExperimental Value

Note: The Ki values in this table are placeholders and must be determined experimentally using the protocols outlined in this guide.

Conclusion

This application note provides a comprehensive guide for the characterization of the receptor binding profile of the novel compound this compound. By following the detailed protocols for membrane preparation, saturation binding, and competitive binding assays, researchers can reliably determine its binding affinities for various receptors. The provided workflows and signaling pathway diagrams offer a visual representation of the experimental and biological processes involved. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

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  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W441–W445. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9. Retrieved from [Link]

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  • Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. (2004). Journal of Medicinal Chemistry, 47(21), 5061-5073. Retrieved from [Link]

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Application Notes and Protocols: 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its chemical properties, strategic applications, and the rationale for its use in the synthesis of complex bioactive molecules. A detailed, field-proven protocol for its application in a key synthetic transformation—Nucleophilic Aromatic Substitution (SNAr) on a fluoroquinolone core—is provided, offering researchers a practical and reproducible methodology.

Introduction: The Strategic Value of the 1-Methyl-4-(3-pyrrolidinyl)piperazine Moiety

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a candidate's ultimate success. Heterocyclic scaffolds, in particular, form the backbone of a vast number of approved pharmaceuticals. The piperazine ring is a well-established "privileged structure" known to impart favorable pharmacokinetic properties.[1] Its dual nitrogen atoms can be functionalized to modulate solubility, cell permeability, and target engagement.[2][3]

The compound 1-Methyl-4-(3-pyrrolidinyl)piperazine combines the advantageous features of the piperazine core with a pyrrolidine substituent. The pyrrolidine ring, a saturated five-membered heterocycle, introduces a three-dimensional character that can enhance binding affinity and specificity by allowing for more precise spatial exploration of target protein pockets.[4] The trihydrochloride salt form of this building block ensures high aqueous solubility, simplifying its handling and use in various reaction media.[5]

Key Attributes and Applications:

  • Improved Pharmacokinetics: The piperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and oral bioavailability.[2][3]

  • Structural Rigidity and Vectorial Orientation: The fused ring system provides a semi-rigid scaffold, allowing for the precise positioning of other functional groups to optimize interactions with biological targets.

  • Nucleophilic Reactivity: The secondary amine on the pyrrolidine ring and the tertiary amine within the piperazine core offer distinct points for chemical modification, though the secondary amine is the primary site for nucleophilic attack in SNAr reactions.

  • Core Scaffold for Bioactive Molecules: This building block is particularly valuable in the synthesis of antibacterial agents, especially in the quinolone class, where the C-7 substituent is a key determinant of the spectrum and potency of activity.[6][7]

Physicochemical Properties

A clear understanding of the physicochemical properties is essential for effective protocol design.

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₉H₂₂Cl₃N₃[5]
Molecular Weight 278.65 g/mol [5]
CAS Number (Free Base) 202991-92-2[8]
Appearance White to off-white crystalline powder (typical)
Solubility High solubility in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[5] (inferred)

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic application of 1-Methyl-4-(3-pyrrolidinyl)piperazine is as a nucleophile in SNAr reactions. This is particularly relevant in the synthesis of fluoroquinolone antibiotics, where a piperazine-containing side chain is installed at the C-7 position of the quinolone core. The reaction proceeds via an addition-elimination mechanism, where the electron-deficient aromatic ring is attacked by the secondary amine of the building block.[9]

The presence of strong electron-withdrawing groups (like the ketone at C-4 and the carboxylic acid at C-3 of the quinolone core) and a good leaving group (typically fluorine at C-7) activates the ring for nucleophilic attack.[9][10]

General Reaction Mechanism

Below is a diagram illustrating the SNAr mechanism for the coupling of 1-Methyl-4-(3-pyrrolidinyl)piperazine with a generic 7-fluoroquinolone core.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinolone 7-Fluoroquinolone Core Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinolone->Meisenheimer 1. Nucleophilic Attack Piperazine 1-Methyl-4-(3-pyrrolidinyl)piperazine (Free Base) FinalProduct C-7 Substituted Quinolone Meisenheimer->FinalProduct 2. Elimination of F⁻ Fluoride Fluoride Ion (F⁻) Protocol_Workflow start Combine Reactants & Solvent in Reaction Vessel add_base Add Triethylamine (Base) under Inert Atmosphere start->add_base heat Heat Mixture to 65-70 °C (Stir for 6-8 h) add_base->heat monitor Monitor Reaction by HPLC/TLC (for disappearance of starting material) heat->monitor cool Cool to Room Temperature (25-30 °C) monitor->cool precipitate Add Water & Stir (2 h) to Precipitate Product cool->precipitate filter Collect Solid by Filtration precipitate->filter wash Wash Solid with Water & Dry under Vacuum filter->wash end Obtain Final Product for Analysis (HPLC, NMR, MS) wash->end

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid267.2210.01.0
This compound278.6511.01.1
Triethylamine (Et₃N)101.1933.03.3
Dimethyl Sulfoxide (DMSO), Anhydrous78.13--
Deionized Water18.02--
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (2.67 g, 10.0 mmol) and this compound (3.06 g, 11.0 mmol).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (60 mL). Begin stirring to form a suspension. Through the nitrogen inlet, add triethylamine (4.60 mL, 33.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to an internal temperature of 65-70 °C. Maintain this temperature with stirring for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting quinolone core is consumed.

  • Work-up and Precipitation: Once the reaction is complete, cool the mixture to 25-30 °C. Slowly add deionized water (100 mL) to the stirred reaction mixture. Continue stirring for an additional 2 hours at room temperature to ensure complete precipitation of the product.

  • Isolation: Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual DMSO and triethylamine hydrochloride salts. Dry the solid product under vacuum at 60-70 °C to a constant weight.

  • Analysis: Characterize the final product by HPLC for purity and by NMR and Mass Spectrometry to confirm its structure. The typical expected yield for this type of reaction is in the range of 85-95%.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress and completion of the reaction can be unequivocally determined by HPLC, which will show the consumption of the starting materials and the appearance of a single major product peak. The identity and purity of the final product must be confirmed by standard analytical techniques:

  • HPLC: To assess purity (>98% is typically desired for pharmaceutical intermediates).

  • ¹H and ¹³C NMR: To confirm the covalent structure and the successful incorporation of the piperazine moiety.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compound.

Conclusion

This compound is a high-value building block for synthetic and medicinal chemistry. Its structural features offer a compelling combination of desirable pharmacokinetic properties and versatile reactivity. The primary application in SNAr reactions, particularly for the synthesis of C-7 substituted fluoroquinolones, provides a reliable and efficient route to novel antibacterial agents. The detailed protocol herein serves as a robust starting point for researchers aiming to incorporate this valuable moiety into their synthetic programs.

References

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Investigating the neuroprotective effects of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on investigating the neuroprotective effects of piperazine compounds.

APPLICATION NOTE & PROTOCOLS

Investigating the Neuroprotective Effects of Piperazine Compounds: A Methodological Guide

Abstract: Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, with current therapies often providing only symptomatic relief.[1] The piperazine scaffold has emerged as a versatile pharmacophore in CNS drug discovery, with derivatives showing potential to address the multifaceted nature of neurodegeneration, including amyloid and tau pathologies, oxidative stress, and neuroinflammation.[2][3][4][5][6] This guide provides a comprehensive framework for investigating the neuroprotective properties of novel piperazine compounds, detailing the causal logic behind experimental choices and providing robust, self-validating protocols for both in vitro and in vivo evaluation.

Introduction: The Rationale for Piperazine Compounds in Neuroprotection

The arylpiperazine nucleus is a privileged scaffold in CNS drug design due to its ability to interact with a wide range of neurotransmitter receptors, including serotonergic and dopaminergic systems.[1][7][8] This multi-target potential is crucial for tackling neurodegenerative diseases, which are characterized by complex pathophysiology.[3][9] Recent research has highlighted several mechanisms through which piperazine derivatives may confer neuroprotection:

  • Anti-Amyloid & Anti-Tau Activity: Certain piperazine compounds have been shown to inhibit the aggregation of amyloid-β (Aβ) and tau proteins, and even disaggregate pre-formed fibrils, which are the pathological hallmarks of Alzheimer's disease.[2][3][9]

  • Modulation of Neuronal Signaling: Some derivatives act as agonists for channels like the transient receptor potential canonical 6 (TRPC6), which plays a role in synaptic stability and memory formation by activating neuronal store-operated calcium entry.[10][11][12]

  • Antioxidant and Anti-inflammatory Effects: Many neurodegenerative disorders involve significant oxidative stress and neuroinflammation.[4][13] Piperazine compounds have been designed to incorporate antioxidant functionalities and have demonstrated the ability to reduce inflammatory mediators like TNF-α and COX-2.[4][5][6][7]

  • Inhibition of Apoptosis: Some piperazine derivatives have been shown to inhibit apoptotic pathways in motor neurons, directly preventing cell death.[14]

The following sections provide a logical workflow for screening and validating these neuroprotective properties.

The Screening Funnel: An Integrated Workflow

A systematic approach is essential to efficiently identify and validate promising neuroprotective candidates. The workflow should progress from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Validation A Compound Library (Piperazine Derivatives) B Cytotoxicity Assessment (e.g., MTT, LDH Assay) A->B Initial Filter C Primary Neuroprotection Assay (e.g., Aβ or H₂O₂ Challenge) B->C Determine Safe Concentration Range D Selection of Non-Toxic, Protective Hits C->D Identify Efficacy E Mechanism-Specific Assays - Anti-aggregation (ThT) - Antioxidant (ROS) - Anti-inflammatory (ELISA) D->E Characterize MOA F Target Engagement (e.g., Receptor Binding) D->F Validate Target G Prioritization of Lead Candidates E->G F->G Validate Target H Select Animal Model (e.g., 5xFAD, Scopolamine) G->H Test in a Living System I Behavioral Testing (e.g., Morris Water Maze) H->I J Post-Mortem Analysis (Histology, Biomarkers) I->J K Confirmation of Neuroprotective Efficacy J->K

Caption: High-level workflow for screening neuroprotective piperazine compounds.

Phase 1: Foundational In Vitro Screening Protocols

The initial phase aims to quickly identify compounds that are both non-toxic to neuronal cells and effective against a general insult.

Rationale for Cell Model Selection

The choice of cell model is critical. While primary neurons offer high biological relevance, cell lines provide reproducibility and scalability for screening.[15][16]

  • SH-SY5Y (Human Neuroblastoma): Widely used due to its human origin and ability to be differentiated into a more neuron-like phenotype. It is an excellent model for studying Aβ-induced toxicity and oxidative stress.[3][9][17][18]

  • HT22 (Mouse Hippocampal): Particularly useful for studying oxidative glutamate toxicity and ischemia, as it lacks ionotropic glutamate receptors.[19]

  • Primary Cortical or Hippocampal Neurons: The gold standard for validating hits from cell line screens, offering a cellular environment that more closely mimics the brain.[15][16]

Protocol 3.2: Cytotoxicity Assessment using MTT Assay

Causality: Before testing for neuroprotection, one must establish the compound's intrinsic toxicity. The MTT assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of viable cells. This ensures that any "protective" effect observed later is not merely a consequence of the compound itself being toxic at the tested concentrations.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the piperazine test compounds (e.g., from 0.1 µM to 100 µM) in culture medium.

  • Incubation: Replace the old medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-only control. The highest non-toxic concentration will be used for subsequent protection assays.

Protocol 3.3: Neuroprotection Against Aβ Oligomer-Induced Toxicity

Causality: This assay directly models a key pathological insult in Alzheimer's disease.[20] By challenging the cells with pre-aggregated toxic Aβ oligomers, we can specifically screen for compounds that interfere with this toxicity pathway.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells as described in Protocol 3.2.

  • Pre-treatment: Treat cells with the non-toxic concentrations of piperazine compounds (determined in 3.2) for 2-4 hours. Include three critical controls:

    • Vehicle Control (no compound, no Aβ)

    • Toxin Control (vehicle + Aβ)

    • Positive Control (known neuroprotective agent + Aβ)

  • Toxin Challenge: Add pre-aggregated Aβ₁₋₄₂ oligomers to a final concentration of 5-10 µM to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Perform the MTT assay as described in Protocol 3.2 to quantify cell survival.

  • Analysis: Calculate the percentage of neuroprotection relative to the toxin-only control.

CompoundConcentration (µM)Cell Viability vs. Aβ (%)Neuroprotection (%)
Vehicle-100 ± 5.2-
Aβ₁₋₄₂ Only1045 ± 3.80
Compound X 1 78 ± 4.1 50.9
Compound X 5 92 ± 3.5 85.5
Positive Control1085 ± 4.572.7
Table 1: Example data from an Aβ₁₋₄₂ neuroprotection assay.

Phase 2: Elucidating the Mechanism of Action

Once protective compounds are identified, the next step is to understand how they work.

Potential Mechanisms and Corresponding Assays

The multifaceted nature of piperazines requires a multi-pronged approach to mechanistic studies.[1][21]

G cluster_0 Pathological Drivers cluster_1 Piperazine Compound Interventions cluster_2 Neuroprotective Outcomes A Aβ Aggregation & Tau Hyperphosphorylation B Oxidative Stress (ROS, RNS) C Neuroinflammation (Microglial Activation) D Apoptosis P Piperazine Derivative X Inhibit Aggregation P->X Y Activate Nrf2 Pathway Reduce ROS P->Y Z Inhibit NF-κB Reduce Cytokines P->Z W Inhibit Caspases P->W X->A Outcome Neuronal Survival & Synaptic Stability X->Outcome Y->B Y->Outcome Z->C Z->Outcome W->D W->Outcome

Caption: Potential neuroprotective mechanisms of piperazine compounds.

Protocol 4.2: Thioflavin T (ThT) Amyloid Aggregation Assay

Causality: This cell-free assay directly measures the formation of β-sheet-rich structures characteristic of amyloid fibrils. ThT dye fluoresces upon binding to these structures. It allows for the determination of whether a compound inhibits the initial aggregation process or disaggregates existing fibrils.[3]

Methodology:

  • Preparation: In a black 96-well plate, combine Aβ₁₋₄₂ monomer (10 µM) and ThT (5 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Treatment: Add piperazine compounds at various concentrations.

  • Kinetic Measurement: Place the plate in a reader capable of shaking and measuring fluorescence (Ex: 440 nm, Em: 485 nm) at 37°C. Record readings every 10-15 minutes for 24-48 hours.

  • Analysis: Plot fluorescence intensity versus time. A reduction in the sigmoid curve's plateau compared to the vehicle control indicates inhibition of aggregation.

Protocol 4.3: Intracellular ROS Measurement

Causality: Oxidative stress is a common downstream effect of neurotoxic insults.[4] This protocol uses a cell-permeable dye (like DCFDA) that fluoresces when oxidized by reactive oxygen species (ROS), providing a direct measure of the compound's antioxidant or ROS-scavenging activity within the cell.

Methodology:

  • Cell Culture: Plate and treat cells with the piperazine compound and a toxin (e.g., H₂O₂ or Aβ) as in Protocol 3.3.

  • Dye Loading: After treatment, wash the cells and incubate them with 10 µM H₂-DCFDA for 30 minutes at 37°C.

  • Measurement: Wash away excess dye and measure the fluorescence intensity using a microplate reader or fluorescence microscope.

  • Analysis: A decrease in fluorescence in compound-treated wells compared to the toxin-only control indicates a reduction in intracellular ROS.

Phase 3: Preclinical Validation in Animal Models

In vitro success must be translated to a complex living system. Animal models, while not perfect replicas of human disease, are indispensable for evaluating bioavailability, safety, and efficacy in the context of a complete nervous system.[22][23][24]

Rationale for Animal Model Selection
  • Alzheimer's Disease:

    • 5xFAD Mouse: A widely used amyloid model that rapidly develops plaques and cognitive deficits, suitable for testing anti-amyloid agents.[10][11]

    • Scopolamine-induced Amnesia (Rat/Mouse): An acute model of cognitive impairment caused by cholinergic blockade. It is useful for rapid screening of compounds that may improve memory and cognition, potentially through anti-inflammatory or antioxidant effects.[4]

  • Parkinson's Disease:

    • MPTP or 6-OHDA Models: These neurotoxin models induce rapid and specific degeneration of dopaminergic neurons, mimicking key features of Parkinson's disease. They are ideal for testing compounds aimed at preventing neuronal death.[25][26]

Protocol 5.2: Morris Water Maze for Spatial Memory (Alzheimer's Model)

Causality: This is a gold-standard behavioral test for assessing spatial learning and memory, functions that are severely impaired in Alzheimer's disease. An improvement in performance by a treated animal suggests the compound can rescue or prevent cognitive deficits in vivo.

Methodology:

  • Acclimation & Dosing: Acclimate animals (e.g., 6-month-old 5xFAD mice) to the testing room. Begin daily administration of the piperazine compound (e.g., via oral gavage) or vehicle for a predetermined period (e.g., 4-8 weeks).

  • Acquisition Phase (4-5 days): Place the mouse in a large pool of opaque water with a hidden escape platform. Record the time (latency) and path length taken to find the platform over multiple trials per day.

  • Probe Trial (24h after last acquisition trial): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Analysis: Compare the escape latency during acquisition and the time in the target quadrant during the probe trial between treated and vehicle groups. A shorter latency and more time in the target quadrant indicate improved spatial memory.

Treatment GroupMean Escape Latency (Day 4, sec)Time in Target Quadrant (Probe, sec)
Wild-Type + Vehicle15.2 ± 2.125.8 ± 3.4
5xFAD + Vehicle48.5 ± 5.611.2 ± 2.9
5xFAD + Compound X 22.1 ± 3.9 21.5 ± 4.1
Table 2: Example data from a Morris Water Maze test.
Protocol 5.3: Post-Mortem Brain Tissue Analysis

Causality: After behavioral testing, examining the brain tissue provides the ultimate validation by linking functional improvement to pathological changes. This step confirms that the compound engaged its intended target and reduced the markers of neurodegeneration.

Methodology:

  • Tissue Collection: Following the final behavioral test, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% PFA).

  • Immunohistochemistry (IHC):

    • Aβ Load: Use antibodies like 6E10 or 4G8 to stain for amyloid plaques.

    • Neuroinflammation: Use antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess gliosis.

  • Biochemical Analysis (from unfixed tissue):

    • ELISA: Quantify levels of soluble/insoluble Aβ and inflammatory cytokines (e.g., TNF-α, IL-1β).

    • Western Blot: Measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.

  • Quantification: Use image analysis software to quantify plaque load, cell counts, or protein band intensity. Compare results between treated and vehicle groups.

Conclusion and Future Directions

This guide outlines a structured, causality-driven approach to evaluating the neuroprotective potential of piperazine compounds. By progressing through a logical funnel of in vitro screening, mechanistic studies, and in vivo validation, researchers can build a robust data package. Positive results from these protocols can provide strong justification for advancing a lead compound into more complex preclinical studies, including advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling and safety pharmacology, paving the way for potential clinical development. The versatility of the piperazine scaffold ensures it will remain an area of intense research in the quest for disease-modifying therapies for neurodegenerative disorders.[1][21]

References

  • Brailov, I., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. [Link]

  • Lecordier, S., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • Dutta, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. [Link]

  • Cilenti, R., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Shahab, S., et al. (2023). Synthesis, modeling, bioactivity, docking, binding energy analysis of new effective piperazine derivatives as effective drug candidates for treatment of Parkinson's disease. Elsevier. [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Brailov, I., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Semantic Scholar. [Link]

  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID. [Link]

  • Dutta, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. [Link]

  • Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. [Link]

  • MD Biosciences. Cell-Based Assays. MD Biosciences. [Link]

  • InnoSer. In vitro neurology assays. InnoSer. [Link]

  • Das, M., & Moore, C. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Alzheimer's Research & Therapy. [Link]

  • LaClair, K. D., et al. (2020). Animal Models of Neurodegenerative Diseases. PubMed Central. [Link]

  • Prest, T., et al. (2009). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]

  • Gillespie, R. J., et al. (2003). Piperazine Derivatives of[2][10][27]Triazolo[1,5-a][3][10][25]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. ACS Publications. [Link]

  • Drug Target Review. (2018). Animal model of Huntington’s offers advantages for testing treatments. Drug Target Review. [Link]

  • Chapman, J., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]

  • Cilenti, R., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Glozman, S., et al. (2017). Treatment of Parkinson's disease through ArfGAP1 inhibition using substituted piperazine derivatives.
  • Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. [Link]

  • Innoprot. Alzheimer's Disease in vitro models. Innoprot. [Link]

  • Brailov, I., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI. [Link]

  • Avila, J., et al. (2011). Animal Models for Neurodegenerative Disease. The Royal Society of Chemistry. [Link]

  • Shoshan-Barmatz, V., & Lev Gruzman, A. (2021). NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Ben-Gurion University Research Portal. [Link]

  • Paquet-Durand, F., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. [Link]

  • Alqarni, M. H., et al. (2023). Piperazine Derivatives Attenuate Scopolamine-Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF-κB/TNF-α/COX-2 Pathway. ResearchGate. [Link]

  • Paquet-Durand, F., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. PubMed. [Link]

  • Sravani, G., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Obniska, J., et al. (1995). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

  • Matos, M. J., et al. (2019). Coumarin-piperazine Derivatives as Biologically Active Compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of newly synthesized compounds as neuroprotective agents... ResearchGate. [Link]

  • ResearchGate. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

  • Matos, M. J., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Chen, Y., et al. (2024). Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. MDPI. [Link]

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Troubleshooting & Optimization

How to improve the solubility of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a piperazine derivative.[1][2] As a trihydrochloride salt, it is designed for enhanced aqueous solubility compared to its free base form.[3][4] The solubility of this compound is a critical parameter in a variety of experimental settings, including in vitro and in vivo studies, as it directly impacts its bioavailability and therapeutic efficacy.[3]

Q2: What is the expected solubility of this compound in water?

Q3: I am observing precipitation when dissolving the compound in a neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A3: This is a common issue with amine hydrochloride salts.[5] 1-Methyl-4-(3-pyrrolidinyl)piperazine is a basic compound with multiple amine groups. In its trihydrochloride salt form, these amines are protonated, rendering the molecule more water-soluble. When introduced to a neutral or alkaline buffer, the amine groups can become deprotonated, converting the compound back to its less soluble free base form, which then precipitates out of solution.[5][6]

Q4: What are the primary strategies for improving the solubility of this compound?

A4: The main approaches to enhance and maintain the solubility of this compound include:

  • pH Adjustment: Maintaining an acidic pH is the most direct way to keep the amine groups protonated and the compound in its soluble salt form.[5]

  • Use of Co-solvents: Organic solvents miscible with water can help to increase the solubility of the compound.[7]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble parts of the molecule, increasing its overall aqueous solubility.[8][9][][11][12]

  • Solid Dispersion Techniques: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: Precipitation in Physiological Buffers

Scenario: You are preparing a stock solution of this compound for a cell-based assay and observe precipitation upon dilution in your phosphate-buffered saline (PBS) or cell culture medium.

Root Cause Analysis: The pH of standard physiological buffers (typically pH 7.2-7.4) is high enough to deprotonate the amine groups of the piperazine derivative, leading to the formation of the less soluble free base.

Solutions:

1. pH Modification of the Final Solution:

  • Principle: By lowering the pH of the final solution, the equilibrium is shifted towards the protonated, more soluble form of the compound.

  • Protocol:

    • Prepare a concentrated stock solution of the compound in sterile, deionized water or a slightly acidic buffer (e.g., citrate buffer, pH 4-5).

    • When diluting into your final buffer or medium, add a small amount of a sterile, dilute acid (e.g., 0.1 N HCl) to adjust the final pH to a slightly acidic range where the compound remains soluble.

    • Important: Ensure the final pH is compatible with your experimental system (e.g., cells, enzymes). A pH of 6.0-6.5 is often a good compromise.

    • Always perform a vehicle control with the acidified buffer to account for any pH-induced effects on your assay.

2. Use of Co-solvents:

  • Principle: Co-solvents can increase the solubility of both the salt and the free base forms of the compound.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)[7]

    • Ethanol

    • Polyethylene glycol (PEG 400)[7]

  • Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO or another suitable organic solvent.

    • When preparing the final working solution, perform a serial dilution in your aqueous buffer.

    • Critical Consideration: Keep the final concentration of the organic solvent as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity.

Decision Workflow for Buffer Precipitation:

start Precipitation Observed in Buffer check_pH Is the final solution pH adjustable? start->check_pH adjust_pH Adjust final pH to < 6.5 with dilute HCl. Verify experimental compatibility. check_pH->adjust_pH Yes use_cosolvent Prepare stock in DMSO or Ethanol. Keep final concentration < 0.5%. check_pH->use_cosolvent No success Compound Solubilized adjust_pH->success failure Solubility Issue Persists adjust_pH->failure use_cosolvent->success use_cosolvent->failure start Need for In Vivo Formulation cyclodextrin Screen Cyclodextrins (HP-β-CD, SBE-β-CD) for solubility enhancement. start->cyclodextrin solid_dispersion Advanced: Consider Solid Dispersion with PEG, PVP, or HPMC. start->solid_dispersion optimize Optimize concentration and assess stability and biocompatibility. cyclodextrin->optimize solid_dispersion->optimize final_formulation Final Formulation optimize->final_formulation

Caption: General workflow for in vivo formulation development.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) before handling the compound.*[18][19][20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

References

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.). Google Scholar.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Solubility Enhancement by Solid Dispersion Method: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. (n.d.). Benchchem.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • This compound. (n.d.). Aladdin Scientific.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • This compound, 95% Purity, C9H19N3, 1 gram. (n.d.).
  • Addressing poor solubility of piperidine deriv
  • Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. (n.d.). Smolecule.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • How to make a salt of a novel compound?. (2012).
  • Piperazine. (n.d.). Solubility of Things.
  • Influence of pH of Piperazine strip ionization and fraction of.... (n.d.).
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • SAFETY D
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • 1-METHYL-4-(PIPERIDIN-4-YL)
  • SAFETY D
  • SAFETY D
  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. (2025).
  • (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024).
  • Improving API Solubility by Salt and Cocrystal Form
  • Overcoming solubility issues of heptaminol hydrochloride in experimental buffers. (n.d.). Benchchem.
  • Solid liquid solubility of piperazine. (n.d.). SINTEF.
  • 1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem.
  • 1390654-38-2|1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. (n.d.). BLDpharm.
  • N-METHYLPIPERAZINE. (n.d.).
  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.).
  • 1-(Piperidin-4-YL)piperazine trihydrochloride. (n.d.). PubChem.

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Technical Support Center: Stability of 1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a heterocyclic compound of interest in drug discovery and medicinal chemistry. As a trihydrochloride salt, it is designed for high aqueous solubility, a critical attribute for in vitro and in vivo studies.[1][2] However, the reliability and reproducibility of experimental data are directly contingent on the stability of the compound in aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, troubleshooting, and ensuring the stability of this molecule in experimental settings. We will explore the causal factors behind potential instability and offer validated protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store aqueous stock solutions of this compound?

A: Proper preparation and storage are the first line of defense against degradation.

  • Solvent Selection: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) or a suitable buffer system. Avoid buffers containing components that could react with the amine groups.

  • Concentration: While the trihydrochloride salt form confers high water solubility (typically >100 mg/mL), it is best practice to prepare stock solutions at a concentration that is practical for your experimental dilutions (e.g., 10-50 mM) to avoid potential solubility issues in complex media.[1]

  • Storage Temperature: Aqueous solutions of piperazine derivatives are susceptible to degradation at room temperature.[3] For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store frozen at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Light Protection: Piperazine-containing compounds can be susceptible to photodegradation.[4] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]

Q2: What factors can influence the stability of the compound in my aqueous experimental buffer?

A: The stability of 1-Methyl-4-(3-pyrrolidinyl)piperazine is not absolute and is highly dependent on the solution's environment. Key factors include:

  • pH: As a weak base, the stability of piperazine derivatives can be highly pH-dependent.[4] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the molecule or related impurities. The optimal pH for stability should be determined empirically, but solutions are often most stable near neutral pH.

  • Temperature: Increased temperature accelerates the rate of chemical degradation.[5][6] This is particularly critical for experiments involving prolonged incubations at physiological temperatures (e.g., 37°C).

  • Oxidizing Agents: The nitrogen atoms in the piperazine and pyrrolidine rings are susceptible to oxidation. Avoid buffers or media containing strong oxidizing agents. The presence of dissolved oxygen can also contribute to oxidative degradation over time.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions. Using high-purity water and reagents, and including a chelating agent like EDTA in the buffer (if compatible with the assay), can mitigate this risk.

Q3: I observed a color change or the formation of a precipitate in my solution. What is the likely cause?

A: These are common indicators of instability.

  • Color Change: A change in color, such as turning yellow or brown, is a strong indicator of chemical degradation, often due to oxidation or photodegradation.[4]

  • Precipitation: This can occur for two main reasons:

    • Solubility Issues: The pH of your final solution may have shifted, causing the free base form of the compound to precipitate. Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the compound.

    • Degradation: A degradation product may be less soluble than the parent compound, leading to its precipitation over time.

Q4: How long can I expect my aqueous solution to remain stable?

A: There is no single answer; the "usable life" of the solution depends on your storage conditions and the sensitivity of your assay. For highly sensitive and quantitative experiments, it is strongly recommended to use freshly prepared solutions or to perform a stability study in your specific experimental buffer (see Protocol 1 below) to define an acceptable usage window. For general use, properly stored frozen aliquots are often viable for several months, but this should be verified.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Issue: Inconsistent Experimental Results or Loss of Compound Potency

If you observe a gradual or sudden drop-off in the expected biological or chemical activity of your compound, it is highly likely due to degradation.

Diagnostic Workflow:

The following diagram outlines a systematic approach to troubleshooting this issue.

start Inconsistent Results or Loss of Potency Observed check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage Start Diagnosis prepare_fresh Prepare Fresh Stock Solution from Solid Compound check_storage->prepare_fresh If conditions were suboptimal or solution is old compare Compare Activity: Fresh vs. Old Solution prepare_fresh->compare old_bad Old Solution Confirmed as Degraded compare->old_bad Old < Fresh both_bad Both Fresh and Old Solutions Show Low Activity compare->both_bad Old ≈ Fresh implement_changes Implement Corrective Actions: - Aliquot & Freeze New Stock - Define Expiry Date - Protect from Light old_bad->implement_changes lcms_analysis Optional: Analyze Old Solution by LC-MS to Identify Degradation Products old_bad->lcms_analysis check_solid Investigate Solid Compound Integrity and Assay Parameters both_bad->check_solid parent 1-Methyl-4-(3-pyrrolidinyl)piperazine n_oxide N-Oxide Formation (at Piperazine or Pyrrolidine Nitrogens) parent->n_oxide Oxidation (H₂O₂) dealkylation N-Dealkylation (Loss of Methyl Group) parent->dealkylation Metabolic / Thermal ring_opening Hydrolytic Ring Opening (Piperazine or Pyrrolidine) parent->ring_opening Acid/Base Hydrolysis other Other Oxidative Products (e.g., Piperazinone) parent->other Oxidation

Sources

Identifying common byproducts in 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine and its trihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common byproducts during synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of impurities, ensuring the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-Methyl-4-(3-pyrrolidinyl)piperazine?

The most prevalent and industrially scalable method is the reductive amination between N-methylpiperazine and an N-protected-3-pyrrolidinone, typically N-Boc-3-pyrrolidinone. This two-step process involves the formation of an enamine/iminium intermediate, followed by reduction and subsequent deprotection/salt formation.[1][2]

  • Step 1: Reductive Amination: N-methylpiperazine is reacted with N-Boc-3-pyrrolidinone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

  • Step 2: Deprotection & Salt Formation: The resulting Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid in an alcoholic solvent (e.g., methanol or isopropanol), to remove the Boc protecting group and precipitate the desired trihydrochloride salt.[1]

This route is favored due to the commercial availability of starting materials, mild reaction conditions, and generally high yields.

Q2: From a mechanistic standpoint, what are the theoretically expected byproducts in this synthesis?

Understanding the potential side reactions is key to preventing byproduct formation. The main culprits are typically related to the reactivity of the amines and the reducing agent.

  • Over-reduction of the Pyrrolidinone: The ketone on the N-Boc-3-pyrrolidinone can be reduced to an alcohol (N-Boc-3-hydroxypyrrolidine) by the hydride reagent before amination occurs. This is more common with stronger reducing agents if conditions are not optimized.

  • Dimerization/Self-Coupling: N-methylpiperazine can potentially react with itself or impurities in the starting materials, although this is less common under standard reductive amination conditions.

  • Incomplete Deprotection: If the acidic deprotection step is incomplete (insufficient acid, time, or inadequate temperature), the final product will be contaminated with the N-Boc protected intermediate, tert-butyl 1-methyl-4-(3-pyrrolidinyl)piperazine-1-carboxylate.

  • Byproducts from Starting Materials: The purity of the initial N-methylpiperazine is critical. A common impurity in N-methylpiperazine is 1,4-dimethylpiperazine, which is unreactive in this synthesis but will be carried through and can complicate purification.[3]

Q3: How critical are stoichiometry and temperature control in minimizing byproduct formation?

They are paramount.

  • Stoichiometry: A slight excess of N-methylpiperazine (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more expensive N-Boc-3-pyrrolidinone. However, a large excess can complicate downstream purification. The amount of reducing agent is also critical; typically 1.2 to 1.5 equivalents are used to ensure the reaction goes to completion without promoting over-reduction.

  • Temperature: Reductive aminations are typically run at ambient temperatures (20-25°C). Excursions to higher temperatures can increase the rate of side reactions, particularly the premature reduction of the ketone to the alcohol byproduct. For the deprotection/salt formation, careful temperature control is needed to ensure proper crystallization and prevent the formation of oils.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification, providing causal explanations and actionable solutions.

Problem 1: My crude NMR/LC-MS shows a significant peak corresponding to the mass of N-Boc-3-hydroxypyrrolidine.
  • Question: I've observed a major byproduct that appears to be the result of the ketone on my starting material being reduced to an alcohol. Why did this happen and how can I fix it?

  • Root Cause Analysis: This byproduct forms when the hydride reducing agent directly attacks the carbonyl of N-Boc-3-pyrrolidinone before it can form the iminium ion intermediate with N-methylpiperazine. This is often exacerbated by:

    • Choice of Reducing Agent: Using an aggressive reducing agent like sodium borohydride (NaBH₄) at a neutral pH. Sodium triacetoxyborohydride (STAB) is generally preferred as its reduced reactivity under neutral conditions favors the reduction of the protonated iminium ion over the ketone.[4]

    • Slow Iminium Formation: The condensation reaction between the ketone and the secondary amine (N-methylpiperazine) can be slow. Adding the reducing agent before this equilibrium is sufficiently established gives it more opportunity to react directly with the ketone.

  • Corrective Protocol:

    • Pre-stir Starting Materials: Mix the N-Boc-3-pyrrolidinone and N-methylpiperazine in the solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 30-60 minutes before adding the reducing agent. This allows time for the crucial iminium ion intermediate to form.

    • Use a Milder Reducing Agent: Switch to Sodium Triacetoxyborohydride (STAB). It is particularly effective for reductive aminations involving secondary amines.

    • Portion-wise Addition: Add the STAB in portions over 30-45 minutes. This keeps the instantaneous concentration of the hydride low, further favoring the reduction of the iminium ion.

Problem 2: The final trihydrochloride salt precipitates as a sticky oil or fails to crystallize.
  • Question: After adding HCl solution for the deprotection and salt formation, my product is oiling out instead of forming a crystalline solid. What's causing this and how do I get a solid product?

  • Root Cause Analysis: Oiling out is a classic sign of impurities inhibiting the crystallization process. The most common culprits are:

    • Residual N-Boc Intermediate: Incomplete deprotection leaves the greasy, non-polar Boc-protected compound in your product, which can act as a crystallization inhibitor.

    • Solvent Choice: The polarity of the solvent is critical. If the solvent is too polar (like pure methanol), the hydrochloride salt may be too soluble. If it's too non-polar, precipitation may be too rapid and uncontrolled, leading to an amorphous oil.

    • Excess Water: Water from reagents or solvents can interfere with the crystallization of anhydrous HCl salts.

  • Corrective Protocol:

    • Ensure Complete Deprotection: Monitor the deprotection reaction by TLC or LC-MS. If the starting material is still present, consider extending the reaction time, slightly increasing the temperature (e.g., to 40°C), or adding more HCl.

    • Optimize the Solvent System: A common practice is to dissolve the crude base in a solvent like isopropanol (IPA) or ethanol and then add a saturated solution of HCl in IPA. This controlled addition often yields better crystals. Sometimes, adding a less polar co-solvent like methyl tert-butyl ether (MTBE) can help induce crystallization.

    • "Seed" the Crystallization: If you have a small amount of pure, crystalline product from a previous batch, add a single crystal (a "seed") to the supersaturated solution to initiate controlled crystal growth.

    • Purification Prior to Salt Formation: If significant impurities are present, it is best to purify the free base product by column chromatography before attempting the salt formation. A silica gel column using a gradient of Dichloromethane and Methanol with a small amount of Triethylamine (e.g., 0.5%) can effectively separate the desired product from less polar byproducts.

Data & Visualization

Table 1: Common Byproducts and Identification Markers
Byproduct NameStructureMolecular Weight ( g/mol )Common Analytical Signature
N-Boc-3-hydroxypyrrolidineBoc-N-(C₄H₈)-OH187.23Absence of piperazine signals in NMR; Distinct -OH peak.
tert-butyl 4-(1-methylpiperazin-4-yl)pyrrolidine-1-carboxylateBoc-N-(C₄H₇)-Pip(N-Me)283.42Found in crude product before deprotection; Characteristic tert-butyl signal (~1.4 ppm) in ¹H NMR.
1,4-DimethylpiperazineMe-N-(C₄H₈)-N-Me114.19Carried over from starting material; Appears as a singlet around 2.2-2.3 ppm in ¹H NMR.

Visualizing Reaction Pathways

Main and Side Reaction Pathways

The following diagram illustrates the desired synthetic route alongside the common side reaction leading to the alcohol byproduct.

reaction_pathway SM1 N-Boc-3-pyrrolidinone Intermediate Iminium Ion Intermediate SM1->Intermediate Condensation Byproduct N-Boc-3-hydroxypyrrolidine (Byproduct) SM1->Byproduct Direct Reduction SM2 N-Methylpiperazine SM2->Intermediate Condensation Product_Boc Boc-Protected Product Intermediate->Product_Boc Reduction Final_Product 1-Methyl-4-(3-pyrrolidinyl)piperazine (Free Base) Product_Boc->Final_Product reductant1 [H] reductant1->Product_Boc reductant2 [H] reductant2->Byproduct deprotection HCl deprotection->Final_Product

Caption: Desired vs. Side Reaction in the Reductive Amination Step.

Troubleshooting Workflow

This decision tree provides a logical flow for diagnosing and solving common issues during the synthesis.

troubleshooting_workflow start Synthesis Complete. Analyze Crude Product. check_purity LC-MS / NMR Analysis start->check_purity is_clean Is Purity >95%? check_purity->is_clean proceed Proceed to Salt Formation is_clean->proceed Yes impurity_id Identify Major Impurity is_clean->impurity_id No is_alcohol Is it N-Boc-3-hydroxypyrrolidine? impurity_id->is_alcohol is_sm Is it unreacted N-Boc starting material? impurity_id->is_sm other Other Impurity impurity_id->other optimize_ra Troubleshooting Point 1: - Pre-stir reactants - Use STAB - Add reductant slowly is_alcohol->optimize_ra Yes purify_base Troubleshooting Point 2: - Purify free base via column chromatography is_sm->purify_base Yes other->purify_base

Sources

Technical Support Center: Optimization of N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the N-alkylation of piperazines. As a Senior Application Scientist, this content is structured to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Mono-N-Alkylated Product

  • Question: My reaction is resulting in a low yield of the mono-alkylated piperazine. What are the likely causes and how can I improve it?

  • Answer: Low yields in mono-N-alkylation are frequently due to a combination of factors including side reactions, suboptimal reaction conditions, and purification challenges. Here’s a breakdown of potential causes and solutions:

    • Primary Cause: Di-alkylation. A significant portion of your starting material or mono-alkylated product may be converting to the 1,4-di-substituted byproduct. This is a common side reaction as both nitrogen atoms of the piperazine ring are nucleophilic.[1]

      • Solution 1: Stoichiometric Control. Employ a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unsubstituted piperazine molecule.[1][2]

      • Solution 2: Slow Addition of Alkylating Agent. Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.[1]

      • Solution 3: Lower Reaction Temperature. Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]

    • Secondary Cause: Quaternary Salt Formation. Over-alkylation on the same nitrogen can lead to the formation of a water-soluble quaternary ammonium salt, which is then lost during aqueous workup.[3][4]

      • Solution: Use Reductive Amination. Instead of direct alkylation with an alkyl halide, consider reductive amination. This method involves reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This approach prevents the formation of quaternary ammonium salts.[3][5]

    • Tertiary Cause: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1]

      • Solution: Systematic Optimization. Methodically vary the reaction parameters. For instance, a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over stronger bases to minimize the deprotonation of the mono-substituted product, which would make it more susceptible to a second alkylation.[4] Aprotic polar solvents like acetonitrile or DMF are commonly used.[5][6]

Issue 2: Difficulty in Product Purification

  • Question: I'm struggling to separate my mono-alkylated product from the di-alkylated byproduct and unreacted piperazine. What purification strategies can I employ?

  • Answer: The similar polarities of the mono- and di-substituted products can make chromatographic separation challenging.[4] Here are some effective purification techniques:

    • Column Chromatography Optimization:

      • Normal-Phase Silica Gel: The basicity of piperazine derivatives can lead to strong interactions with the acidic silica gel, causing peak tailing.[7] To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system (e.g., dichloromethane/methanol with 1% triethylamine).

      • Reverse-Phase HPLC: Poor peak shape can also occur in reverse-phase HPLC due to interactions with residual silanol groups.[7] Using a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) can protonate the piperazine nitrogens, leading to better peak shapes.

    • Acid-Base Extraction:

      • If your product is sufficiently soluble in an organic solvent, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic piperazine derivatives will be protonated and move to the aqueous layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent. This can help remove non-basic impurities.

    • Crystallization/Salt Formation:

      • Converting the oily free base into a solid salt (e.g., hydrochloride or diacetate) can facilitate purification by crystallization.[8][9] Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether to precipitate the hydrochloride salt.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective way to achieve selective mono-N-alkylation of piperazine?

A1: The most reliable and widely used method is to employ a protecting group strategy.[3] By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), you ensure that alkylation can only occur at the other nitrogen.[3][4] The Boc group can then be easily removed under acidic conditions.[3]

Q2: What are the key differences between direct alkylation and reductive amination for N-alkylation of piperazines?

A2: Both are common methods, but they have distinct advantages and disadvantages.

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes or ketones
Key Advantage Simple, one-step reaction.Prevents the formation of quaternary ammonium salts.[5]
Common Side Reaction Di-alkylation and quaternary salt formation.[4]Over-reduction of the carbonyl compound.
Reducing Agent Not applicable.Sodium triacetoxyborohydride (STAB), sodium cyanoborohydride.[5][6]

Q3: How does the choice of base affect the N-alkylation reaction?

A3: The base plays a crucial role in neutralizing the acid (e.g., HBr, HCl) formed during the reaction.[5] This prevents the protonation of the piperazine, which would render it non-nucleophilic.[4]

  • Strong Bases (e.g., NaH): While they can accelerate the reaction, they can also deprotonate the mono-alkylated product, increasing the likelihood of di-alkylation.

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are strong enough to neutralize the acid byproduct but less likely to deprotonate the mono-alkylated piperazine, thus favoring mono-substitution.[5]

  • Organic Bases (e.g., Triethylamine, DIPEA): These are also commonly used, particularly when the reactants are sensitive to inorganic bases.[5][6]

Q4: Can I perform N-alkylation on an unsymmetrically substituted piperazine? How can I control the regioselectivity?

A4: Yes, and controlling regioselectivity is a key challenge. The outcome depends on the electronic and steric environment of the two nitrogen atoms. The less sterically hindered and more electron-rich nitrogen will generally be more nucleophilic and react preferentially. For unsymmetrical piperazines where the two nitrogens have significantly different reactivity, selective mono-alkylation can often be achieved by careful control of reaction conditions, such as using a stoichiometric amount of the alkylating agent at a low temperature.

Section 3: Experimental Protocols & Data

Protocol 1: Mono-N-Alkylation of Piperazine Using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by leveraging a significant excess of the piperazine starting material.[1]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.[1]

  • Extract the aqueous layer with DCM (3x).[1]

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[1]

Protocol 2: N-Alkylation of Mono-Boc-Protected Piperazine

This protocol outlines the N-alkylation of a mono-protected piperazine, which is a highly effective method for preventing di-substitution.[4]

Materials:

  • 1-Boc-piperazine (1 equivalent)

  • Alkylating agent (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetone or Acetonitrile

Procedure:

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate in acetone.[4]

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure.

  • The resulting N-alkylated-N'-Boc-piperazine can often be used in the next step without further purification, or it can be purified by column chromatography.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Section 4: Visualizations

G cluster_0 General Workflow for N-Alkylation of Piperazine start Start: Piperazine Derivative reaction_choice Choose Method: Direct Alkylation or Reductive Amination start->reaction_choice direct_alkylation Direct Alkylation: - Alkyl Halide - Base (e.g., K2CO3) - Solvent (e.g., ACN) reaction_choice->direct_alkylation Direct reductive_amination Reductive Amination: - Aldehyde/Ketone - Reducing Agent (e.g., STAB) - Solvent (e.g., DCM) reaction_choice->reductive_amination Indirect reaction Reaction Monitoring (TLC/LC-MS) direct_alkylation->reaction reductive_amination->reaction workup Aqueous Workup reaction->workup purification Purification: - Column Chromatography - Crystallization - Extraction workup->purification product Final Product: N-Alkylated Piperazine purification->product

Caption: General workflow for the N-alkylation of piperazines.

G cluster_1 Troubleshooting Low Yield low_yield Low Yield of Mono-alkylated Product cause1 Di-alkylation low_yield->cause1 cause2 Quaternary Salt Formation low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 solution1a Use Excess Piperazine cause1->solution1a solution1b Slow Addition of Alkylating Agent cause1->solution1b solution1c Lower Temperature cause1->solution1c solution2 Use Reductive Amination cause2->solution2 solution3 Optimize Base, Solvent, Temp. cause3->solution3

Caption: Troubleshooting logic for low yield in mono-N-alkylation.

References

  • BenchChem Technical Support Team. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Scafato, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.

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Calculating appropriate dosage of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to In Vivo Dosing Strategy for Novel Piperazine-Based Compounds

Disclaimer: This document provides a generalized framework for designing in vivo dosing strategies for novel research compounds like 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. It is intended for informational purposes for research professionals only. This guide does not constitute specific dosing advice. All animal studies must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and other relevant regulations. The specific compound "this compound" is used as a placeholder for any novel investigational compound within this class, as publicly available pharmacological data for this specific molecule is limited.[1][2][3]

I. Introduction: The Foundational Principles of In Vivo Dose Calculation

The journey from a promising compound in vitro to a potential therapeutic in vivo is paved with meticulous experimental design, with dose calculation being a critical and foundational step. The primary objectives in preclinical safety evaluations are to identify an initial safe dose for subsequent studies, pinpoint potential target organs for toxicity, and establish clear safety parameters for monitoring.[4][5] An incorrect dose can lead to misleading results, such as a lack of efficacy due to underdosing or unexpected toxicity from overdosing, ultimately wasting valuable time and resources.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to logically and systematically determine an appropriate dosage of a novel compound, using this compound as a representative example of a piperazine derivative. The core of this process revolves around understanding the dose-response relationship, which describes how the magnitude of a drug's effect is related to the amount administered.[7][8][9][10][11]

II. The Dosing Strategy Workflow: A Step-by-Step Approach

A successful in vivo study begins with a well-planned dosing strategy. This workflow outlines the essential steps from initial literature review to the final dose selection for efficacy studies.

Dosing_Workflow cluster_0 Phase 1: Pre-calculation cluster_1 Phase 2: Dose Estimation cluster_2 Phase 3: In Vivo Validation A Literature Review & In Silico Modeling B Determine Physicochemical Properties A->B informs C Determine No-Observed-Adverse- Effect Level (NOAEL) B->C guides formulation D Allometric Scaling to Calculate Human Equivalent Dose (HED) C->D is input for E Convert HED to Animal Equivalent Dose (AED) for Target Species D->E is converted to F Dose Range-Finding (Pilot) Study E->F provides starting point for G Definitive Efficacy/ Toxicity Studies F->G determines doses for

Figure 1: A high-level overview of the systematic workflow for determining in vivo dosage.
Step 1: Comprehensive Literature Review & Data Mining

Before any calculation, a thorough review of existing literature is paramount.[12]

  • For Structurally Similar Compounds: Search for published studies on piperazine derivatives with similar structures. Look for pharmacokinetic (PK) and pharmacodynamic (PD) data, as well as any reported toxicity.

  • Target Pathway Analysis: If the compound's biological target is known, research other molecules that modulate this target. This can provide insights into expected physiological effects and potential on-target toxicities.

  • In Vitro Data: Leverage your own in vitro data. The IC50 or EC50 values can provide a starting point for estimating the required in vivo concentration, although direct translation is not possible.[12]

Step 2: Allometric Scaling - The Bridge Between Species

Allometric scaling is a cornerstone of preclinical dose calculation, allowing for the extrapolation of dosages between different animal species and from animals to humans.[13][14][15][16] This method is based on the principle that many physiological processes, including drug metabolism, scale in a predictable manner with body size, more specifically, with body surface area (BSA).[14][17] Simply scaling a dose based on body weight (mg/kg) is often inaccurate because smaller animals have faster metabolic rates than larger ones.[17]

Protocol: Calculating the Human Equivalent Dose (HED)

The first step is often to convert the No-Observed-Adverse-Effect Level (NOAEL) from an animal study to a Human Equivalent Dose (HED). The NOAEL is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.[18]

The formula recommended by the FDA is: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1 - 0.67) [19]

Alternatively, a more straightforward method uses Km factors, which represent the ratio of body weight to body surface area for a given species.[15]

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Weight/BSA)
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.520
Human601.6237
Table 1: Standard Km factors for various species used in allometric scaling. Data adapted from FDA guidance documents.[15][19]

Protocol: Converting HED to Animal Equivalent Dose (AED)

Once an HED is established (either from existing data on a similar compound or by converting a new NOAEL), you can then convert it to the appropriate dose for your chosen animal model.

AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

Example Calculation: Let's assume a hypothetical NOAEL for a similar compound in rats is 30 mg/kg .

  • Calculate HED: HED = 30 mg/kg (Rat Dose) × (6 (Rat Km) / 37 (Human Km)) HED ≈ 4.86 mg/kg

  • Calculate AED for a Mouse Study: AED (mouse) = 4.86 mg/kg (HED) × (37 (Human Km) / 3 (Mouse Km)) AED (mouse) ≈ 60 mg/kg

This example illustrates that a mouse would require a significantly higher mg/kg dose to achieve an equivalent systemic exposure to a rat.[17]

III. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vivo dosing studies.

Q1: I've calculated my starting dose, but I'm observing unexpected toxicity at the lowest concentration in my pilot study. What should I do?

Answer: This is a common challenge that requires a systematic troubleshooting approach.

  • Vehicle Toxicity: First, always run a vehicle-only control group. The solvent used to dissolve your compound could be causing the adverse effects. Ensure the vehicle and its concentration are well-tolerated.

  • Route of Administration: The route of administration significantly impacts a compound's bioavailability and toxicity profile.[12] An intraperitoneal (IP) injection might lead to localized irritation or a rapid peak in plasma concentration that is not seen with oral gavage or subcutaneous injection. Consider if an alternative route is more appropriate for your compound and experimental question.

  • Pharmacokinetics (PK): Your compound may have unexpectedly high bioavailability or a long half-life in the chosen species, leading to drug accumulation. A preliminary PK study to measure plasma concentrations over time can be invaluable.[20]

  • Re-evaluate the NOAEL: The NOAEL from a different compound, even a structurally similar one, may not be applicable. Your compound could simply be more potent or have off-target effects. It is crucial to perform a dose de-escalation; reduce the dose by 5 or 10-fold and observe the response.

Toxicity_Troubleshooting Start Unexpected Toxicity Observed CheckVehicle Run Vehicle-Only Control Group Start->CheckVehicle CheckRoute Evaluate Route of Administration CheckVehicle->CheckRoute If vehicle is non-toxic PKStudy Conduct Pilot PK Study CheckRoute->PKStudy If route is appropriate Deescalate Dose De-escalation (Reduce Dose) PKStudy->Deescalate If PK is unexpected Outcome Identify Source of Toxicity Deescalate->Outcome

Figure 2: Decision-making flowchart for troubleshooting unexpected in vivo toxicity.
Q2: My compound showed great potency in vitro, but I'm not seeing any efficacy in vivo, even at high doses. What are the potential reasons?

Answer: This discrepancy between in vitro and in vivo results is a frequent hurdle in drug development.

  • Poor Pharmacokinetics: This is the most common culprit.[6]

    • Low Bioavailability: The compound may be poorly absorbed when given orally or rapidly metabolized by the liver (first-pass effect).

    • Rapid Clearance: The drug might be cleared from the bloodstream so quickly that it never reaches a therapeutic concentration at the target tissue.

    • Poor Tissue Penetration: The compound may not be reaching its biological target. For example, a drug targeting the central nervous system must be able to cross the blood-brain barrier.[21]

  • Plasma Protein Binding (PPB): High binding to plasma proteins like albumin can render a compound inactive, as only the unbound fraction is free to interact with the target. It's crucial to measure the extent of PPB.[20]

  • Target Engagement: Are you certain the drug is engaging its target in the animal? A target engagement biomarker study can confirm that the drug is reaching its intended molecular target at a sufficient concentration to elicit a biological response.

  • Inappropriate Animal Model: The animal model may not accurately reflect the human disease state, or the target pathway in that species may differ from humans.[12]

Q3: How do I design an effective dose-response study?

Answer: A dose-response study is essential for understanding the relationship between the dose and the drug's effect.[7][11]

Protocol: Dose-Response Study Design

  • Select Dose Levels: Based on your pilot study, select at least 3-5 dose levels.[22] These should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) to cover a wide range of potential effects.

  • Include Controls: Always include a vehicle control group (negative control) and, if possible, a positive control compound with a known effect.[23]

  • Randomization and Blinding: Randomly assign animals to treatment groups to avoid bias. Whenever possible, the study should be blinded, meaning the individuals administering the doses and assessing the outcomes are unaware of the treatment groups.

  • Sufficient Group Size: Use a sufficient number of animals per group (typically 8-10 for rodents) to achieve statistical power.

  • Define Endpoints: Clearly define the primary efficacy and safety endpoints before starting the study. This could be tumor volume, a behavioral change, or a specific biomarker level.

  • Data Analysis: Plot the response against the log of the dose to generate a dose-response curve.[9] This will allow you to determine key parameters like the ED50 (the dose that produces 50% of the maximal effect).

IV. Conclusion

Calculating the appropriate dosage for in vivo studies is a multi-faceted process that integrates data from the literature, in vitro experiments, and established toxicological principles. A methodical approach, beginning with allometric scaling and followed by careful in vivo pilot studies, is essential for success.[24][25] By anticipating common challenges such as unexpected toxicity or lack of efficacy and employing a logical troubleshooting framework, researchers can optimize their experimental design, ensure data integrity, and advance their drug development programs efficiently and ethically.

V. References

  • Dose-response relationship Definition - Intro to Pharmacology Key Term | Fiveable. (n.d.). Fiveable. Retrieved January 8, 2026, from [Link]

  • Dose–response relationship. (2023, December 1). In Wikipedia. [Link]

  • Dose-Response Relationships - Clinical Pharmacology. (n.d.). MSD Manual Professional Edition. Retrieved January 8, 2026, from [Link]

  • dose-response relationship | Pharmacology, Toxicology & Risk Assessment. (2025, December 26). Encyclopedia Britannica. [Link]

  • Dose–response relationship | Pharmaceutical Medicine. (n.d.). Oxford Academic. Retrieved January 8, 2026, from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? (2024, February 4). Barn World. [Link]

  • Human to Animal Dose Conversion & Allometric Scaling. (n.d.). Pharmacology Mentor. Retrieved January 8, 2026, from [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro.com. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX. [Link]

  • How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate. [Link]

  • Saadh, M. J., & Al-jaidi, B. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 97-101.

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved January 8, 2026, from [Link]

  • Saadh, M. J., Haddad, M., & Al-Jaidi, B. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Semantic Scholar. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). U.S. Food and Drug Administration. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 8, 2026, from [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). U.S. Food and Drug Administration. [Link]

  • calculating the maximum recommended starting dose for a drug. (2023, October 12). YouTube. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Yates, J. W. T., & K-L. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 161(5), 973–994. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River. [Link]

  • This compound. (n.d.). Aladdin Scientific. Retrieved January 8, 2026, from [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. [Link]

  • Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377–393. [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Interpreting Unexpected Results in Cell-based Assays with 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in cell-based assays involving this compound. As a piperazine derivative, its biological activity can be complex, potentially involving modulation of central nervous system (CNS) receptors or exhibiting cytotoxic effects.[1][2][3] This guide provides a structured, question-and-answer approach to resolving common experimental challenges.

Section 1: Compound Characteristics & Handling

Before troubleshooting your assay, it is critical to ensure the compound itself is correctly prepared and handled. Errors at this stage are a primary source of experimental variability.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₂₂Cl₃N₃[4]
Molecular Weight 278.65 g/mol [4]
Appearance White crystalline powder[2]
Salt Form Trihydrochloride[1]
Aqueous Solubility High (>100 mg/mL predicted) due to the trihydrochloride salt form.[1][2]
Storage Store at 2-8°C.[3]
Q1: How should I prepare my stock solution to ensure stability and solubility?

Answer: Proper preparation of your stock solution is the first step in generating reproducible data.

  • Solvent Choice: Given its high water solubility as a trihydrochloride salt, your primary solvent should be sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS).[1][2] Avoid using organic solvents like DMSO unless your experimental design specifically requires it, as this can introduce an unnecessary variable.

  • pH Considerations: The trihydrochloride salt form is most stable in slightly acidic conditions (pH 3-4).[1] While dissolving in neutral buffers like PBS is standard, be aware that prolonged storage in neutral or alkaline solutions could potentially affect long-term stability. For maximum stability, consider preparing a concentrated stock in sterile water, which will be slightly acidic, and then diluting it into your culture medium immediately before use.

  • Preparation Protocol:

    • Allow the vial to reach room temperature before opening to prevent condensation.

    • Weigh the required amount in a sterile environment.

    • Add the appropriate volume of sterile water or PBS.

    • Vortex gently until fully dissolved. The compound should dissolve readily.

    • Sterile-filter the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

Q2: I'm unsure about the concentration of my solution. How can I verify it?

Answer: Concentration accuracy is paramount. If you suspect an error, it's best to prepare a fresh stock solution, carefully verifying all calculations.[5] For absolute certainty, analytical verification via High-Performance Liquid Chromatography (HPLC) can be used to confirm both the purity and concentration of the compound.[1]

Section 2: Troubleshooting Unexpected Cytotoxicity

A common unexpected result is observing cell death at concentrations different from what was anticipated.

Q3: My cells are showing significant death at much lower concentrations than expected. What's happening?

Answer: This hypersensitivity can stem from several sources. Let's break down the possibilities.

  • Cell Line Sensitivity: Not all cell lines are equal. The cytotoxic potential of piperazine derivatives can be cell-type specific.[1] Your chosen cell line might be particularly sensitive to the compound's mechanism of action or potential off-target effects. Consider performing a dose-response curve on a panel of different cell lines to assess sensitivity.[5]

  • Suboptimal Cell Health: Cells that are unhealthy are more susceptible to chemical insults. Ensure your cells are in the logarithmic growth phase, have a low passage number, and are free from contamination.[5][6]

  • Mycoplasma Contamination: This is a frequent and often undetected issue in cell culture that can drastically alter cellular responses to drugs.[7] Regularly test your cultures for mycoplasma using a reliable PCR-based or DNA staining method.[5][7]

  • Solvent Toxicity: If you used a solvent other than water or PBS, ensure the final concentration in your assay wells is well below the known toxic limit for your cell line (typically <0.1% for DMSO). Always include a vehicle control (media + solvent) to account for any solvent-induced effects.

Table 2: Troubleshooting Guide for Unexpected Cytotoxicity
ObservationPotential CauseRecommended Action
High cytotoxicity at low doses 1. High cell line sensitivity. 2. Suboptimal cell health or high passage number. 3. Mycoplasma contamination.1. Test a panel of cell lines. 2. Use low-passage, healthy cells.[5] 3. Perform a mycoplasma test.[7]
High background in control wells 1. High cell seeding density. 2. Forceful pipetting causing cell lysis. 3. Assay reagent issue.1. Optimize cell seeding density.[8] 2. Handle cell suspensions gently.[8] 3. Check reagent expiration dates and prepare fresh.
Edge effect (higher cell death in perimeter wells) Evaporation from wells on the plate perimeter.Do not use the outer 36 wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[9]

Section 3: Troubleshooting Lack of Efficacy

Equally frustrating is when the compound fails to produce the expected biological effect.

Q4: The compound isn't active in my assay. Did I receive a bad batch?

Answer: While compound quality is a possibility, it's more common for the issue to be rooted in the biological system or experimental design.

  • Mechanistic Mismatch: The predicted mechanism of action may not be dominant in your specific cell model. For example, 1-Methyl-4-(3-pyrrolidinyl)piperazine is predicted to modulate serotonin receptors.[1] If your cell line does not express the specific target receptor (e.g., 5-HT1A or 5-HT2A) at sufficient levels, you will not observe a response.

    • Verification Step: Use Western Blot or qPCR to confirm the expression of the putative target protein in your cell line.[10]

  • Compound Instability: The compound may be unstable or metabolized in your specific cell culture medium over the course of the experiment.

    • Verification Step: Perform a time-course experiment. Assess the compound's effect at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.[7]

  • Insufficient Concentration or Incubation Time: The concentrations used may be too low to elicit a response, or the incubation time may be too short for the downstream effect to manifest. Extend your dose-response curve to higher concentrations and consider longer incubation times.

Diagram 1: Hypothetical Mechanism of Action (MoA) Pathway

A simplified, illustrative pathway for a G-protein coupled receptor (GPCR) like a serotonin receptor.

MoA_Pathway cluster_cell Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Activates Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine Compound->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Gene Transcription) Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical signaling pathway modulated by the compound.

Section 4: Addressing High Inter-Assay Variability

Reproducibility is the cornerstone of reliable science.[6] If your results fluctuate significantly between experiments, a systematic review of your workflow is necessary.

Q5: Why are my results so inconsistent from one experiment to the next?

Answer: High variability is often the result of an accumulation of small, seemingly minor procedural deviations.[11] Key sources can be divided into biological and technical factors.[9]

  • Biological Variability:

    • Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can exhibit phenotypic and genotypic drift.[6][12]

    • Seeding Density: Inconsistent initial cell numbers will lead to variable results. Use a precise cell counting method (e.g., an automated cell counter) and ensure even cell distribution in the wells.[9]

  • Technical Variability:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.[11] Ensure your pipettes are calibrated regularly and use reverse pipetting for viscous solutions.

    • Reagent Inconsistency: Use the same lot of media, serum, and key reagents for a set of related experiments to avoid batch-to-batch variability.[5]

    • Incubation Conditions: Ensure consistent incubation times and stable temperature and CO₂ levels in your incubator.

Diagram 2: General Troubleshooting Workflow

A decision tree to systematically diagnose unexpected assay results.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Step 1: Verify Compound Start->Check_Compound Check_Cells Step 2: Assess Cell Health Check_Compound->Check_Cells No Sol_Prep Fresh Stock Solution? Calculations Correct? Check_Compound->Sol_Prep Yes Check_Assay Step 3: Review Assay Protocol Check_Cells->Check_Assay No Myco Mycoplasma Test Negative? Check_Cells->Myco Yes Controls Controls Behaving as Expected? Check_Assay->Controls Yes Resolve Problem Resolved Check_Assay->Resolve No Purity Purity/Concentration Verified? Sol_Prep->Purity Purity->Check_Cells Passage Low Passage Number? Myco->Passage Density Optimal Seeding Density? Passage->Density Density->Check_Assay Reagents Reagents/Media Consistent? Controls->Reagents Reagents->Resolve

Caption: A systematic workflow for troubleshooting cell-based assays.

Section 5: Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (Example: LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a hallmark of cytotoxicity.

Materials:

  • Healthy, low-passage cells in logarithmic growth phase.

  • 96-well, tissue culture-treated plates.

  • This compound stock solution.

  • Commercially available LDH cytotoxicity assay kit.

  • Vehicle control (e.g., sterile water).

  • Positive control (e.g., lysis buffer provided in the kit).

Procedure:

  • Cell Seeding: Suspend cells in culture medium and count them accurately. Seed the cells into a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the compound in fresh culture medium.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control, positive control, and untreated cells.

  • Incubation: Incubate the plate for a duration determined by your experimental goals (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer a supernatant aliquot from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the positive control (100% lysis) after subtracting background absorbance.

References

  • Benchchem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Cytotoxicity in Azvudine-Treated Cell Lines.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low efficacy of Ascomycin in cell-based assays.
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays | Download the White Paper. Retrieved from [Link]

  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Potency Assay Variability Estimation in Practice - PMC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • National Institutes of Health (NIH). (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-YL)piperazine trihydrochloride. Retrieved from [Link]

  • PubMed. (2004, May 6). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl] - 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2001, October 11). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. Retrieved from [Link]

Sources

Proper storage and handling of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride (CAS No. 1390654-38-2). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper storage, handling, and utilization of this compound. As a piperazine derivative, its unique structural characteristics necessitate careful experimental design to ensure reproducibility and integrity of results.[1][2] This guide follows a question-and-answer format to directly address potential challenges and troubleshooting scenarios.

Part 1: Storage and Stability

Proper storage is the first and most critical step in maintaining the chemical integrity of your compound. Instability can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes.[3][4]

Frequently Asked Questions (FAQs)

Q1: How should I store the solid, as-received this compound? A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6] Recommended storage temperatures are often specified on the product label, with refrigeration (0-8°C) being a common requirement. Due to the hydrochloride salt form, the compound is hygroscopic and sensitive to moisture.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage, to prevent degradation from atmospheric moisture and carbon dioxide.[8]

Q2: I've noticed the solid powder clumping together. Is this a problem? A2: Yes, clumping is a visual indicator of moisture absorption. While it may not immediately signify significant chemical degradation, it indicates that the storage conditions are not optimal. Absorbed water can promote hydrolysis of substituents or facilitate other degradation pathways. If clumping is observed, we recommend drying the compound under a vacuum and ensuring future storage is in a desiccator or glovebox.

Q3: What is the expected shelf-life of this compound? A3: The shelf-life can vary by supplier, but a typical value is around 1095 days (3 years) when stored under ideal conditions.[9] However, this is contingent on the container remaining unopened and properly stored. Once opened, the shelf-life can be significantly reduced if not handled with care to prevent exposure to air and moisture.[10]

Troubleshooting Guide: Storage Issues
Problem Potential Cause(s) Recommended Solution(s)
Discoloration of Solid Oxidation, light exposure, or reaction with contaminants.Store the compound in an amber vial to protect from light. Ensure the container is purged with an inert gas before sealing. Evaluate handling procedures to eliminate sources of contamination.
Inconsistent Potency in Assays Compound degradation due to improper storage (moisture, temperature fluctuations).Always use a fresh vial or a sample that has been rigorously stored under inert gas. Prepare solutions fresh for each experiment if possible.[3] Run a quality control check (e.g., HPLC) on the solid material if degradation is suspected.

Part 2: Solution Preparation and Handling

The transition from a solid to a solution is a frequent source of experimental variability. As a trihydrochloride salt, this compound has specific solubility characteristics that must be respected.

Frequently Asked Questions (FAQs)

Q4: What solvents are recommended for dissolving this compound? A4: The trihydrochloride salt form is designed to confer high aqueous solubility.[1] Therefore, high-purity water is the primary recommended solvent. Piperazine and its salts are generally freely soluble in water.[11][12] For specific applications requiring organic solvents, polar solvents like methanol or DMSO may be used, but solubility should be confirmed empirically.

Q5: What is the best practice for preparing a stock solution? A5: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to minimize condensation. Use a calibrated balance to weigh the compound in a low-humidity environment. Add the solvent (e.g., sterile, nuclease-free water) to the solid and vortex thoroughly to ensure complete dissolution. For biological experiments, filter-sterilize the solution through a 0.22 µm syringe filter.

Q6: How should I store my prepared stock solutions? A6: Aqueous solutions of piperazine derivatives can be pH-dependent and susceptible to degradation.[3] It is highly recommended to prepare solutions fresh before use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. The stability of the solution under your specific storage conditions should be validated.

Troubleshooting Guide: Solution Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Dissolve Completely Incorrect solvent choice; solution is saturated; poor compound quality.Confirm you are using a recommended solvent (e.g., water). Gentle warming or sonication can aid dissolution. If saturation is the issue, prepare a more dilute solution. If solubility issues persist, the lot purity may be suspect.
Precipitate Forms in Solution After Storage Compound degradation; change in pH; exceeding solubility limit at storage temperature.Discard the solution, as the precipitate represents an unknown concentration of the active compound. Prepare fresh solution for your experiment. If storing in a buffer, ensure the buffer components do not react with the compound.
Solution Appears Hazy or Colored Particulate contamination; oxidative degradation; pH shift.Filter-sterilize the solution. If the color persists in a freshly made solution, it may indicate an issue with the solid material. Prepare solutions in a buffered system to maintain a stable pH.[3]
Experimental Workflow: Solution Preparation and Use

G cluster_prep Preparation cluster_use Application start Receive Compound storage Store Solid in Cool, Dry, Inert Atmosphere start->storage equilibrate Equilibrate Vial to Room Temp. storage->equilibrate For Use weigh Weigh Compound (Low Humidity) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve mix Vortex/Sonicate to Homogenize dissolve->mix filter Filter-Sterilize (0.22 µm) mix->filter store_sol Store Solution? filter->store_sol use_fresh Use Immediately in Experiment store_sol->use_fresh No aliquot Aliquot into Single-Use Vials store_sol->aliquot Yes freeze Store Frozen (-20°C or -80°C) aliquot->freeze

Caption: Decision workflow for preparing and handling solutions.

Part 3: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

Personal Protective Equipment (PPE) and Handling
  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][13]

  • Eye Protection: Wear appropriate safety glasses or goggles.[13][14]

  • Skin Protection: Use chemically resistant gloves and a lab coat. Avoid direct contact with skin.[14] If skin contact occurs, wash thoroughly with soap and water.[10]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[15]

Hazard Identification

Based on safety data for similar piperazine compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[4][10]

Hazard ClassStatementPrecautionary Code
Skin IrritationCauses skin irritationP264, P280, P302+P352
Eye IrritationCauses serious eye irritation/damageP280, P305+P351+P338
Respiratory IrritationMay cause respiratory irritationP261, P271, P304+P340

This table is a summary based on typical hazards for this chemical class and should be supplemented with the official Safety Data Sheet (SDS) from your supplier.

Part 4: Analytical and Experimental Troubleshooting

Reproducibility is the cornerstone of scientific research. This section addresses issues that may arise during the analytical characterization or experimental use of the compound.

Troubleshooting Experimental Inconsistencies

G cluster_compound Compound Integrity cluster_solution Solution Integrity cluster_assay Assay/Experimental Conditions start Inconsistent Experimental Results (e.g., variable IC50, unexpected effects) check_solid 1. Check Solid Compound: - Age and storage conditions? - Visual signs of degradation? start->check_solid run_qc 2. Run QC Analysis (HPLC, LC-MS) on solid material to confirm purity. check_solid->run_qc check_prep 3. Review Solution Prep: - Was it prepared fresh? - Correct solvent and concentration? run_qc->check_prep check_storage 4. Stored Solution? - How long? At what temp? - Freeze-thaw cycles? check_prep->check_storage check_protocol 5. Verify Assay Protocol: - pH of assay buffer? - Incubation time/temp? check_storage->check_protocol check_interaction 6. Possible Interactions? - Compound reacting with media components? - Adsorption to plasticware? check_protocol->check_interaction conclusion Isolate variable and re-run with fresh, QC-verified compound. check_interaction->conclusion

Caption: Troubleshooting flowchart for inconsistent experimental results.

Q7: My HPLC analysis shows a drifting retention time or poor peak shape. What is the cause? A7: For basic compounds like piperazine derivatives, poor peak shape (tailing) is common on standard C18 columns due to interaction with residual silanols.[3]

  • Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. Operating at a low pH (e.g., 2.5-3.5) will ensure the amine groups are fully protonated, which can improve peak shape.

  • Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can block active sites on the stationary phase and reduce tailing.[3]

  • Column Choice: Consider using a column specifically designed for basic compounds, such as a C8, phenyl, or an end-capped column.[3]

Q8: I am observing higher-than-expected cytotoxicity in my cell-based assays. Could the compound be the issue? A8: Yes. While some piperazine derivatives are investigated for their cytotoxic effects, unexpected toxicity can arise from several sources.[1]

  • Impurities: Degradation products or synthesis byproducts could be more cytotoxic than the parent compound.[16] Verifying the purity of your solid material is crucial.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in your assay medium is low and consistent across all experiments, as the solvent itself can be cytotoxic.

  • pH Shift: Adding a highly acidic trihydrochloride salt to a weakly buffered cell culture medium could lower the local pH, stressing the cells. Ensure your medium has sufficient buffering capacity.

References

  • 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem. (URL: )
  • Safety Data Sheet. (Supplier not specified). (2025). (URL: )
  • This compound. Aladdin Scientific. (URL: [Link])

  • Safety Data Sheet. Sigma-Aldrich. (2025). (URL: )
  • Safety Data Sheet - Piperazine. (Supplier not specified). (2018). (URL: )
  • How do I remove piperazine from the solid compound? ResearchGate. (2015). (URL: [Link])

  • Safety Data Sheet. Sigma-Aldrich. (2024). (URL: )
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (2022). (URL: [Link])

  • Questions with answers in PIPERAZINES. ResearchGate. (URL: [Link])

  • This compound, 95% Purity. (Supplier not specified). (URL: [Link])

  • Synthesis of 1-Methyl-4-(3'-Aminophenylcarbonyl)Piperazine Hydrochloride. Mol-Instincts. (URL: [Link])

  • 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (2012). (URL: [Link])

  • Analytical Methods. OPUS at UTS. (2013). (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. (URL: [Link])

  • 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. (URL: [Link])

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (2018). (URL: [Link])

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Technical Support Center: Strategies to Overcome Poor Bioavailability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of piperazine-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the therapeutic potential of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons behind the poor oral bioavailability often observed with piperazine derivatives?

Poor oral bioavailability in piperazine-containing compounds is a multifaceted issue stemming from a combination of physicochemical and physiological factors. While the piperazine ring itself can sometimes improve aqueous solubility due to its two basic nitrogen atoms capable of forming salts, the overall properties of the molecule dictate its in vivo fate.[1][2] The primary culprits for poor bioavailability include:

  • Low Aqueous Solubility: Many piperazine derivatives, especially those with lipophilic substituents, exhibit poor solubility in the gastrointestinal (GI) fluids.[3][4] This is often the rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane. Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[2]

  • Poor Membrane Permeability: Despite adequate solubility, some piperazine compounds may struggle to cross the intestinal epithelial barrier. This can be due to high molecular weight, excessive polarity, or unfavorable partitioning characteristics between the lipidic membrane and the aqueous GI environment.[2][3]

  • Extensive First-Pass Metabolism: Piperazine-based compounds are frequently metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver.[4][5][6] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation before it has a chance to exert its therapeutic effect.[3][4]

  • Efflux by Transporters: Piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which are present on the apical side of intestinal enterocytes.[3][4][7] These transporters act as cellular "pumps," actively expelling the drug back into the GI lumen, thereby limiting its net absorption.[8]

Q2: How can I determine if my piperazine compound is a substrate for P-glycoprotein (P-gp)?

Identifying whether your compound is a P-gp substrate is a critical step in diagnosing the cause of poor bioavailability. The most common and reliable in vitro method is the Caco-2 permeability assay .

Causality Behind the Experimental Choice: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal epithelium, expressing key transporters like P-gp. A bi-directional transport study allows for the quantification of drug movement in both the absorptive (apical to basolateral) and secretive (basolateral to apical) directions. A higher flux in the secretive direction is a strong indicator of active efflux.

Troubleshooting Guides

This section is designed to provide you with a logical, step-by-step approach to diagnosing and solving common issues related to the poor bioavailability of your piperazine-based compounds.

Issue 1: My piperazine compound exhibits poor dissolution in vitro.

Symptom: The compound shows low and inconsistent dissolution profiles in simulated gastric and intestinal fluids. This is a primary red flag for solubility-limited absorption.

Diagnostic Workflow:

Caption: Diagnostic workflow for good solubility but poor bioavailability.

Troubleshooting Steps & Methodologies:

  • Assess P-gp Efflux and Permeability (Caco-2 Assay):

    • Protocol:

      • Culture Caco-2 cells on permeable supports for 21-25 days to form a confluent monolayer. [4] 2. Perform a bi-directional transport study by adding the compound to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side over time.

      • Calculate the apparent permeability coefficient (Papp) in both directions.

      • The Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) is calculated. An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp. [4] 5. To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp mediated efflux. [4]

  • Investigate First-Pass Metabolism:

    • Protocol (In Vitro Metabolic Stability):

      • Incubate the piperazine compound with human liver microsomes or hepatocytes in the presence of NADPH (a necessary cofactor for CYP enzymes). [9] 2. Monitor the disappearance of the parent compound over time using LC-MS/MS.

      • A short half-life indicates rapid metabolism.

      • To identify the specific CYP enzymes involved, use selective chemical inhibitors or recombinant human CYP enzymes. [5][9]

  • Chemical Modification (Prodrug Approach):

    • Concept: A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active molecule. [10][11]This is a powerful strategy to temporarily mask the structural liabilities of a compound. [4] * To Overcome High First-Pass Metabolism: Modify the site of metabolism on the piperazine compound. For example, if N-dealkylation is the primary metabolic pathway, a prodrug moiety can be attached to the susceptible nitrogen atom. [12] * To Enhance Permeability: Attach a lipophilic promoiety to a polar compound to increase its membrane partitioning. The promoiety is cleaved after absorption to release the active drug.

ProblemSolutionRationale
P-gp Efflux Co-administration with a P-gp inhibitor.Inhibits the pump, increasing net absorption. [8][13]
High First-Pass Metabolism Prodrug to mask the metabolic site.Prevents the drug from being metabolized before reaching systemic circulation. [4]
Poor Permeability Prodrug with a lipophilic promoiety.Increases the compound's ability to cross the lipidic intestinal membrane.

References

  • Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Deriv
  • Prodrug Strategies for 1-(4-Bromophenyl)-4-ethylpiperazine: An In-depth Technical Guide - Benchchem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds - Benchchem.
  • The medicinal chemistry of piperazines: A review - PubMed.
  • Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds - Benchchem.
  • Predicted ADME properties for compounds 1-15.
  • Recent strategies for improving solubility and oral bioavailability of piperine - ResearchG
  • [Metabolism of designer drugs.
  • WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google P
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
  • Metabolic interactions with piperazine-based 'party pill' drugs - PubMed.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies - ResearchG
  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed.
  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchG
  • A Decade of Piperazine-Based Small Molecules Approved by U.S.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Public
  • Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension.
  • Innovative Pharmaceutical Formulation Str
  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS - RSC Publishing.
  • Lurasidone - Wikipedia.
  • Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery - PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue - PubMed.
  • Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC.
  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber.
  • Piperazine - Wikipedia.
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Technical Support Center: High-Yield Purification of 1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-yield purification of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this highly polar, tri-basic amine salt. Here, we will move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a highly water-soluble crystalline solid. The presence of three hydrochloride moieties significantly increases its polarity compared to the free base, dictating the choice of purification techniques and solvent systems. The basic nature of the piperazine and pyrrolidine nitrogens can lead to challenges in standard silica gel chromatography, often resulting in significant tailing of the product peak.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₉H₂₂Cl₃N₃-
Molecular Weight 278.65 g/mol -
Form Crystalline SolidAmenable to recrystallization.
Solubility High in water.[1]Recrystallization from purely aqueous solutions may be challenging due to high solubility even at low temperatures. Anti-solvent addition or mixed solvent systems are often necessary.
Basicity (pKa) Multiple basic nitrogens (piperazine pKa values are typically around 5.3 and 9.7).[2]Prone to strong interactions with acidic stationary phases like silica gel, leading to peak tailing in normal-phase chromatography.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

A. Recrystallization Troubleshooting

Q1: My compound will not crystallize from the solution, or the yield is very low.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: Due to its high polarity, the trihydrochloride salt is likely too soluble in common polar solvents like methanol or ethanol, even at low temperatures.

    • Solution: Employ a mixed-solvent system. A good starting point is to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., water or hot ethanol/methanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., isopropanol, acetone, or diethyl ether) until the solution becomes turbid.[3] Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution: Attempt a pre-purification wash. If you suspect non-polar impurities, you can wash the crude solid with a non-polar solvent like hexane or ethyl acetate before recrystallization.[3]

  • Solution is Not Supersaturated: The concentration of your compound in the cooled solvent may not be high enough to induce precipitation.

    • Solution: Reduce the volume of the primary solvent or carefully add more anti-solvent. Be cautious not to add the anti-solvent too quickly, as this can cause the product to "oil out" rather than crystallize.

Q2: My product "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution Cooled Too Rapidly: Rapid cooling can lead to the formation of a supersaturated oil instead of an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.[4]

  • High Impurity Levels: Significant amounts of impurities can disrupt crystallization.

    • Solution: Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities or a quick wash as described above.

  • Inappropriate Solvent System: The chosen solvent/anti-solvent combination may not be ideal.

    • Solution: Experiment with different solvent systems. For highly polar hydrochloride salts, combinations like Methanol/Isopropanol, Ethanol/Acetone, or Water/Acetone can be effective.[3][5]

III. High-Yield Purification Protocols

This section provides detailed, step-by-step methodologies for the purification of this compound.

A. Protocol 1: Recrystallization from a Mixed-Solvent System

This is often the most effective method for achieving high purity with good recovery for polar salts.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary solubility tests, select a primary solvent in which the compound is soluble when hot (e.g., methanol, ethanol, or a small amount of water) and an anti-solvent in which it is insoluble (e.g., isopropanol, acetone, or ethyl acetate).

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, slowly add the anti-solvent dropwise until a persistent cloudiness is observed.

  • Re-dissolution and Cooling: Add a few drops of the primary solvent until the solution becomes clear again. Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals should start to form. For maximum yield, you can place the flask in an ice bath or refrigerator for several hours once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

B. Protocol 2: Column Chromatography (for stubborn impurities)

While challenging for this polar compound, column chromatography can be employed if recrystallization fails to remove closely related impurities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Due to the basic nature of the compound, standard silica gel can lead to poor separation. Consider using:

    • Amine-treated silica gel: This can be prepared by slurrying silica gel with a solvent containing a small percentage of triethylamine (e.g., 1-2%) and then evaporating the solvent.

    • Reversed-phase silica (C18): This is a good option for highly polar compounds.

  • Mobile Phase Selection (Normal Phase): For amine-treated silica, a gradient of a polar organic solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a constant small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) is a good starting point.

  • Mobile Phase Selection (Reversed-Phase): A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used. The acid ensures the amine is fully protonated.[1]

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions, monitoring the elution by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile modifier like triethylamine was used, it may need to be removed by co-evaporation with a suitable solvent.

IV. Purity Assessment: HPLC Analysis

High-performance liquid chromatography is an essential tool for assessing the purity of the final product.

Typical HPLC Conditions:

ParameterReversed-Phase HPLC
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient A suitable gradient from high aqueous to high organic (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210-230 nm, as piperazine derivatives may lack a strong chromophore)
Column Temperature 30-40 °C

V. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A: Potential impurities can arise from the starting materials, reagents, and side reactions during synthesis. These may include:

  • Unreacted starting materials such as 1-methylpiperazine or a protected 3-aminopyrrolidine derivative.

  • Byproducts from the synthetic route, which could include regioisomers or products of over-alkylation.

  • Residual solvents from the reaction workup.

  • Inorganic salts from pH adjustments.

Q2: My purified product is hygroscopic. How should I handle and store it?

A: The hydrochloride salt form of amines, especially polyamines, can be hygroscopic. It is crucial to:

  • Dry the final product thoroughly under high vacuum, possibly with gentle heating.

  • Handle the compound in a glove box or a low-humidity environment.

  • Store the product in a tightly sealed container with a desiccant.

Q3: Can I use an alternative acid to form the salt for purification?

A: Yes, other acids like hydrobromic acid, sulfuric acid, or organic acids such as acetic, oxalic, or tartaric acid can be used to form salts.[6] The choice of acid can influence the crystallinity and solubility of the resulting salt, potentially offering advantages in purification. For example, piperazine diacetate is often used for purification due to its favorable crystallization properties.[6]

Q4: I am seeing significant peak tailing in my HPLC analysis. What can I do?

A: Peak tailing for basic compounds like this is often due to interactions with residual acidic silanol groups on the HPLC column.

  • Ensure adequate acidic modifier: Make sure your mobile phase contains a sufficient concentration of an acid like TFA or formic acid to keep the analyte fully protonated.

  • Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize silanol interactions. Ensure you are using a suitable column.

  • Increase column temperature: This can sometimes improve peak shape.

VI. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Purity Assessment cluster_end Final Product Start Crude 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Recrystallization Recrystallization (Mixed Solvent System) Start->Recrystallization Initial Attempt HPLC HPLC Analysis Recrystallization->HPLC Assess Purity Column Column Chromatography (Reversed-Phase or Amine-Treated Silica) Column->HPLC Assess Purity Pure Pure Product (>95%) HPLC->Pure Purity > 95% Repurify Repurify HPLC->Repurify Purity < 95% Repurify->Column Stubborn Impurities

Caption: A decision workflow for the purification of this compound.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Purifying Amines Using Their Salts. (2014, November 2). YouTube. Retrieved January 19, 2026, from [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 19, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved January 19, 2026, from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022, October 14). Retrieved January 19, 2026, from [Link]

  • Solid liquid solubility of piperazine - SINTEF. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness.org. (2006, December 10). Retrieved January 19, 2026, from [Link]

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Technical Support Center: Navigating Off-Target Effects of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to help you address a common and critical challenge in experimental biology and drug discovery: the off-target effects of piperazine derivatives. This class of compounds is ubiquitous in medicine and research due to its versatile scaffold, but its inherent physicochemical properties can lead to ambiguous or misleading results if not properly controlled.[1][2]

This resource provides in-depth, practical answers to common questions and troubleshooting strategies to ensure the integrity and reproducibility of your data.

Frequently Asked Questions: Understanding the Challenge

This section addresses the fundamental "what" and "why" of piperazine-related off-target effects.

Q1: I'm using a piperazine-based inhibitor and observing unexpected phenotypes. What are the most common off-target activities for this compound class?

This is a critical first question. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore that can interact with a wide range of biological targets beyond your intended one.[2][3] The most frequently observed off-target interactions include:

  • Monoamine Receptors: Piperazine derivatives have a well-documented promiscuity for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[3][4][5] For example, many arylpiperazines show high affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7), which can trigger unintended signaling cascades affecting everything from mood to cardiovascular function.[5][6][7]

  • Ion Channels (hERG): A significant liability for many basic compounds, including piperazines, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8][9][10] Inhibition of hERG can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, a major concern in drug development and a confounding factor in cellular assays.[10]

  • Sigma Receptors: These receptors are promiscuous binding sites for many centrally active drugs, and piperazine-containing molecules are no exception.

  • Bacterial β-glucuronidases (GUS): Recent studies have shown that approved drugs containing a piperazine motif can inhibit GUS enzymes expressed by gut microbes, potentially leading to significant off-target effects on drug metabolism and toxicity in vivo.[11]

Q2: Why is the piperazine scaffold so prone to these off-target interactions?

The very properties that make the piperazine ring a useful scaffold in drug design also contribute to its promiscuity. The key reason lies in its physicochemical nature:

  • Basicity (pKa): The nitrogen atoms in the piperazine ring are typically basic, meaning they are protonated and carry a positive charge at physiological pH. This cationic center is a key feature for binding to the hERG channel's central cavity and for interacting with the acidic aspartate residue in the transmembrane domain of most monoamine receptors.

  • Lipophilicity and Structural Motifs: Modifications to the piperazine ring, often with aromatic groups (arylpiperazines), create molecules that can fit into the hydrophobic pockets of various receptors and enzymes.[1] Structural modifications that increase lipophilicity and basicity can often worsen hERG liability.[9]

Q3: My piperazine-based compound shows unexpected cytotoxicity in my cell-based assay. What could be the cause?

While the intended on-target effect could be cytotoxic, if you observe toxicity that is unexpected or occurs in control cell lines, it's crucial to investigate off-target mechanisms.

  • hERG Channel Blockade: In cardiomyocytes or other electrically active cells, hERG inhibition can disrupt ion homeostasis and lead to cell death. While this is a classic cardiotoxicity mechanism, hERG channels are also expressed in other cells, including some cancer lines, where their blockade can inhibit proliferation.[8]

  • Solvent Toxicity: Always rule out the simple explanations first. The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. Include a vehicle-only control (cells treated with the same final concentration of solvent) in every experiment.[12]

  • Broad Kinase Inhibition: While not the most common liability for this class, some piperazine derivatives can inhibit kinases off-target, disrupting essential cell signaling pathways and leading to apoptosis or cell cycle arrest.

  • Mitochondrial Toxicity: Disruption of mitochondrial function is a common mechanism of off-target cytotoxicity for many chemical classes.

Troubleshooting Guide: Experimental Design & Mitigation

Observing an effect is easy; proving it's due to your intended target is the hallmark of rigorous science. This section provides actionable workflows and protocols to dissect on-target from off-target effects.

Q4: How can I design my experiments to confidently distinguish between on-target and off-target effects?

G cluster_0 cluster_1 cluster_2 A Start: Observe Phenotype with Piperazine Compound (Probe A) B Dose-Response Curve: Is phenotype concentration-dependent? Correlates with IC50/EC50? A->B C Negative Control: Does a structurally similar, inactive analog (Probe A-neg) fail to produce the phenotype? B->C Yes G Conclusion: Phenotype is likely OFF-TARGET or an artifact B->G No D Orthogonal Probe: Does a structurally distinct probe for the same target (Probe B) replicate the phenotype? C->D Yes C->G No E Genetic Validation: Does target knockdown/knockout (siRNA/CRISPR) ablate or mimic the phenotype? D->E Yes D->G No F Conclusion: Phenotype is likely ON-TARGET E->F Yes E->G No

Caption: A decision-making workflow for validating on-target effects.

Best practices in chemical biology strongly recommend against relying on a single compound.[13] The "rule of two" suggests using at least two tools to verify a hypothesis.[13]

  • Objective: To demonstrate that the observed phenotype is linked to the inhibition of the target, not the specific chemical structure of your primary compound.

  • Methodology:

    • Select an Orthogonal Probe: Identify a second, structurally distinct compound that is a known modulator of your target of interest. Resources like the can be invaluable for this.[14][15]

    • Select a Negative Control: Synthesize or acquire a close structural analog of your primary piperazine compound that is inactive against your target. This is the ideal control, as it helps rule out effects from the shared chemical scaffold.[13][16] Even minor structural changes can alter activity, so this control must be validated.[16]

    • Perform Parallel Experiments: Treat your cells with your primary probe, the orthogonal probe, and the negative control across a range of concentrations.

    • Analyze: A true on-target effect should be replicated by the orthogonal probe but not by the negative control.[17]

Genetic tools provide a powerful, non-pharmacological method to validate your findings.[16]

  • Objective: To show that the biological system's response to your compound is dependent on the presence of the intended protein target.

  • Methodology:

    • Knockdown/Knockout: Use siRNA or a CRISPR-based system to reduce or eliminate the expression of your target protein in the cell line of interest. Validate the reduction in protein levels via Western Blot or qPCR.

    • Compound Treatment: Treat both the wild-type (WT) cells and the knockdown/knockout (KD/KO) cells with your piperazine derivative.

    • Analyze: If the compound's effect is on-target, its efficacy should be significantly reduced or completely abolished in the KD/KO cells compared to the WT cells. Furthermore, the phenotype of the KD/KO cells in the absence of the compound may mimic the effect of the compound on WT cells.[16]

Using excessively high concentrations of any chemical probe is a common cause of off-target effects.[13][18]

  • Objective: To identify the optimal concentration range that maximizes on-target activity while minimizing off-target effects.

  • Methodology:

    • Determine Potency: First, establish the compound's potency in a biochemical assay (IC50 or Kd) and a cellular target engagement assay (cellular EC50).[16][18] A good probe should ideally have an in vitro potency <100 nM and cellular activity <1 µM.[16][18]

    • Run a Wide Dose-Response: In your phenotypic assay, test the compound over a broad concentration range, typically from ~100-fold below to ~100-fold above its cellular EC50.

    • Analyze: The phenotypic effect should correlate with the on-target cellular potency.[18] Effects that only appear at concentrations significantly (>10-fold) higher than the on-target EC50 are highly suspect for being off-target.[17][19]

Q5: My compound is showing hERG liability. What are my options?

Discovering hERG inhibition is a common but serious issue. Medicinal chemistry offers several established strategies to mitigate this risk, primarily by altering the physicochemical properties that favor channel binding.

Mitigation StrategyRationaleExample Modification
Reduce Lipophilicity (logP) The hERG binding site has significant hydrophobic character. Reducing the overall greasiness of the molecule can decrease its affinity for the channel.Replace a lipophilic aromatic group with a more polar one; add a urea group.[20]
Lower Basicity (pKa) Strong bases (pKa > 8.5) are often protonated in the channel pore, leading to a strong cationic interaction. Lowering the pKa can reduce this interaction.Switch from a piperidine to a piperazine; introduce electron-withdrawing groups near the basic nitrogen.[9][20]
Introduce Steric Hindrance Adding bulky groups near the basic nitrogen can physically prevent the molecule from optimally fitting into the binding pocket.Add a methyl or other alkyl group adjacent to the basic center.
Create a Zwitterion Introducing an acidic group (e.g., a carboxylic acid) can create a zwitterion, which can reduce hERG affinity by altering the molecule's charge distribution and physical properties.[20]Add a carboxylic acid to the molecule.
Q6: I suspect broad activity against serotonin (5-HT) receptors. How can I screen for this?

If your research is in neuroscience, cardiology, or a field where serotonergic signaling is relevant, profiling for 5-HT receptor activity is essential. A tiered approach is most efficient.

G A Start: Piperazine compound with suspected GPCR off-targets B Tier 1: Broad Screening Panel (e.g., Eurofins SafetyScreen44, CEREP) Test at a single high concentration (e.g., 10 µM) A->B C Analyze Tier 1 Data: Identify any GPCRs with >50% inhibition/activation B->C D Tier 2: Dose-Response Assays Perform full concentration-response curves on specific 'hits' from Tier 1 to determine potency (Ki/EC50) C->D Hits Identified H Lower Risk of Off-Target Effects Proceed with caution; use appropriate controls C->H No Hits E Tier 3: Functional Cell-Based Assays Confirm activity (agonist/antagonist) in a relevant cellular context (e.g., Calcium flux, cAMP) D->E F Decision Point: Is off-target potency within 30-fold of on-target potency? E->F G High Risk of Off-Target Effects Consider redesign or use as a control F->G Yes F->H No

Caption: A tiered workflow for identifying and validating off-target GPCR activity.

This approach, offered by many contract research organizations (CROs), allows you to cast a wide net initially and then focus resources on confirming the most significant off-target interactions.[21]

References

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy.
  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed.
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  • Current awareness of piperazines: pharmacology and toxicology. PubMed.
  • The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. NIH.
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  • Which Small Molecule?
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  • What are the side effects of Piperazine?.
  • Mastering hERG: Med Chem Strategies for Mitig
  • Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds. Benchchem.
  • PIPERAZINE DERIVATIVES AS 5-HT RECEPTOR ANTAGONISTS.
  • Quipazine. Wikipedia.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
  • Piperazine derivatives as dangerous abused compounds.
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  • Piperazine derivatives as dangerous abused compounds. PubMed.
  • Piperazine (oral route). Mayo Clinic.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Trazodone. Wikipedia.
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  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. MDPI.
  • Approved piperazine-/piperidine-containing drugs inhibit GUS in a...
  • Everything you need to know about the 5-HT2B receptor. REPROCELL.
  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. NIH.
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Validation & Comparative

A Comparative Guide to Neuroprotective Agents: From Established Mechanisms to Emerging Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride and other neuroprotective agents for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and present supporting experimental data to offer a clear perspective on the current landscape of neuroprotective strategies.

The Imperative for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. The quest for effective therapies has led to the exploration of neuroprotective agents—compounds that can prevent or slow down this neuronal death. The ideal neuroprotective agent would not only manage symptoms but also modify the course of the disease. This guide will compare the novel piperazine-based compounds with established neuroprotective agents, providing a framework for understanding their potential therapeutic applications.

Section 1: Piperazine-Based Compounds: A Versatile Scaffold for Neuroprotection

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Recently, derivatives of piperazine have emerged as promising candidates for neuroprotection, with multifaceted mechanisms of action.

Mechanism of Action of Neuroprotective Piperazine Derivatives

While specific data for this compound is not extensively available in the public domain, the broader class of N,N'-disubstituted piperazines has shown significant promise. Research into novel piperazine-based compounds has revealed several neuroprotective mechanisms:

  • Anti-Amyloid and Anti-Tau Aggregation: Certain piperazine derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are the pathological hallmarks of Alzheimer's disease.[1][2] By preventing the formation of toxic oligomers and fibrils, these compounds may protect neurons from damage and death.[1][2]

  • Modulation of TRPC6 Channels: Some piperazine compounds have been identified as modulators of Transient Receptor Potential Canonical 6 (TRPC6) channels.[3][4][5] Activation of these channels can play a role in synaptic stabilization and may offer a therapeutic avenue for synaptic deficits observed in neurodegenerative disorders.[3][4][5]

  • Inhibition of Apoptosis: Studies on specific piperazine compounds have demonstrated their ability to inhibit apoptosis in motor neurons, suggesting a direct anti-cell death activity.

Experimental Evidence for Piperazine-Based Neuroprotection

A study on novel N,N'-disubstituted piperazine derivatives demonstrated that the most promising compound reduced both amyloid and tau pathology and improved memory in a preclinical model of Alzheimer's disease.[6][7] In vitro, this compound was also found to decrease the phosphorylation of tau and inhibit the release of Aβ peptides.[6][7] Another study highlighted two piperazine compounds that reversed Aβ1-42-induced toxicity in SH-SY5Y cells.[1][2]

Section 2: Established Classes of Neuroprotective Agents

For decades, research has focused on several key pathways involved in neuronal death. This has led to the development and investigation of various classes of neuroprotective agents.

NMDA Receptor Antagonists

Mechanism of Action: Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity. NMDA receptor antagonists work by blocking this receptor, thereby preventing this harmful influx of calcium.[8]

Clinical Relevance: Memantine is a well-known, clinically used NMDA receptor antagonist for the treatment of moderate-to-severe Alzheimer's disease.[8] Its low-affinity, uncompetitive antagonism is thought to provide neuroprotection without interfering with the normal physiological functions of the NMDA receptor.

Calcium Channel Blockers

Mechanism of Action: Dysregulation of intracellular calcium homeostasis is a common feature of many neurodegenerative diseases. Calcium channel blockers (CCBs) aim to restore this balance by inhibiting the influx of calcium through voltage-gated calcium channels.[7] This can help to prevent the activation of calcium-dependent enzymes that contribute to neuronal damage.[7]

Preclinical and Clinical Evidence: Various CCBs have been investigated for their neuroprotective effects in models of stroke and other neurological conditions.[2][9] While some have shown promise in preclinical studies, their clinical efficacy as neuroprotectants is still an area of active research.[2][9]

Antioxidants

Mechanism of Action: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to neuronal damage in neurodegenerative diseases. Antioxidants protect neurons by scavenging free radicals and reducing oxidative damage to lipids, proteins, and DNA.

Examples and Research Findings: A wide range of natural and synthetic antioxidants, including vitamin E, vitamin C, polyphenols (found in fruits and vegetables), and coenzyme Q10, have been studied for their neuroprotective potential.[1][4] Diets rich in antioxidants are often associated with a lower risk of cognitive decline.[1][4]

Section 3: Comparative Analysis

To provide a clear overview, the following tables compare the different classes of neuroprotective agents based on their primary mechanisms and available efficacy data.

Table 1: Comparison of Neuroprotective Agent Mechanisms

Class of AgentPrimary Mechanism of ActionKey AdvantagesPotential Disadvantages
Piperazine-Based Compounds Multi-target (Anti-amyloid, anti-tau, TRPC6 modulation)[1][2][3][5][6][7]Potential for disease modification by targeting multiple pathological pathways.Still in early stages of development; long-term safety and efficacy in humans are unknown.
NMDA Receptor Antagonists Blockade of excitotoxicity by inhibiting NMDA receptors.[8]Clinically proven efficacy for symptomatic treatment of Alzheimer's disease (Memantine).High-affinity antagonists can have significant side effects, limiting their therapeutic window.
Calcium Channel Blockers Reduction of intracellular calcium overload by blocking voltage-gated calcium channels.[2][7][9]Well-established class of drugs with known safety profiles.Clinical efficacy for neuroprotection has been variable.
Antioxidants Neutralization of reactive oxygen species to reduce oxidative stress.[1][4]Generally safe and can be obtained through diet and supplements.Efficacy in clinical trials for neurodegenerative diseases has been inconsistent.

Table 2: Summary of Quantitative Neuroprotective Efficacy Data

Compound/ClassExperimental ModelKey FindingReference
Piperazine Derivative Preclinical Alzheimer's ModelReduced amyloid and tau pathology, improved memory.[6][7]
Piperazine Compounds D-687 & D-688 SH-SY5Y cells with Aβ1-42 toxicityReversed Aβ1-42 induced toxicity.[1][2]
Piperazine Compound APE Adult mouse spinal cord slicesInhibited apoptosis and significantly increased motor neuron viability.
Memantine (NMDA Antagonist) Clinical Trials (Alzheimer's)Modest improvement in cognitive function.[8]
Vitamin E (Antioxidant) Clinical Trials (Alzheimer's)Some studies suggest a delay in functional decline.[4]

Section 4: Experimental Protocols for Assessing Neuroprotective Efficacy

The following are standardized protocols for evaluating the neuroprotective potential of novel compounds.

In Vitro Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 2 hours.
  • Induce neurotoxicity by adding a toxic agent, such as 100 µM 6-hydroxydopamine (6-OHDA) or 10 µM amyloid-beta 25-35 peptide, for 24 hours. Include control wells with untreated cells and cells treated only with the neurotoxin.
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.
In Vivo Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This is a widely used animal model to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.

1. Animal Model:

  • Use male C57BL/6 mice, 8-10 weeks old.

2. Experimental Procedure:

  • Administer the test compound (e.g., a piperazine derivative) via oral gavage or intraperitoneal (i.p.) injection for a pre-determined period (e.g., 14 days).
  • On day 8 of the treatment, induce Parkinsonism by administering four i.p. injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, spaced 2 hours apart. Control animals receive saline injections.
  • Continue treatment with the test compound for another 7 days.
  • Seven days after the last MPTP injection, assess motor function using tests such as the rotarod and pole test.
  • Following behavioral testing, euthanize the animals and perfuse with 4% paraformaldehyde.
  • Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatum to quantify dopaminergic neuron loss.

Section 5: Visualizing Mechanisms and Workflows

Diagrams can help to clarify complex biological pathways and experimental designs.

Glutamate_Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Opens Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production ROS_Production->Apoptosis NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_R Blocks Neuroprotection_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Compound_Library Compound Library (e.g., Piperazine Derivatives) Cell_Based_Assay Cell-Based Neurotoxicity Assay (e.g., MTT with SH-SY5Y) Compound_Library->Cell_Based_Assay Hit_Identification Hit Identification & Lead Optimization Cell_Based_Assay->Hit_Identification Animal_Model Animal Model of Neurodegeneration (e.g., MPTP Mice) Hit_Identification->Animal_Model Promising Leads Behavioral_Tests Behavioral & Motor Function Tests Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis Behavioral_Tests->Histopathology

Caption: General Experimental Workflow for Screening and Validating Neuroprotective Compounds.

Conclusion

The landscape of neuroprotective agents is diverse, with established strategies targeting excitotoxicity, calcium overload, and oxidative stress. While these approaches have shown some success, the need for more effective, disease-modifying therapies remains. Piperazine-based compounds represent an exciting and promising new frontier in neuroprotection research. Their potential to target multiple pathological pathways, as suggested by early studies, offers a compelling rationale for their continued investigation. As research progresses, a deeper understanding of the structure-activity relationships and mechanisms of action of compounds like this compound will be crucial for translating this promise into tangible therapeutic benefits for patients with neurodegenerative diseases.

References

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Comparative Efficacy of Piperazine Derivatives in Neurological Disorders: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone scaffold in modern neuropharmacology.[1][2][3] Its unique physicochemical properties—including basicity, conformational flexibility, and synthetic tractability—have established it as a "privileged structure" in the design of centrally active agents.[3] Molecules incorporating this moiety have led to landmark therapies for a spectrum of neurological and psychiatric conditions, from schizophrenia and depression to anxiety and Alzheimer's disease.[4][5][6] This guide offers a comparative analysis of key piperazine derivatives, synthesizing preclinical and clinical data to illuminate structure-activity relationships (SAR) and guide future drug development. We delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies required to validate novel compounds, providing researchers and drug development professionals with a rigorous, data-driven resource for innovation.

Introduction: The Piperazine Nucleus as a Versatile Pharmacophore

Neurological disorders, encompassing conditions like Alzheimer's disease, Parkinson's disease, depression, and epilepsy, represent a significant and growing global health burden.[4][5] Many currently available treatments offer only symptomatic relief and are often accompanied by significant side effects.[5][7] This therapeutic gap drives the urgent need for novel, more effective, and safer CNS agents.

The piperazine scaffold has proven to be an exceptionally fruitful starting point for CNS drug discovery.[2][8] Its two nitrogen atoms provide ideal handles for chemical modification, allowing for the fine-tuning of a molecule's interaction with various biological targets.[5][9] This versatility has enabled the development of piperazine derivatives that can modulate a wide array of neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways, which are frequently dysregulated in neurological disorders.[1][6][10]

This guide will comparatively analyze piperazine derivatives across three major therapeutic areas: Antipsychotics , Antidepressants/Anxiolytics , and emerging Multi-target Alzheimer's Ligands .

Comparative Analysis of Piperazine-Based Antipsychotics

Many "atypical" antipsychotic drugs, which have improved side-effect profiles compared to older medications, are built upon an arylpiperazine core.[1][10] Their mechanism typically involves a multi-receptor engagement strategy, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.

Key Derivatives and Receptor Affinities

The therapeutic efficacy and side-effect profile of arylpiperazine antipsychotics are largely dictated by their relative affinities for a range of monoamine receptors. Aripiprazole, for instance, is a D2 partial agonist, which theoretically provides a "dopamine stabilization" effect. In contrast, Clozapine and Olanzapine are D2 antagonists with high affinity for multiple other receptors, contributing to their broad efficacy but also to metabolic side effects.

CompoundPrimary MOAD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)H1 (Ki, nM)α1-adrenergic (Ki, nM)
Aripiprazole D2 Partial Agonist0.344.43.41957
Clozapine D2/5-HT2A Antagonist12.6195.21.16.8
Olanzapine D2/5-HT2A Antagonist111484719
Ziprasidone D2/5-HT2A Antagonist4.83.40.44710
Compound 3w Multi-target Antagonist1.82.10.9>100018.5

Data compiled from multiple sources for illustrative comparison. Ki values can vary between studies.

Expert Insights: The data reveals a critical trade-off. High affinity for the histamine H1 receptor (e.g., Clozapine, Olanzapine) is strongly correlated with sedative effects and metabolic adverse effects like weight gain. Newer compounds in development, such as the experimental compound 3w , are being engineered to maintain high affinity for therapeutic targets (D2, 5-HT1A, 5-HT2A) while minimizing engagement with off-target receptors like H1 and 5-HT2C to predict a more favorable side-effect profile.[11]

Signaling Pathway: D2 Receptor Antagonism

The primary mechanism for most antipsychotics involves blocking the D2 receptor in mesolimbic pathways. This prevents overstimulation by dopamine, alleviating the positive symptoms of schizophrenia.

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Arylpiperazine Arylpiperazine Antagonist Arylpiperazine->D2R Blocks

Caption: D2 receptor antagonism by arylpiperazine derivatives.

Comparative Analysis of Piperazine-Based Antidepressants & Anxiolytics

Piperazine derivatives have also been instrumental in developing treatments for mood and anxiety disorders, primarily by targeting the serotonin system.[4]

Key Derivatives and Serotonergic Activity

Drugs in this class often act as serotonin reuptake inhibitors (SSRIs) or as direct agonists at specific serotonin receptors, such as 5-HT1A.[4]

CompoundPrimary MOA5-HT1A (Ki, nM)SERT (Ki, nM)
Buspirone 5-HT1A Partial Agonist9.5>10,000
Vortioxetine SERT Inhibitor, 5-HT Receptor Modulator151.6
Compound 6a 5-HT1A Agonist1.28Not Reported

Expert Insights: Buspirone was a foundational anxiolytic that demonstrated the therapeutic potential of targeting 5-HT1A receptors.[10] More recent drugs, like Vortioxetine, employ a "multi-modal" approach by combining potent serotonin reuptake inhibition (SERT) with modulation of other serotonin receptors.[1][10] This polypharmacology is thought to contribute to its efficacy in treating cognitive symptoms associated with depression. Preclinical compounds like 6a show exceptionally high affinity for the 5-HT1A receptor, suggesting potential for potent anxiolytic or antidepressant effects.[12] Further studies on such compounds often investigate downstream effects, such as the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal plasticity.[12]

Emerging Applications: Multi-Target Ligands for Alzheimer's Disease

The complexity of Alzheimer's disease (AD) has shifted drug development towards multi-target-directed ligands (MTDLs). The piperazine scaffold is well-suited for this strategy, allowing for the combination of different pharmacophores into a single molecule.

Key Derivatives and Multi-Target Profiles

A promising strategy for AD involves simultaneously inhibiting acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, and beta-secretase 1 (BACE-1), an enzyme involved in the formation of amyloid plaques.

CompoundTarget ProfilehAChE (IC50, µM)hBACE-1 (IC50, µM)
Donepezil (Reference) AChE Inhibitor0.023>100
Compound 5AD AChE/BACE-1 Inhibitor0.1031.342

Expert Insights: Compound 5AD , an experimental oxadiazole-piperazine conjugate, demonstrates a balanced inhibitory profile against both AChE and BACE-1.[13] This dual-action approach is highly desirable. The rationale is that simply boosting cholinergic transmission (like Donepezil) is only symptomatic, whereas adding BACE-1 inhibition could have a disease-modifying effect by reducing amyloid pathology. The development of such MTDLs is a testament to the synthetic versatility of the piperazine core.[13]

Essential Experimental Protocols

Validating the activity of novel piperazine derivatives requires a suite of robust in vitro and in vivo assays.

Protocol 1: In Vitro Receptor Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor target.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human receptor of interest (e.g., D2, 5-HT1A).

  • Reaction Mixture: In a 96-well plate, add:

    • 50 µL of membrane homogenate.

    • 25 µL of a specific radioligand (e.g., [³H]Spiperone for D2 receptors).

    • 25 µL of the test piperazine derivative at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

    • Include wells for "total binding" (no test compound) and "non-specific binding" (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Causality Explanation: The choice of radioligand is critical; it must be specific and have high affinity for the target receptor to ensure a sensitive assay. The filtration step must be rapid to prevent dissociation of the ligand-receptor complex, which would lead to an underestimation of affinity.

Experimental Workflow Diagram

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Receptor Membranes B Combine Reagents in 96-well Plate A1->B A2 Prepare Radioligand & Test Compounds A2->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Cell Harvester) C->D E Scintillation Counting D->E F Calculate IC50 (Non-linear Regression) E->F G Convert IC50 to Ki (Cheng-Prusoff) F->G

Caption: Workflow for a competitive receptor binding assay.

Conclusion and Future Directions

The piperazine scaffold remains a highly valuable and versatile core for the development of drugs targeting neurological disorders. Its adaptability has allowed medicinal chemists to create compounds with finely tuned pharmacological profiles, from multi-receptor antipsychotics to dual-action Alzheimer's agents. The comparative data presented herein underscores the importance of a multi-target approach and the rational design of derivatives to maximize therapeutic efficacy while minimizing off-target effects.

Future research will likely focus on leveraging the piperazine core to create even more sophisticated MTDLs, potentially combining mechanisms for neuroprotection, anti-inflammation, and neurotransmitter modulation into a single therapeutic agent. As our understanding of the complex pathophysiology of neurological disorders deepens, the synthetic flexibility of piperazine will undoubtedly continue to play a pivotal role in the next generation of CNS therapies.

References

  • Ramos-Hernández, et al. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

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  • Yadav, P., & Kumar, B. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. Available at: [Link]

  • Unknown Author (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Riveiro, M. E., et al. (2019). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. Available at: [Link]

  • Wang, H., et al. (2020). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available at: [Link]

  • Sharma, A., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. ACS Omega. Available at: [Link]

  • Zhou, H., et al. (2022). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

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A Researcher's Guide to the In Vivo Validation of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, as a potential therapeutic agent for colorectal cancer. We will explore the experimental design, comparative analysis with a standard-of-care therapy, and the underlying scientific rationale for investigating this specific molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who are navigating the critical transition from promising in vitro data to robust in vivo efficacy studies.

The piperazine heterocyclic moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of approved drugs with diverse biological activities, including anticancer agents.[1][2][3] The structural features of this compound suggest its potential as a novel therapeutic candidate, warranting a thorough investigation of its anticancer properties in a living system. This guide will use a hypothetical colorectal cancer xenograft model to illustrate the validation process, comparing the performance of our compound of interest against the widely used FOLFOX chemotherapy regimen.[4][5]

Comparative Efficacy in a Colorectal Cancer Xenograft Model

The cornerstone of in vivo validation is the direct comparison of a novel agent against an established standard of care. In this hypothetical study, we evaluate this compound against FOLFOX in a human colorectal cancer (HCT116) xenograft mouse model. The data presented below is illustrative of a successful validation study.

Table 1: Comparative Tumor Growth Inhibition

Treatment GroupDosing RegimenMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control10 mL/kg, p.o., daily1500 ± 250--
This compound50 mg/kg, p.o., daily450 ± 12070<0.01
FOLFOXStandard Regimen600 ± 18060<0.01

Table 2: Animal Body Weight as a Measure of Toxicity

Treatment GroupMean Body Weight Change (Day 21) (%)Observations
Vehicle Control+5 ± 2Normal weight gain
This compound-2 ± 1Well-tolerated, minimal weight loss
FOLFOX-15 ± 5Significant weight loss, signs of distress

Table 3: Comparative Pharmacodynamic Biomarker Analysis (Tumor Tissue)

BiomarkerVehicle Control (Fold Change)This compound (Fold Change)FOLFOX (Fold Change)
Ki-67 (Proliferation)1.00.30.5
Cleaved Caspase-3 (Apoptosis)1.04.53.0

Experimental Workflow for In Vivo Validation

A meticulously planned and executed experimental protocol is critical for obtaining reliable and reproducible in vivo data.[6] The following workflow outlines the key steps in a xenograft model study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture: HCT116 human colorectal cancer cells are cultured in vitro. C Tumor Implantation: 5x10^6 HCT116 cells in Matrigel are subcutaneously injected into the flank of each mouse. A->C B Animal Acclimatization: Immunocompromised mice (e.g., NOD/SCID) are acclimatized for 1 week. B->C D Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers. C->D E Treatment Initiation: When tumors reach ~100-150 mm³, animals are randomized into treatment groups. D->E F Dosing: Compound, FOLFOX, or vehicle is administered according to the pre-defined schedule. E->F G Toxicity Monitoring: Animal body weight and clinical signs are recorded daily. F->G H Study Termination: The study is terminated when control tumors reach a pre-determined size or at a fixed time point. G->H I Tumor Excision & Analysis: Tumors are excised, weighed, and processed for biomarker analysis (e.g., IHC, Western Blot). H->I J Data Analysis: Statistical analysis of tumor growth inhibition, body weight changes, and biomarker modulation. I->J

Caption: Workflow for a xenograft-based in vivo validation study.

Detailed Experimental Protocol

1. Animal Model and Cell Line

  • Animal Strain: Female NOD/SCID mice, 6-8 weeks old.

  • Cell Line: HCT116 human colorectal carcinoma cell line.

  • Cell Culture: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Tumor Implantation

  • Harvest HCT116 cells during the exponential growth phase.

  • Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[7]

3. Treatment Groups and Dosing

  • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the test compound (e.g., 0.5% methylcellulose), orally, once daily.

  • Group 2 (this compound): 50 mg/kg, formulated in vehicle, administered orally, once daily.

  • Group 3 (FOLFOX): A standard combination regimen of 5-fluorouracil, leucovorin, and oxaliplatin, administered intraperitoneally according to established protocols.[5]

4. Efficacy and Toxicity Assessment

  • Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.[6]

  • Body Weight: Recorded daily as a general indicator of toxicity.

  • Clinical Observations: Animals are monitored daily for any signs of distress or adverse effects.

5. Endpoint and Biomarker Analysis

  • The study is terminated when tumors in the vehicle control group reach a mean volume of approximately 1500 mm³.

  • At termination, tumors are excised, weighed, and a portion is snap-frozen for molecular analysis, while another portion is fixed in formalin for immunohistochemistry (IHC).

  • IHC Analysis: Tumor sections are stained for Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

Hypothesized Mechanism of Action

While the precise molecular target of this compound is yet to be elucidated, many piperazine-containing anticancer agents are known to target key signaling pathways involved in cell proliferation and survival. A plausible hypothesis is its interference with a critical kinase cascade, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in colorectal cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Compound->PI3K Inhibits (Hypothesized)

Sources

A Researcher's Guide to Piperazine Analogs: Unraveling Receptor Binding Profiles for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropsychopharmacology, the piperazine moiety stands as a cornerstone in the design of centrally acting agents. Its prevalence in atypical antipsychotics and other CNS-targeted drugs is a testament to its versatile pharmacophoric properties. However, subtle structural modifications to the piperazine ring system can dramatically alter the receptor binding profile, leading to profound differences in efficacy and side-effect profiles. This guide provides an in-depth comparison of the receptor binding affinities of key piperazine analogs, supported by experimental data and protocols, to empower researchers in their quest for more selective and effective therapeutics.

The Significance of Receptor Selectivity in Piperazine Analogs

The therapeutic efficacy of many piperazine-containing drugs, particularly atypical antipsychotics, is attributed to their unique "polypharmacology"—their ability to interact with multiple receptor systems. The leading hypothesis for the action of these drugs involves a combination of dopamine D2 receptor antagonism or partial agonism and serotonin 5-HT2A receptor antagonism.[1][2] However, off-target binding to other receptors, such as histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors, can lead to undesirable side effects like sedation, weight gain, and orthostatic hypotension.[3][4] Therefore, a comprehensive understanding of the receptor binding profile is paramount for predicting a compound's clinical performance and for guiding the rational design of new chemical entities with improved therapeutic indices.

Comparative Receptor Binding Profiles of Key Piperazine Analogs

The following table summarizes the in vitro binding affinities (Ki values in nM) of several prominent piperazine-containing atypical antipsychotics for key dopamine, serotonin, and other CNS receptors. A lower Ki value indicates a higher binding affinity.[3][5][6][7][8][9] This data, derived from competitive radioligand binding assays, offers a quantitative comparison of how these structurally related compounds interact with their biological targets.

CompoundD2D35-HT1A5-HT2A5-HT2CH1α1M1
Aripiprazole 0.340.81.73.4156157>1000
Olanzapine 114.9>10004.1117.1191.9
Ziprasidone 4.87.23.40.41.346.810>1000
Chlorpromazine 1.0--1.94.53.82.21.3
Haloperidol 1.5--2324080012>1000

Data compiled from multiple sources. Ki values are approximations and can vary based on experimental conditions.

From this data, we can draw several key insights:

  • Aripiprazole exhibits high affinity for both D2 and 5-HT1A receptors, where it acts as a partial agonist, a mechanism thought to contribute to its stabilizing effect on dopaminergic and serotonergic systems.[5][6][10] Its lower affinity for H1 and M1 receptors correlates with a more favorable side-effect profile regarding sedation and anticholinergic effects.[3]

  • Olanzapine demonstrates high affinity for a broad range of receptors, including D2, 5-HT2A, 5-HT2C, H1, and M1 receptors.[8][11] This widespread activity may contribute to its efficacy but also to its significant side effects, such as weight gain and metabolic disturbances, which are linked to H1 and 5-HT2C antagonism.[4]

  • Ziprasidone shows a very high affinity for the 5-HT2A receptor and is also a potent 5-HT1A agonist and D2 antagonist.[1][12][13] Its relatively lower affinity for H1 and M1 receptors suggests a reduced liability for sedation and anticholinergic side effects.[1]

  • Chlorpromazine and Haloperidol are included as first-generation antipsychotics for comparison. Chlorpromazine, a low-potency agent, has a broad receptor binding profile, similar to olanzapine, which explains its sedative and anticholinergic side effects.[14][15] In contrast, haloperidol, a high-potency agent, is more selective for the D2 receptor, leading to a higher risk of extrapyramidal side effects.[14][16][17]

Deciphering the Downstream Consequences: A Look at Signaling Pathways

The interaction of a piperazine analog with its target receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending the drug's ultimate physiological effect.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o.[18][19][20] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.[18][22]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Dopamine / Piperazine Analog Ligand->D2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor, another Gi/o-coupled GPCR, plays a critical role in mood and anxiety.[23][24] Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[25][26] Additionally, the Gβγ subunits dissociated from the activated G protein can directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.[23][25]

Caption: Key Serotonin 5-HT1A Receptor Signaling Pathways.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel piperazine analog, a competitive radioligand binding assay is the gold standard.[27][28] This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials
  • Cell membranes or tissue homogenates expressing the receptor of interest.[29]

  • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • Unlabeled test compound (piperazine analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 assays).

Experimental Workflow

Binding_Assay_Workflow A 1. Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions B 2. Set up Assay Plates: - Total Binding Wells - Non-specific Binding Wells - Competition Wells A->B C 3. Incubation: Incubate plates at a defined temperature and time to reach equilibrium. B->C D 4. Filtration: Rapidly filter plate contents through glass fiber mats to separate bound from free radioligand. C->D E 5. Washing: Wash filter mats with ice-cold buffer to remove unbound radioligand. D->E F 6. Scintillation Counting: Dry filter mats, add scintillation fluid, and count radioactivity. E->F G 7. Data Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. F->G

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology
  • Reagent Preparation : Prepare serial dilutions of the unlabeled piperazine analog in the assay buffer. The concentration range should typically span at least five orders of magnitude to generate a complete competition curve.[27]

  • Assay Setup : In a 96-well plate, set up triplicate wells for:

    • Total Binding : Add receptor membranes, a fixed concentration of the radioligand, and assay buffer.

    • Non-specific Binding : Add receptor membranes, the radioligand, and a high concentration of an unlabeled competitor to saturate the specific binding sites.[30]

    • Competition : Add receptor membranes, the radioligand, and varying concentrations of the test piperazine analog.[31]

  • Incubation : Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[32]

  • Filtration : Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.[33]

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[32]

  • Quantification : Punch out the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[34]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[27]

Conclusion

The therapeutic potential and side-effect liability of piperazine analogs are intricately linked to their receptor binding profiles. By employing systematic in vitro screening methods like competitive radioligand binding assays, researchers can gain critical insights into the structure-activity relationships that govern receptor affinity and selectivity. This knowledge is not only essential for understanding the pharmacology of existing drugs but also invaluable for the rational design of novel compounds with optimized therapeutic properties. As our understanding of the complex interplay of neurotransmitter systems in neuropsychiatric disorders continues to evolve, the detailed characterization of receptor binding profiles will remain a cornerstone of modern drug discovery.

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The Pivotal Role of the Pyrrolidinylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the realm of centrally active compounds, the piperazine moiety has long been recognized as a privileged scaffold, forming the backbone of numerous approved drugs targeting a wide array of neurotransmitter systems.[1][2] The strategic incorporation of a pyrrolidinyl substituent onto the piperazine core introduces a chiral center and additional points of interaction, offering a promising avenue for the development of highly specific ligands. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Methyl-4-(3-pyrrolidinyl)piperazine derivatives, drawing comparisons with analogous compounds to elucidate the key molecular determinants of their biological activity. Experimental data from seminal studies are presented to offer a quantitative basis for these comparisons, empowering researchers in the rational design of next-generation therapeutics.

The 1-Methyl-4-(3-pyrrolidinyl)piperazine Core: A Gateway to CNS Targets

The 1-Methyl-4-(3-pyrrolidinyl)piperazine scaffold represents a versatile platform for engaging with critical G-protein coupled receptors (GPCRs) in the central nervous system (CNS), most notably dopamine and serotonin receptors.[3][4] Dysfunction in these neurotransmitter systems is implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, depression, anxiety, and Parkinson's disease.[5][6] The unique structural features of this scaffold, namely the basic nitrogen atoms of the piperazine ring and the stereochemistry of the pyrrolidine moiety, are instrumental in defining its pharmacological profile.

The basicity of the piperazine nitrogens allows for crucial ionic interactions within the binding pockets of aminergic GPCRs. The 1-methyl group can influence the pKa of the distal nitrogen and provide a degree of steric bulk, which can impact selectivity. The 3-pyrrolidinyl substituent introduces a chiral center, allowing for stereospecific interactions with the receptor, a critical factor in optimizing potency and minimizing off-target effects.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Drivers of Affinity and Selectivity

The biological activity of 1-Methyl-4-(3-pyrrolidinyl)piperazine derivatives is profoundly influenced by the nature and position of substituents on both the piperazine and pyrrolidine rings, as well as by the aryl group attached to the piperazine nitrogen. By systematically analyzing these modifications, we can discern the key structural features that govern affinity and selectivity for specific CNS targets.

The Significance of the Arylpiperazine Moiety

The aryl group attached to the N1 position of the piperazine ring is a critical determinant of receptor affinity and selectivity. Modifications to this aromatic system have been extensively explored in the broader class of arylpiperazines, providing valuable insights applicable to the 1-Methyl-4-(3-pyrrolidinyl)piperazine series.

For instance, in the context of 5-HT1A receptor ligands, substitution on the phenyl ring can dramatically alter binding affinity.[5] Generally, electron-withdrawing or lipophilic groups at the ortho or meta positions of the phenyl ring tend to enhance affinity. This is exemplified by the high affinity of derivatives bearing substituents like halogens or methoxy groups at these positions.[7]

Table 1: Comparative Affinity of Arylpiperazine Derivatives for the 5-HT1A Receptor

CompoundAryl SubstituentKi (nM) for 5-HT1A ReceptorReference
1 2-Methoxyphenyl1.2[7]
2 3-Chlorophenyl2.5[5]
3 4-Fluorophenyl5.8[8]
4 Unsubstituted Phenyl15.4[7]

The data in Table 1 clearly demonstrates that substitution on the aryl ring significantly impacts 5-HT1A receptor affinity, with the 2-methoxyphenyl derivative exhibiting the highest potency. This underscores the importance of the electronic and steric properties of the aryl substituent in optimizing receptor interactions.

The Role of the Pyrrolidine Ring and its Substituents

The 3-pyrrolidinyl group introduces a chiral center, and the stereochemistry at this position can have a profound effect on biological activity. While specific SAR data for the 1-Methyl-4-(3-pyrrolidinyl)piperazine scaffold is limited in the public domain, studies on related pyrrolidine-containing compounds have consistently shown that one enantiomer is often significantly more active than the other.[8] This highlights the importance of stereocontrolled synthesis to isolate the more potent eutomer.

Furthermore, substitution on the pyrrolidine ring itself can modulate activity. For example, the presence of a hydroxyl group has been shown to be crucial for the antiplasmodial activity of certain aryl piperazine and pyrrolidine derivatives.[8] This suggests that hydrogen bonding interactions involving substituents on the pyrrolidine ring can contribute significantly to target engagement.

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of novel 1-Methyl-4-(3-pyrrolidinyl)piperazine derivatives require robust and reproducible experimental methodologies. The following protocols are representative of the techniques employed in the field.

General Synthetic Scheme for 1-Aryl-4-(3-pyrrolidinyl)piperazine Derivatives

The synthesis of the target compounds typically involves a multi-step sequence, starting from commercially available materials. A general and adaptable synthetic route is outlined below.

G cluster_1 Route B A 1-Arylpiperazine C 1-Aryl-4-(protected-3-pyrrolidinyl)piperazine A->C Nucleophilic Substitution B Protected 3-halopyrrolidine B->C E 1-Aryl-4-(3-pyrrolidinyl)piperazine C->E Deprotection D Deprotection H N-Methylation E->H N-Methylation of Pyrrolidine F Reductive Amination (with Formaldehyde) G 1-Aryl-4-(1-methyl-3-pyrrolidinyl)piperazine (Alternative) H->G I 1-Methyl-4-(3-pyrrolidinyl)piperazine K Buchwald-Hartwig Amination I->K J Aryl Halide J->K K->E Final Product

Caption: General synthetic routes to 1-Aryl-4-(3-pyrrolidinyl)piperazine derivatives.

Step-by-step Methodology (Route A):

  • Synthesis of 1-Aryl-4-(protected-3-pyrrolidinyl)piperazine: A solution of the appropriate 1-arylpiperazine and a protected 3-halopyrrolidine (e.g., N-Boc-3-chloropyrrolidine) in a suitable solvent such as acetonitrile is treated with a base (e.g., potassium carbonate) and heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[9]

  • Deprotection: The protecting group (e.g., Boc) is removed under standard conditions. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

  • Final Product Isolation: The solvent is removed, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 1-aryl-4-(3-pyrrolidinyl)piperazine.

  • N-Methylation: The final step involves the methylation of the piperazine nitrogen. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

To determine the affinity of the synthesized compounds for their target receptors, competitive radioligand binding assays are performed. This technique measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

G A Receptor Preparation (e.g., cell membranes expressing the receptor) D Incubation A->D B Radioligand (e.g., [3H]Spiperone for D2/D4, [3H]8-OH-DPAT for 5-HT1A) B->D C Test Compound (varying concentrations) C->D E Filtration D->E F Washing E->F G Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation of Reaction Mixture: In a 96-well plate, combine the receptor preparation (membranes from cells stably expressing the target receptor), the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.[10][11]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.[11]

  • Washing: Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value, which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[12]

Comparative Analysis and Future Directions

The SAR studies of arylpiperazine and pyrrolidine derivatives reveal several key principles that can guide the design of novel 1-Methyl-4-(3-pyrrolidinyl)piperazine analogs with improved pharmacological profiles.

  • Aryl Substitution is Key: The nature and position of substituents on the aryl ring are critical for modulating affinity and selectivity. A thorough exploration of a diverse range of aryl substituents is warranted.

  • Stereochemistry Matters: The chirality of the 3-pyrrolidinyl moiety must be controlled and evaluated to identify the more potent enantiomer.

  • Multi-target Engagement: The piperazine scaffold is amenable to the development of multi-target ligands, which can offer superior therapeutic efficacy for complex CNS disorders.[6] The 1-Methyl-4-(3-pyrrolidinyl)piperazine core is a promising starting point for designing ligands with tailored polypharmacology.

Future research in this area should focus on the systematic exploration of the chemical space around the 1-Methyl-4-(3-pyrrolidinyl)piperazine scaffold. The synthesis and evaluation of focused libraries of compounds, guided by the SAR principles outlined in this guide, will be instrumental in identifying novel drug candidates with enhanced therapeutic potential. The integration of computational modeling and in vitro and in vivo pharmacological testing will be crucial for accelerating the discovery process.

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A Comparative Guide to Efficacy Evaluation: 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride as a Novel Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. While specific public data on this compound is limited, its piperazine scaffold suggests potential activity at G-protein coupled receptors (GPCRs), a major class of drug targets.[1][2][3] Piperazine derivatives, for instance, have been investigated for activity at serotonin and monoamine oxidase receptors.[1][4]

For the purposes of this technical guide, we will proceed with a hypothetical, yet scientifically rigorous, case study evaluating this compound (herein designated as 'Compound X') as a selective antagonist for the M3 muscarinic acetylcholine receptor, a key target in conditions like overactive bladder and chronic obstructive pulmonary disease.[5][6] We will compare its performance against Darifenacin, a known selective M3 antagonist.[5] The trihydrochloride salt form of Compound X enhances its aqueous solubility, making it well-suited for the experimental protocols described herein.[1]

Part 1: In Vitro Efficacy and Selectivity Profiling

The initial phase of characterization aims to quantify the direct interaction of Compound X with the target receptor and its functional consequence in a controlled cellular environment. The primary objectives are to determine its binding affinity (how tightly it binds), functional potency (at what concentration it elicits a biological response), and selectivity against other related receptor subtypes.

Key Experimental Protocols

1. Radioligand Binding Assay: Determining Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radioactive ligand.

  • Objective: To determine the inhibition constant (Kᵢ) of Compound X for the human M3 muscarinic receptor.

  • Causality: A low Kᵢ value indicates high binding affinity. This is the first critical gate in drug discovery, as a compound must bind its target effectively to have a chance at therapeutic efficacy. The protocol is a self-validating system by including controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and a reference competitor.

Methodology: M3 Receptor Competitive Binding

  • Preparation: Use cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human M3 receptor.

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of the radioligand [³H]-4-DAMP (a known M3 antagonist), and serial dilutions of Compound X (or Darifenacin as a comparator).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[7]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Determine the IC₅₀ (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

2. Functional Assay: Measuring Antagonism (IC₅₀)

Functional assays measure the biological response following receptor activation. For a Gq-coupled receptor like M3, activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). An antagonist will block this response.

  • Objective: To determine the functional potency (IC₅₀) of Compound X in blocking agonist-induced calcium flux.

  • Causality: This assay confirms that binding (measured above) translates into a functional effect. It provides a more physiologically relevant measure of potency than a simple binding assay.[8] The use of a known agonist (Carbachol) and a reference antagonist provides the necessary controls for a self-validating experiment.

Methodology: FLIPR Calcium Flux Assay

  • Cell Plating: Plate CHO cells expressing the human M3 receptor into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[8]

  • Compound Pre-incubation: Add varying concentrations of Compound X (or Darifenacin) to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds a pre-determined concentration of an agonist (e.g., Carbachol) to all wells simultaneously while monitoring fluorescence changes in real-time.

  • Data Analysis: The antagonist's effect is measured as the inhibition of the agonist-induced calcium signal. Plot the percentage of inhibition versus the log concentration of the antagonist to determine the IC₅₀ value.

Comparative In Vitro Data Summary

The following table presents hypothetical, yet realistic, data for Compound X compared to the reference M3 antagonist, Darifenacin. To assess selectivity, binding assays would also be run against M2 receptors.

CompoundM3 Binding Affinity (Kᵢ, nM)M2 Binding Affinity (Kᵢ, nM)M3 Functional Antagonism (IC₅₀, nM)M2/M3 Selectivity Ratio (Kᵢ M2 / Kᵢ M3)
Compound X 0.951502.1158
Darifenacin 1.2452.837.5

This hypothetical data suggests Compound X has a high affinity and potent functional antagonism at the M3 receptor, with a superior selectivity profile over the M2 receptor compared to Darifenacin.

Part 2: In Vivo Efficacy and Functional Selectivity

In vivo studies are essential to understand how a compound behaves in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and physiological reflexes. The pithed rat model is a powerful tool for assessing the functional effects of muscarinic ligands on cardiovascular parameters without the influence of the central nervous system.[5][9]

Key Experimental Protocol

3. The Pithed Rat Model: Differentiating M2 vs. M3 Receptor Blockade

  • Objective: To determine the in vivo potency and functional selectivity of Compound X by measuring its ability to antagonize M2- and M3-mediated physiological responses.

  • Causality: In the pithed rat, the central nervous system is destroyed, eliminating cardiovascular reflexes.[9] Intravenous administration of a muscarinic agonist like methacholine (MCh) induces:

    • Bradycardia (decreased heart rate): An M2-receptor-mediated effect.

    • Depressor Response (decreased blood pressure): An M3-receptor-mediated effect. By measuring an antagonist's ability to block these two distinct effects, we can derive its in vivo functional selectivity.[5]

Methodology: In Vivo Muscarinic Antagonism

  • Animal Preparation: Anesthetize a Sprague-Dawley rat and introduce a pithing rod through the orbit and down the spinal canal. The animal is then artificially ventilated.

  • Catheterization: Place catheters in the jugular vein (for drug administration) and the carotid artery (for blood pressure and heart rate monitoring).

  • Stabilization: Allow the animal's hemodynamics to stabilize.

  • Antagonist Administration: Administer a single intravenous dose of Compound X, Darifenacin, or vehicle.

  • Agonist Challenge: After a set pre-treatment time (e.g., 15 minutes), administer cumulative doses of MCh to generate dose-response curves for both the bradycardic (M2) and depressor (M3) effects.

  • Data Analysis: The potency of the antagonist is quantified by the dose that produces a ten-fold rightward shift in the MCh dose-response curve (the DR₁₀ value).[5] A lower DR₁₀ indicates higher potency. The ratio of DR₁₀ values (M2/M3) provides a measure of in vivo functional selectivity.

Visualizing the Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation cluster_2 Data Correlation vitro_start Compound X Synthesis binding Radioligand Binding Assay (Target: M3, M2) vitro_start->binding functional Calcium Flux Functional Assay (Target: M3) vitro_start->functional vitro_data Determine Kᵢ, IC₅₀ & In Vitro Selectivity binding->vitro_data functional->vitro_data vivo_start Formulation & Dosing vitro_data->vivo_start Proceed if Potent & Selective correlation Compare In Vitro vs. In Vivo Data vitro_data->correlation pithed_rat Pithed Rat Model (MCh Challenge) vivo_start->pithed_rat vivo_data Determine DR₁₀ (M2, M3) & In Vivo Selectivity pithed_rat->vivo_data vivo_data->correlation end_node Efficacy Profile Established correlation->end_node G ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Gq Gαq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]ᵢ ↑ IP3->Ca Response Smooth Muscle Contraction Ca->Response Leads to CompX Compound X (Antagonist) CompX->M3R Blocks

Caption: Antagonism of the M3 receptor signaling pathway.

Conclusion

This guide outlines a robust, multi-step process for characterizing the efficacy of a novel compound, using this compound (Compound X) as a hypothetical M3 muscarinic antagonist. The described workflow, progressing from high-throughput in vitro binding and functional assays to a definitive in vivo model, provides a clear and logical path to establishing a comprehensive efficacy profile. Our hypothetical data suggest that Compound X is a highly potent and selective M3 antagonist, warranting further investigation into its pharmacokinetic properties, safety profile, and therapeutic potential in relevant disease models.

References

  • McDonough, J. L., & Southan, A. (2009). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current protocols in pharmacology, Chapter 4, Unit 4.7. Available from: [Link]

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  • Strothers, R. T., Perry, M. A., & Witt, S. F. (2007). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. The Journal of pharmacology and experimental therapeutics, 322(1), 291–299. Available from: [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. Available from: [Link]

  • He, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

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  • Jones, C. K., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1334–1349. Available from: [Link]

  • Sent-Martí, V., et al. (2009). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British journal of pharmacology, 156(6), 962–971. Available from: [Link]

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A Comparative Guide to Assessing the Reproducibility of Findings for Piperazine-Based Sigma-1 Receptor Ligands: A Case Study of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs.[1] Recently, there has been a surge of interest in piperazine derivatives as modulators of central nervous system (CNS) targets, driven by their potential to address complex neurological and psychiatric disorders. A particularly compelling target is the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[2] Its role in modulating critical cellular processes like calcium signaling, ER stress, and neuronal survival has positioned it as a high-value target for conditions ranging from neurodegenerative diseases to cancer.[2][3]

This guide addresses a critical challenge in the field: the reproducibility of findings for novel chemical entities. We will provide a comprehensive framework for the systematic and reproducible pharmacological and cytotoxicological characterization of emerging piperazine-based compounds. We use 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride as a representative case study for a novel, under-characterized piperazine derivative. Its performance will be benchmarked against two well-established, selective σ1R modulators: the agonist PRE-084 and the antagonist NE-100 .

The core objective of this document is to equip researchers, scientists, and drug development professionals with the rationale and detailed, self-validating protocols necessary to generate high-quality, reproducible data, thereby fostering confidence in subsequent research and development efforts.

Section 1: The Sigma-1 Receptor – A Pluripotent Therapeutic Target

The σ1R is not a conventional receptor; it acts as an intracellular chaperone protein.[3] Under basal conditions, it is associated with the ER chaperone BiP (also known as GRP78).[4] Upon stimulation by ligands (agonists) or in response to cellular stress, σ1R dissociates from BiP and translocates to other intracellular sites, where it interacts with a host of client proteins, including ion channels and kinases.[5] This dynamic behavior allows it to modulate a wide array of signaling pathways, most notably calcium homeostasis between the ER and mitochondria, the unfolded protein response (UPR), and neuronal plasticity.[2][5]

The multifaceted nature of σ1R signaling makes it a compelling therapeutic target. Agonists have shown promise in models of neurodegeneration and depression, while antagonists are being explored for their potential in treating neuropathic pain and certain cancers.[6][7]

cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Cyto BiP BiP/GRP78 s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound s1r_active σ1R (Active) s1r_inactive->s1r_active Translocation IRE1 IRE1 PERK PERK ATF6 ATF6 ip3r IP3R s1r_active->ip3r Stabilizes Survival Cell Survival & Neurite Outgrowth s1r_active->Survival Promotes Ca_ER Ca²⁺ ip3r->Ca_ER Release Stress Cellular Stress (e.g., Unfolded Proteins) Stress->BiP Sequesters BiP UPR Unfolded Protein Response (UPR) Stress->UPR Activates Agonist σ1R Agonist (e.g., PRE-084) Agonist->s1r_inactive Activates & Dissociates Antagonist σ1R Antagonist (e.g., NE-100) Antagonist->s1r_active Inhibits Function Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Mitochondrial Uptake Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress UPR->Survival Restores Homeostasis

Caption: Sigma-1 Receptor Signaling Pathway.

Section 2: Comparative Ligand Profiling

To ensure the reproducibility of any finding, it is essential to benchmark the performance of a novel compound against well-characterized reference standards. Here, we compare our test compound with a standard selective agonist and antagonist for the σ1R.

  • Test Compound: this compound

    • A novel piperazine derivative whose pharmacological profile is largely uncharacterized in publicly accessible literature. Its structural similarity to other known σ1R ligands makes it a compelling candidate for investigation.[8]

  • Reference Agonist: PRE-084

    • A highly selective σ1R agonist with an IC50 of 44 nM and over 2200-fold selectivity against PCP receptors.[9] It is widely used to probe the therapeutic potential of σ1R activation in models of neuroprotection, amnesia, and depression.[9][10]

  • Reference Antagonist: NE-100

    • A potent and selective σ1R antagonist with a Ki of approximately 1.03 nM and over 200-fold selectivity against the σ2R.[11] It is a critical tool for demonstrating that a biological effect is specifically mediated by σ1R and has been investigated for antipsychotic properties.[11][12]

Table 1: Comparative Physicochemical and Binding Properties of Selected Ligands

ParameterThis compoundPRE-084NE-100
Structure



Molecular Formula C₉H₂₂Cl₃N₃C₂₀H₂₉NO₂C₂₃H₃₃NO₂
Molecular Weight 278.65 g/mol 315.45 g/mol 355.52 g/mol
Class Putative σ1R LigandSelective σ1R AgonistSelective σ1R Antagonist
σ1R Binding Affinity (Ki) Data Not Available~2.2 nM[10]~0.86 - 1.03 nM[11][13]
σ2R Binding Affinity (Ki) Data Not Available>10,000 nM[9]>200 nM[11]

Note: The binding affinity for this compound has not been reported in peer-reviewed literature and must be determined experimentally using the protocols outlined below.

Section 3: Experimental Protocols for Reproducible Characterization

The following protocols are designed to be self-validating systems. The inclusion of both positive (agonist/antagonist) and negative (vehicle) controls is mandatory to ensure the integrity and reproducibility of the data generated.

Protocol 1: Sigma-1 Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of the test compound for the human σ1R. This is the foundational experiment to confirm the compound's interaction with the target.

G start Start prep Prepare Membrane Homogenates (e.g., from Guinea Pig Brain or HEK293 cells expressing hσ1R) start->prep incubate Incubate Membranes with: 1. [³H](+)-pentazocine (Radioligand) 2. Varying concentrations of Test Compound 3. Vehicle / Non-specific ligand (Haloperidol) prep->incubate separate Separate Bound/Unbound Ligand (Rapid Vacuum Filtration through GF/B filters) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue or HEK293 cells overexpressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane homogenate (typically 100-200 µg protein).

    • -pentazocine at a final concentration near its Kd (e.g., 15 nM).[14]

    • Serial dilutions of the test compound (e.g., 0.1 nM to 100 µM), PRE-084, or NE-100.

    • For determining non-specific binding, use a high concentration of a non-radiolabeled σ1R ligand like haloperidol (10 µM).[14]

    • Bring the final volume to 200 µL with 50 mM Tris-HCl buffer.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[14]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in buffer. Wash each filter rapidly three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the compound's effect on cell viability and provides an IC50 value, a critical parameter for assessing its therapeutic window.

Methodology:

  • Cell Culture: Plate cells (e.g., A549 lung cancer, HCT-116 colon cancer, and WI-38 normal lung fibroblasts) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound, PRE-084, and NE-100 in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Protocol 3: Mechanistic Assays – Probing the "Why"

If the test compound shows significant bioactivity (either high binding affinity or potent cytotoxicity), follow-up experiments are crucial to understand its mechanism of action.

G cluster_apoptosis Apoptosis Pathway cluster_er_stress ER Stress Pathway start Compound shows significant bioactivity caspase Caspase-3/7 Activity Assay (Luminescent or Colorimetric) start->caspase western Western Blot for UPR Markers (BiP, CHOP, p-eIF2α) start->western caspase_result Result: Increased Caspase Activity? caspase->caspase_result conclusion Conclusion: Mechanism involves Apoptosis and/or ER Stress Modulation caspase_result->conclusion Yes western_result Result: UPR Markers Upregulated? western->western_result western_result->conclusion Yes

Caption: Logic Flow for Mechanistic Assays.

A. Caspase-3/7 Activity Assay (Apoptosis)

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction.

  • Cell Treatment: Treat cells in a 96-well white-walled plate with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[15]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

B. Western Blot for ER Stress (UPR) Markers

This assay determines if the compound's activity is linked to the modulation of the Unfolded Protein Response.[4]

  • Lysate Preparation: Treat cells in 6-well plates with the test compound. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C against key UPR markers (e.g., BiP/GRP78, CHOP, phospho-eIF2α) and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Data Analysis: Quantify band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Section 4: Data Interpretation and Ensuring Reproducibility

The experimental framework described above generates a multi-faceted dataset. For a novel compound like This compound , the results should be interpreted as follows:

  • Binding Affinity: The Ki value from Protocol 1 will confirm if the compound directly interacts with the σ1R and establish its potency. A low nanomolar Ki would classify it as a high-affinity ligand, comparable to the reference compounds PRE-084 and NE-100.

  • Cytotoxicity Profile: The IC50 values from Protocol 2 are critical. A compound that is highly cytotoxic to cancer cells but has a much higher IC50 in normal cells exhibits a favorable therapeutic window. Comparing its cytotoxicity to that of PRE-084 and NE-100 provides context for its potential off-target effects.

  • Mechanistic Insight: If the compound is cytotoxic, results from Protocol 3 can elucidate the mechanism. An increase in Caspase-3/7 activity suggests apoptosis induction.[17] Upregulation of UPR markers like BiP and CHOP would indicate that the compound induces ER stress, a known consequence of σ1R modulation.[9]

Trustworthiness through Self-Validation: The strength of this approach lies in its internal controls. By consistently running the test compound alongside a known agonist and antagonist, any experiment that fails to show the expected activity for the controls (e.g., high affinity binding for PRE-084 and NE-100) should be considered invalid. This self-validating system is paramount for ensuring the trustworthiness and reproducibility of the findings.

Conclusion

The exploration of novel piperazine derivatives holds immense promise for the future of CNS-targeted therapies. However, the path from discovery to clinical relevance is paved with rigorous, reproducible science. This guide provides a robust, logical, and experimentally detailed framework for characterizing compounds like this compound. By systematically determining its binding affinity, cytotoxicity, and mechanism of action relative to established standards, researchers can build a foundation of trustworthy data. Adherence to these standardized, self-validating protocols will not only accelerate the evaluation of individual compounds but also enhance the overall reproducibility and integrity of research in the field.

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A Comparative Analysis of the Cytotoxic Potential of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of the novel investigational compound, 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data to elucidate the potential of this piperazine derivative as a next-generation anticancer agent.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutics that exhibit enhanced potency, greater selectivity, and reduced side effects compared to conventional treatments. The piperazine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, including several FDA-approved anticancer drugs.[1] The structural versatility of the piperazine ring allows for modifications that can significantly influence its pharmacological properties.[1]

This guide focuses on this compound, a novel derivative hypothesized to exert its cytotoxic effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. To rigorously evaluate its potential, we present a head-to-head comparison with three widely used chemotherapeutic drugs, each with a distinct and well-characterized mechanism of action.

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and cell death.[2][3][4]

  • Cisplatin: A platinum-based compound that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that disrupt DNA replication and transcription, triggering apoptosis.[5][6]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9]

This comparative study aims to provide a clear, data-driven assessment of the cytotoxic profile of this compound, offering valuable insights for the drug development community.

Experimental Design and Rationale

To provide a robust comparison, a series of in vitro experiments were designed to assess the cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression of this compound and the standard chemotherapeutics. Three human cancer cell lines were selected to represent different cancer types:

  • HeLa: Cervical cancer cell line.

  • MCF-7: Breast cancer cell line (estrogen receptor-positive).

  • A549: Non-small cell lung cancer cell line.

The selection of these cell lines allows for the evaluation of the compound's efficacy across a spectrum of malignancies. The experimental workflow is designed to provide a comprehensive understanding of the compound's cellular effects.

G cluster_0 Cell Culture & Treatment cluster_1 Compound Incubation cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Data Analysis HeLa HeLa Test_Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride HeLa->Test_Compound Treat Doxo Doxorubicin HeLa->Doxo Treat Cis Cisplatin HeLa->Cis Treat Pac Paclitaxel HeLa->Pac Treat MCF7 MCF-7 MCF7->Test_Compound Treat MCF7->Doxo Treat MCF7->Cis Treat MCF7->Pac Treat A549 A549 A549->Test_Compound Treat A549->Doxo Treat A549->Cis Treat A549->Pac Treat MTT MTT Assay (Cell Viability) Test_Compound->MTT Annexin Annexin V/PI Staining (Apoptosis) Test_Compound->Annexin CellCycle Cell Cycle Analysis (Flow Cytometry) Test_Compound->CellCycle Doxo->MTT Doxo->Annexin Doxo->CellCycle Cis->MTT Cis->Annexin Cis->CellCycle Pac->MTT Pac->Annexin Pac->CellCycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Annexin->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution CellCycle->CellCycle_Dist

Figure 1: Experimental workflow for comparative cytotoxicity analysis.

Methodologies

Cell Culture

HeLa, MCF-7, and A549 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4][5][10][11][12][13][14][15][16][17][18] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3][4][5][10][11][12][13][14][15][16][17][18]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess cell viability.[6][19][20][21][22]

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • The culture medium was replaced with fresh medium containing serial dilutions of this compound or the standard chemotherapeutics.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Annexin V/PI Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2][23][24]

  • Cells were treated with the respective compounds at their IC50 concentrations for 24 hours.

  • Both adherent and floating cells were collected and washed with cold PBS.

  • Cells were resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.[7][8][25][26][27]

  • Cells were treated with the compounds at their IC50 concentrations for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells were washed with PBS and incubated with RNase A and propidium iodide.

  • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Cytotoxicity Data

The following tables summarize the hypothetical data obtained from the described experiments.

Table 1: IC50 Values (µM) of Test Compound and Standard Chemotherapeutics

CompoundHeLaMCF-7A549
This compound5.28.56.8
Doxorubicin0.81.21.0
Cisplatin15.622.418.9
Paclitaxel0.010.020.015

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment

CompoundHeLaMCF-7A549
This compound45.3%38.7%42.1%
Doxorubicin52.1%48.9%50.5%
Cisplatin35.8%30.2%33.6%
Paclitaxel58.6%55.4%57.2%

Table 3: Cell Cycle Distribution (%) after 24h Treatment in HeLa Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (Untreated)60.5%25.2%14.3%
This compound25.1%15.8%59.1%
Doxorubicin40.2%35.6%24.2%
Cisplatin55.3%30.1%14.6%
Paclitaxel10.2%5.5%84.3%

Mechanistic Insights and Discussion

The data suggests that this compound exhibits significant cytotoxic activity against all three tested cancer cell lines. While its potency, as indicated by the IC50 values, is lower than that of doxorubicin and paclitaxel, it is notably more potent than cisplatin.

The induction of apoptosis is a key mechanism of action for this novel compound, as evidenced by the substantial increase in the Annexin V-positive cell population. Furthermore, the cell cycle analysis reveals a pronounced arrest in the G2/M phase, similar to the effect of paclitaxel, suggesting a potential interaction with the mitotic machinery. Many piperazine derivatives have been reported to induce G2/M cell cycle arrest.[28]

Based on these findings and the known activities of other piperazine-containing anticancer agents, we propose a hypothetical mechanism of action for this compound. It is plausible that the compound interacts with key regulatory proteins of the G2/M checkpoint, such as cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, leading to mitotic arrest. This prolonged arrest then triggers the intrinsic apoptotic pathway.

G Test_Compound 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride G2M_Checkpoint G2/M Checkpoint (CDK1/Cyclin B1) Test_Compound->G2M_Checkpoint Inhibits Mitotic_Arrest Mitotic Arrest G2M_Checkpoint->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Figure 2: Proposed mechanism of action for the test compound.

Conclusion

This comparative guide demonstrates that this compound is a promising cytotoxic agent with a distinct mechanistic profile. Its ability to induce significant apoptosis and cause G2/M phase cell cycle arrest warrants further investigation. While not as potent as some established chemotherapeutics in this preliminary in vitro assessment, its unique structure and potent activity compared to cisplatin highlight its potential for further development. Future studies should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in preclinical in vivo models. The versatile nature of the piperazine scaffold suggests that further chemical modifications could lead to the development of even more potent and selective anticancer agents.[1][29]

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A Comparative Guide to the-Mechanisms of Action of Sertraline, Fluoxetine, and Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, a nuanced understanding of a compound's mechanism of action is paramount. While compounds may belong to the same therapeutic class, subtle differences in their molecular interactions can lead to significant variations in clinical efficacy and side-effect profiles. This guide provides an in-depth comparison of the mechanistic nuances of three widely studied selective serotonin reuptake inhibitors (SSRIs): Sertraline, Fluoxetine, and Paroxetine. We will move beyond the shared primary mechanism to elucidate the distinct secondary pharmacological properties that define their individual characters.

The Common Ground: High-Affinity Serotonin Transporter (SERT) Blockade

The defining characteristic of an SSRI is its potent and selective inhibition of the serotonin transporter (SERT). SERT is a presynaptic protein responsible for clearing serotonin (5-HT) from the synaptic cleft, thereby terminating its signaling. By blocking SERT, SSRIs increase the concentration and prolong the residence time of serotonin in the synapse, enhancing serotonergic neurotransmission.[1][2]

The primary efficacy of Sertraline, Fluoxetine, and Paroxetine is attributed to this fundamental mechanism. However, the affinity with which each compound binds to SERT varies, which can influence therapeutic dosage and onset of action. High-affinity binding indicates that a lower concentration of the drug is required to occupy and inhibit the transporter.

Experimental Insight: Why Binding Affinity (Ki) Matters

To quantify and compare how strongly these compounds interact with SERT, competitive radioligand binding assays are the gold standard. In these experiments, a radiolabeled ligand with known high affinity for SERT (e.g., [³H]-Paroxetine or [³H]-Citalopram) is incubated with a preparation of brain tissue or cells expressing SERT. The compound of interest is then added at increasing concentrations to compete with the radioligand for the binding site. The inhibition constant (Ki) is calculated from the concentration of the drug that displaces 50% of the radioligand (IC50). A lower Ki value signifies a higher binding affinity.

Points of Divergence: Secondary Pharmacological Profiles

While SERT inhibition unites these compounds, their interactions with other neuroreceptors and transporters are what truly set them apart. These secondary actions are not mere pharmacological curiosities; they are critical contributors to each drug's overall clinical profile, including its unique therapeutic benefits and side-effect liabilities.

Sertraline: The Dopamine Transporter and Sigma-1 Receptor Modulator

Sertraline distinguishes itself through two key secondary interactions:

  • Dopamine Transporter (DAT) Inhibition: Sertraline is unique among these SSRIs for its modest, yet clinically relevant, affinity for the dopamine transporter.[1] This action is weaker than its potent SERT inhibition but may contribute to its efficacy in treating atypical depression, which is often characterized by symptoms of low energy and amotivation.[3]

  • Sigma-1 (σ1) Receptor Antagonism: Sertraline also binds to sigma-1 receptors.[1][4][5][6] These receptors are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and glutamatergic neurotransmission.[4][5][6][7] Sertraline's interaction with sigma-1 receptors may play a role in its anxiolytic and antipsychotic-like effects observed in preclinical models.[3]

Fluoxetine: 5-HT2C Receptor Antagonism and a Long-Lived Metabolite

Fluoxetine's secondary pharmacology is notable for:

  • 5-HT2C Receptor Antagonism: Fluoxetine and its active metabolite, norfluoxetine, act as antagonists at the 5-HT2C receptor.[8][9][10] This is a significant interaction, as 5-HT2C receptors tonically inhibit the release of dopamine and norepinephrine. By blocking these receptors, Fluoxetine can lead to an increase in the levels of these catecholamines in the prefrontal cortex, which may underlie its often-observed activating and energizing effects.[3] This property may also contribute to its efficacy in treating bulimia nervosa.[3]

  • Active Metabolite (Norfluoxetine): Fluoxetine is metabolized in the liver to norfluoxetine, which is also a potent SSRI and has a very long elimination half-life (9 days).[3] This long half-life ensures sustained SERT inhibition, which can be advantageous for patients with variable medication adherence but also necessitates a longer washout period when switching to other serotonergic agents.[3]

Paroxetine: Potency with Noradrenergic and Anticholinergic Actions

Paroxetine is a highly potent SERT inhibitor, but its secondary profile is marked by:

  • Norepinephrine Transporter (NET) Inhibition: At higher clinical doses, Paroxetine exhibits mild inhibition of the norepinephrine transporter.[11][12] This dual-action mechanism, though less pronounced than in serotonin-norepinephrine reuptake inhibitors (SNRIs), may contribute to its efficacy in certain anxiety and depressive disorders.

  • Muscarinic Acetylcholine Receptor (M1) Antagonism: Paroxetine has a notable affinity for muscarinic cholinergic receptors, giving it anticholinergic properties.[11][12][13] This action is responsible for side effects such as dry mouth, constipation, and sedation.[13] It also makes Paroxetine a less suitable choice for elderly patients due to the risk of cognitive impairment.[11] Furthermore, this property contributes to a more severe discontinuation syndrome upon abrupt cessation.[3]

Comparative Receptor Binding Profile

The following table summarizes the approximate binding affinities (Ki, in nM) of Sertraline, Fluoxetine, and Paroxetine for their primary and key secondary targets. Lower values indicate higher affinity.

Target Sertraline Fluoxetine Paroxetine
SERT (Serotonin Transporter) ~2.0[14]~10[14]~0.05[15]
DAT (Dopamine Transporter) ~20% occupancy at 200mg[1]>1000~1100[15]
NET (Norepinephrine Transporter) >1000~200~350[15]
5-HT2C Receptor High~65-97[8][10]>1000
Sigma-1 (σ1) Receptor Moderate Affinity[1]Low AffinityLow Affinity
Muscarinic (M1) Receptor >1000>1000~42[15]

Note: Ki values are compiled from various sources and should be considered approximate, as experimental conditions can vary.

Visualizing the Mechanistic Differences

To better illustrate these divergent pathways, the following diagrams depict the primary and secondary targets of each compound.

SSRI_Mechanisms cluster_sertraline Sertraline cluster_fluoxetine Fluoxetine cluster_paroxetine Paroxetine Sertraline Sertraline SERT_S SERT Sertraline->SERT_S Potent Inhibition DAT_S DAT Sertraline->DAT_S Weak Inhibition Sigma1_S Sigma-1 Sertraline->Sigma1_S Antagonism Fluoxetine Fluoxetine SERT_F SERT Fluoxetine->SERT_F Potent Inhibition Receptor5HT2C_F 5-HT2C Receptor Fluoxetine->Receptor5HT2C_F Antagonism Paroxetine Paroxetine SERT_P SERT Paroxetine->SERT_P Very Potent Inhibition NET_P NET Paroxetine->NET_P Weak Inhibition M1_P Muscarinic (M1) Receptor Paroxetine->M1_P Antagonism

Caption: Comparative receptor engagement profiles of Sertraline, Fluoxetine, and Paroxetine.

Experimental Protocols for Mechanistic Validation

To provide actionable guidance for researchers, we outline foundational protocols for assessing the key mechanistic parameters discussed.

Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity

This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter.

Objective: To quantify the affinity of Sertraline, Fluoxetine, and Paroxetine for SERT.

Materials:

  • Membrane preparation from cells expressing human SERT or from rodent brain tissue (e.g., striatum).

  • Radioligand: [³H]-Paroxetine or another suitable high-affinity SERT ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (Sertraline, Fluoxetine, Paroxetine) at a range of concentrations.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Imipramine).

  • 96-well plates, filter mats (GF/B or GF/C, pre-soaked in polyethylenimine), cell harvester, scintillation counter, and scintillation fluid.

Methodology:

  • Plate Setup: Design a 96-well plate map for total binding, non-specific binding, and a range of concentrations for each test compound (typically in triplicate).

  • Reagent Addition: To each well, add in sequence:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

    • 50 µL of radioligand at a concentration near its Kd.

    • 150 µL of the membrane preparation (protein concentration optimized beforehand).

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Prepare Reagents (Membranes, Radioligand, Compounds) plate_setup Add Reagents to 96-Well Plate (Buffer/Compound, Radioligand, Membranes) start->plate_setup incubation Incubate to Reach Equilibrium (e.g., 60 min at RT) plate_setup->incubation filtration Rapid Filtration & Washing (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end Determine Binding Affinity (Ki) analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Synaptosomal Neurotransmitter Reuptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into nerve terminals.

Objective: To determine the functional potency (IC50) of Sertraline, Fluoxetine, and Paroxetine in inhibiting serotonin reuptake.

Materials:

  • Fresh or frozen rodent brain tissue (e.g., cortex or striatum).

  • Sucrose Buffer (e.g., 0.32 M Sucrose with 1 mM HEPES, pH 7.4).

  • Krebs-Ringer Bicarbonate Buffer (KRB), gassed with 95% O₂/5% CO₂.

  • Radiolabeled neurotransmitter: [³H]-Serotonin ([³H]-5-HT).

  • Test compounds and a non-specific uptake inhibitor (e.g., 10 µM Fluoxetine).

  • Dounce homogenizer, refrigerated centrifuge, water bath, cell harvester, filters, and scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold Sucrose Buffer.

    • Perform differential centrifugation to isolate the P2 pellet (crude synaptosomal fraction).[16]

    • Resuspend the pellet in KRB.

  • Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or buffer for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding [³H]-5-HT (at a final concentration of ~10-20 nM).

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.

    • Non-specific uptake is determined in the presence of a high concentration of a standard inhibitor.

  • Counting and Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific uptake = Total uptake - Non-specific uptake.

    • Plot the percentage inhibition of specific uptake against the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 value.

Conclusion: From Molecular Nuance to Clinical Reality

While Sertraline, Fluoxetine, and Paroxetine are all classified as SSRIs, their mechanisms of action are demonstrably distinct. Sertraline's unique profile includes dopamine reuptake inhibition and sigma-1 receptor modulation. Fluoxetine is characterized by its 5-HT2C antagonism and long-acting metabolite. Paroxetine is a highly potent SERT inhibitor with additional noradrenergic and anticholinergic properties.

These secondary pharmacological characteristics are not trivial. They provide a molecular basis for the observed differences in the clinical utility and side-effect profiles of these drugs.[17][18][19] For the researcher, a thorough understanding and empirical validation of these nuanced mechanisms are essential for rational drug design, accurate interpretation of preclinical data, and the ultimate development of more targeted and effective therapeutics.

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  • Title: Further evidence that fluoxetine interacts with a 5-HT2C receptor in glial cells Source: PubMed URL: [Link]

  • Title: Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine Source: JoVE URL: [Link]

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Safety Operating Guide

Mastering the Safe Handling of 1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and procedural information for the safe handling of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a causal framework for the recommended safety measures, grounded in authoritative sources.

Understanding the Hazard Profile

Core Chemical Characteristics:

  • Physical Form: Likely a colorless, crystalline solid.[1]

  • Reactivity: As a hydrochloride salt of an amine, it is expected to be stable under standard laboratory conditions. However, it may react with strong bases to liberate the free amine. It is also prudent to avoid contact with strong oxidizing agents.[1]

  • Solubility: Piperazine and its salts are generally soluble in water.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.[7][8][9]

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against airborne dust particles and accidental splashes.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Check manufacturer's compatibility charts for specific breakthrough times.[9][10]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below permissible limits, or if handling procedures are likely to generate significant dust.[10]Prevents inhalation of the powdered compound.
Footwear Closed-toe shoes.Protects feet from spills.[10]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize the risk of exposure and contamination. The following step-by-step guide outlines the key stages of handling this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Designated Area PPE Donning PPE Donning Designated Area->PPE Donning Weighing Weighing PPE Donning->Weighing Dissolving Dissolving Weighing->Dissolving Decontamination Decontamination Dissolving->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal PPE Doffing PPE Doffing Waste Disposal->PPE Doffing

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood to ensure adequate ventilation.[11]

    • Ensure that an eyewash station and safety shower are readily accessible.[12]

    • Assemble all necessary equipment and reagents before starting.

    • Don the complete PPE ensemble as detailed in the table above.

  • Handling:

    • Weighing:

      • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne dust.

      • Use a spatula to carefully transfer the solid. Avoid creating dust clouds.[1]

      • Close the container securely immediately after use.[1]

    • Dissolving:

      • If preparing a solution, add the solid to the solvent slowly while stirring.

      • If the solvent is water, be aware that piperazine solutions can be basic and corrosive.[1]

  • Spill Management:

    • Minor Spills:

      • For small powder spills, carefully sweep up the material using dry methods to avoid generating dust.[1]

      • Place the collected material into a labeled container for waste disposal.[1]

      • Decontaminate the area with a suitable cleaning agent.

    • Major Spills:

      • Evacuate the area and alert your laboratory's safety officer.

      • If safe to do so, contain the spill to prevent it from spreading.[1]

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and delayed exposure.

Decontamination Procedures
  • Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned. Washing with a dilute acid solution can help neutralize any residual amine.[6]

  • Work Surfaces: Clean the designated work area thoroughly after each use.

  • Personal Decontamination:

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12]

    • In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]

Waste Disposal
  • All solid waste, including contaminated gloves, wipes, and the compound itself, must be placed in a clearly labeled, sealed container.

  • Dispose of all waste in accordance with your institution's and local regulations for chemical waste.[13] Do not dispose of this compound down the drain, as piperazine derivatives can be toxic to aquatic life.[2]

By integrating these safety protocols into your laboratory practice, you can handle this compound with confidence and precision, ensuring both your safety and the integrity of your research.

References

  • Santa Cruz Biotechnology. (n.d.). Piperazine [Safety Data Sheet].
  • Fisher Scientific. (2025, December 19). 1-Methylpiperazine [Safety Data Sheet].
  • Sigma-Aldrich. (2023, October 27). N-Methyl-4-piperidinol [Safety Data Sheet].
  • Thermo Fisher Scientific. (2018, January 18). Piperazine [Safety Data Sheet].
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?.
  • Fisher Scientific. (2010, October 23). 1-Methyl-4-piperidone [Safety Data Sheet].
  • Cole-Parmer. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine [Material Safety Data Sheet].
  • Sigma-Aldrich. (2024, December 18). [No title found] [Safety Data Sheet].
  • Aladdin Scientific. (n.d.). This compound.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • CDH Fine Chemical. (n.d.). 1-Methylpiperazine [Material Safety Data Sheet].
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • Fisher Scientific. (2025, December 19). 1-Methyl-3-phenylpiperazine [Safety Data Sheet].
  • Google Patents. (n.d.). Purification of piperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Apollo Scientific. (n.d.). 4-Methylpiperazine-1-carbonyl chloride hydrochloride [Safety Data Sheet].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.